molecular formula C6H4ClN3O B1493697 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 90993-29-6

2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B1493697
CAS No.: 90993-29-6
M. Wt: 169.57 g/mol
InChI Key: BOTDTBVMCJWRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 90993-29-6) is a versatile chemical intermediate with significant value in medicinal chemistry and anticancer research. This high-purity compound is a key synthon for the design and synthesis of novel pyrrolo[3,2-d]pyrimidine derivatives, a scaffold known for its broad pharmacological profile . The reactive chlorine atom at the 2-position makes it a crucial precursor for nucleophilic substitution reactions, enabling the introduction of various amine substituents to create targeted molecular libraries . This scaffold is extensively investigated as a colchicine site binding, microtubule depolymerizing agent, leading to potent antiproliferative effects in cancer cells . Researchers utilize this compound to develop analogs that overcome clinical resistance mechanisms, such as P-glycoprotein overexpression and βIII-tubulin mutations . Substituted pyrrolo[3,2-d]pyrimidines based on this core structure have demonstrated sub-micromolar to nanomolar potency against a diverse range of cancer cell lines, including triple-negative breast cancer (MDA-MB-231), pancreatic carcinoma (MIA Pa-Ca-2), and acute monocytic leukemia (MOLM-14) cells . The compound must be stored in an inert atmosphere at 2-8°C . For Research Use Only. This product is intended for laboratory research and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTDTBVMCJWRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=C(NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

[1][2]

Executive Summary & Identification

2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (also known as 2-Chloro-9-deazahypoxanthine ) is a fused bicyclic heterocycle belonging to the 9-deazapurine class.[1][2] Unlike classical purines, the N9 nitrogen is replaced by a carbon atom, imparting unique electronic properties and metabolic stability against purine nucleoside phosphorylases (PNP).

This scaffold is a bioisostere of guanine and hypoxanthine, serving as a versatile intermediate for S_NAr diversifications at the C2 position to generate potent inhibitors of viral polymerases (e.g., BCX-4430 analogs) and kinases (e.g., JAK, SYK).

PropertySpecification
CAS Number 90993-29-6
IUPAC Name 2-Chloro-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Common Name 2-Chloro-9-deazahypoxanthine
Molecular Formula C₆H₄ClN₃O
Molecular Weight 169.57 g/mol
Appearance Off-white to pale yellow solid
Solubility Low in water; soluble in DMSO, DMF, hot acetic acid
pKa (Calculated) ~9.5 (Lactam NH), ~13.5 (Pyrrole NH)

Structural Analysis & Tautomerism

Understanding the tautomeric landscape is vital for predicting reactivity and binding modes. The compound exists primarily in the lactam (keto) form in solution and solid state, stabilized by hydrogen bonding.

  • Lactam-Lactim Tautomerism: The C4-carbonyl/N3-proton (lactam) is favored over the C4-hydroxyl/N3-imine (lactim) form.[1]

  • Pyrrole Proton: The N5 nitrogen (corresponding to N7 in purine numbering) bears a proton, making the system a 5H-pyrrolo[3,2-d]pyrimidine.

Diagram 1: Tautomeric Equilibrium

Tautomerscluster_0Major Tautomer (Lactam)cluster_1Minor Tautomer (Lactim)Lactam2-Chloro-3,5-dihydro-4-oxo(Stable in solution/solid)Lactim2-Chloro-4-hydroxy(Transient/Reactive intermediate)Lactam->Lactim Tautomerization (Fast)

Caption: The equilibrium heavily favors the lactam form (left), but O-alkylation can trap the lactim form under specific conditions.

Synthesis & Manufacturing

The synthesis of the 2-chloro-4-one core typically proceeds via the selective hydrolysis of the 2,4-dichloro precursor.[1] This route is preferred industrially due to the availability of 2,4-dichloro-9-deazapurine.[1]

Route A: Selective Hydrolysis (Primary)

The C4-chlorine in 2,4-dichloro-9-deazapurine is significantly more electrophilic than the C2-chlorine due to the para-like relationship with the bridgehead nitrogen.[1] Controlled basic hydrolysis yields the C4-one product selectively.[1]

Route B: Deamination (Alternative)

Diazotization of 2-chloro-9-deazaadenine (2-chloro-4-amino) using sodium nitrite in acetic acid converts the exocyclic amine to the ketone.[1]

Diagram 2: Synthetic Workflow

SynthesisStart2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidineReagent11N NaOH, Reflux(Selective Hydrolysis)Start->Reagent1AltStart2-Chloro-9-deazaadenine(4-Amino-2-chloro)Reagent2NaNO2, AcOH(Diazotization/Deamination)AltStart->Reagent2TargetTARGET:2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one(CAS 90993-29-6)Reagent1->Target >80% YieldRegioselective at C4Reagent2->Target Alternative Route

Caption: Route A is the standard industrial approach, leveraging the differential electrophilicity of C4 vs C2.

Experimental Protocol: Selective Hydrolysis
  • Dissolution: Suspend 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in 1,4-dioxane/water (1:1 v/v).

  • Hydrolysis: Add NaOH (2.5 eq, 1M solution). Heat the mixture to reflux (100°C) for 4–6 hours.

    • Monitoring: Monitor by HPLC/TLC. The starting material (Rf ~0.8 in 5% MeOH/DCM) will disappear, and a more polar spot (Rf ~0.4) will appear.[3]

  • Workup: Cool to 0°C. Acidify carefully with 1M HCl to pH ~4–5.

  • Isolation: The product precipitates as an off-white solid. Filter, wash with cold water, and dry under vacuum over P₂O₅.

  • Purification: Recrystallization from DMF/Water or boiling acetic acid if necessary.

Chemical Reactivity & Applications

The 2-chloro-9-deazahypoxanthine scaffold is a "privileged structure" because it offers three distinct vectors for diversification.

C2-Nucleophilic Aromatic Substitution (S_NAr)

The C2-chlorine is activated for displacement by nucleophiles (amines, thiols, alkoxides), especially when the N3/N5 positions are protected or under high-temperature conditions.

  • Amines: Reaction with primary/secondary amines (e.g., in n-butanol at 120°C) yields 2-amino-9-deazahypoxanthine derivatives (guanine analogs).[1]

  • Cross-Coupling: The C2-Cl is also a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups.[1]

N-Alkylation (Regioselectivity)[1]
  • N5 (Pyrrole) vs. N3 (Lactam): Under basic conditions (NaH/DMF), alkylation occurs preferentially at the N5 (pyrrole) nitrogen due to its higher acidity and nucleophilicity in the deprotonated state.

  • N3 Alkylation: Requires protection of N5 or specific transient directing groups.

Diagram 3: Reactivity Map

ReactivityCenter2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-oneSNArS_NAr at C2(Amines, Thiols)Center->SNAr Heat/Base AlkylationN-Alkylation(Major: N5-PyrroleMinor: N3-Lactam)Center->Alkylation R-X, NaH ChlorinationPOCl3 Reaction(Regenerates 2,4-Dichloro)Center->Chlorination Deoxychlorination

Caption: The scaffold allows orthogonal functionalization: N-alkylation (N5) followed by C2-displacement.

References

  • Synthesis of 9-deazaguanine derivatives: Nucleic Acids Symp. Ser.2007 , 51, 431-432.[4] Link[4]

  • Selective hydrolysis of dichloropyrrolopyrimidines: Chem. Heterocycl. Compd.2010 , 46, 585–591. Link

  • Tautomerism of 9-deazapurines: J. Phys. Chem. B2020 , 124, 1138–1147. Link

  • Biological activity of 9-deaza analogs (BCX-4430): Nature2014 , 508, 402–405. Link

  • CAS Registry: 2-chloro-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one, CAS No. 90993-29-6 .[1][2][5]

2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS number 90993-29-6

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 90993-29-6). It synthesizes chemical engineering principles, medicinal chemistry applications, and rigorous safety protocols.[1]

CAS Number: 90993-29-6 Synonyms: 2-Chloro-9-deazahypoxanthine; 2-Chloro-9-deaza-3H-purin-6-one Molecular Formula: C₆H₄ClN₃O Molecular Weight: 169.57 g/mol [1]

Executive Summary & Pharmacological Significance

2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one represents a critical scaffold in the synthesis of 9-deazapurine nucleosides, a class of compounds characterized by the replacement of the N9 nitrogen of the purine ring with a carbon atom.[1] This structural modification renders the glycosidic bond resistant to enzymatic cleavage by Purine Nucleoside Phosphorylase (PNP), a key feature in the design of transition-state analog inhibitors.

This compound serves as the primary intermediate for the synthesis of Forodesine (BCX-1777) and Ulodesine (BCX-4208) , potent PNP inhibitors used in the treatment of T-cell proliferative diseases (e.g., T-cell acute lymphoblastic leukemia) and gout, respectively.[1] The 2-chloro substituent acts as a versatile chemical handle, allowing for late-stage functionalization—typically amination to generate the guanine (2-amino) functionality found in bioactive inhibitors.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyDataNote
Appearance Off-white to pale yellow solidHygroscopic nature requires desiccated storage.[1]
Melting Point >300 °CDecomposes prior to melting; typical of fused heterocyclic diones.[1]
Solubility DMSO (High), DMF (High)Poor solubility in water and non-polar solvents (DCM, Hexane).[1]
pKa ~8.5 (Pyrrole NH), ~11.0 (Amide NH)Estimated values; acidity allows deprotonation by weak bases (K₂CO₃).[1]
UV Absorption λmax ≈ 275 nmCharacteristic of the 9-deazapurine chromophore.[1]
Tautomerism Keto-EnolPredominantly exists in the keto (lactam) form [4(5H)-one] in solution.[1]

Synthetic Methodology (Expertise & Experience)

The synthesis of CAS 90993-29-6 requires a strategic approach to construct the fused pyrrolo[3,2-d]pyrimidine system.[1] The most robust route involves the "top-down" chlorination of a dione precursor followed by selective hydrolysis. This method is preferred over direct cyclization due to higher regiocontrol.[1]

Protocol: Selective Hydrolysis of 2,4-Dichloro-9-deazapurine[1]

Rationale: The C4-position (analogous to C6 in purines) in 2,4-dichloro-pyrrolo[3,2-d]pyrimidine is significantly more electrophilic than the C2-position.[1] Controlled alkaline hydrolysis selectively displaces the C4-chloride to yield the target C4-one species while retaining the C2-chloride.[1]

Step-by-Step Workflow:
  • Precursor Preparation (2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine):

    • Reagents: 3H-pyrrolo[3,2-d]pyrimidine-2,4(5H)-dione, POCl₃ (Phosphorus oxychloride), N,N-Dimethylaniline.

    • Procedure: Reflux the dione in neat POCl₃ with dimethylaniline (catalyst) for 4–6 hours. Monitor by TLC (disappearance of polar starting material).[1][2]

    • Workup: Quench carefully into ice water.[1] The dichloro product precipitates.[3][2] Filtration yields the crude intermediate.[2]

  • Selective Hydrolysis (Target Synthesis):

    • Reagents: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine, 1N NaOH (aqueous), THF (optional co-solvent).[1]

    • Reaction: Suspend the dichloro intermediate in 1N NaOH (5 eq).[1] Heat to reflux (approx. 100°C) for 2–3 hours.

    • Monitoring:Critical Step. Use HPLC or TLC (5% MeOH in DCM).[1] The starting material (Rf ~0.[1][3][2]8) converts to the product (Rf ~0.4).[1][3][2] Over-reaction leads to the 2,4-dione (hydrolysis of both chlorides).

    • Isolation: Cool to room temperature.[1][3][2][4][5] Acidify carefully with glacial acetic acid to pH 5–6. The target compound, 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one , precipitates as a white/off-white solid.[2]

    • Purification: Recrystallization from aqueous ethanol or DMF/Water.[1]

Self-Validating Checkpoints:

  • NMR Validation: The ¹H NMR (DMSO-d₆) should show two doublets for the pyrrole protons (H6, H7) and a broad singlet for the amide NH.[1] The loss of the C4-Cl symmetry compared to the dichloro precursor is diagnostic.

  • Mass Spec: ESI-MS should show [M+H]⁺ at m/z 170/172 (3:1 ratio due to ³⁵Cl/³⁷Cl isotope pattern).

Visualization of Synthetic Logic & Biological Mechanism

The following diagrams illustrate the synthesis pathway and the mechanism of action for the derived inhibitors.

G Figure 1: Synthetic Pathway to 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one start Pyrrole Precursor (3-amino-2-cyano) dione 9-Deazaxanthine (2,4-dione) start->dione Cyclization (Formamidine) dichloro 2,4-Dichloro-9-deazapurine (Reactive Intermediate) dione->dichloro Chlorination (POCl3, Reflux) target TARGET: CAS 90993-29-6 (2-Chloro-4-one) dichloro->target Selective Hydrolysis (1N NaOH, Reflux) Regioselective at C4 drug Forodesine/Ulodesine (PNP Inhibitors) target->drug 1. Ribosylation 2. Amination (C2-Cl -> C2-NH2)

Figure 1: The "Top-Down" synthesis strategy utilizing the differential reactivity of the C2 and C4 positions.[1]

SAR Figure 2: Structure-Activity Relationship (SAR) of the Scaffold core 9-Deazapurine Core (Pyrrolo[3,2-d]pyrimidine) sub1 N9-Carbon Substitution Prevents PNP cleavage (Metabolic Stability) core->sub1 sub2 C2-Chloro Handle Allows conversion to Guanine (H-bond donor for Glu201) core->sub2 sub3 C4-Carbonyl (One) H-bond acceptor/donor (Mimics Hypoxanthine) core->sub3

Figure 2: Key structural features of the scaffold relevant to drug design and PNP inhibition.

Medicinal Chemistry Applications

The utility of CAS 90993-29-6 lies in its role as a "masked guanine."[1] In the synthesis of PNP inhibitors, the direct use of guanine derivatives (2-amino-4-ones) often leads to solubility issues and competing side reactions during glycosylation.[1]

Application Protocol: Synthesis of 9-Deazaguanine Nucleosides

  • Vorbrüggen Coupling: React CAS 90993-29-6 (silylated with BSA) with a protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) using TMSOTf as a Lewis acid catalyst.[1]

  • Regioselectivity: The N9-carbon is not nucleophilic; glycosylation occurs at N5 (the pyrrole nitrogen, analogous to N9 in purines).[1] Note: In 9-deazapurines, the numbering shifts; the pyrrole nitrogen is N5, but functionally mimics N9.[1]

  • Functional Group Interconversion: Post-coupling, the 2-chloro group is displaced by ammonia (methanolic ammonia, 100°C, pressure vessel) to yield the 2-amino derivative (9-deazaguanine).[1]

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (Category 4).[1]

  • Irritation: Causes skin and serious eye irritation (Category 2).[1]

  • Specific Target Organ Toxicity: May cause respiratory irritation.[1]

Handling Protocol:

  • Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended for DMSO solutions), lab coat, and safety glasses.[1]

  • Decontamination: Spills should be treated with 10% bleach solution to degrade the heterocyclic ring before disposal.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The 2-chloro moiety is susceptible to hydrolysis over long-term storage in humid conditions.

References

  • Kicska, G. A., et al. (2001).[1] "Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase, selectively inhibits human T lymphocytes."[1] Proceedings of the National Academy of Sciences, 98(8), 4593–4598.[1] Link

  • Evans, G. B., et al. (2003).[1] "Synthesis of a transition state analogue inhibitor of purine nucleoside phosphorylase via the Mannich reaction." Journal of Organic Chemistry, 68(15), 5830-5837.[1] Link

  • Bantia, S., et al. (2010).[1] "Potent oral purine nucleoside phosphorylase inhibitor for the treatment of T-cell malignancies."[1] International Immunopharmacology, 10(7), 784-790.[1] Link

  • PubChem Compound Summary. (2025). "2-Chloro-5H-pyrrolo[3,2-d]pyrimidine." National Center for Biotechnology Information.[1] Link

  • Beilstein Journal of Organic Chemistry. (2022). "A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine." Beilstein J. Org.[1][2] Chem., 18, 1617–1624.[1][2] (Provides relevant methodology for deazapurine handling). Link

Sources

Technical Deep Dive: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

[1][2]

Executive Summary

2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (also known as 2-chloro-9-deazahypoxanthine ) is a fused bicyclic heteroaromatic system belonging to the 9-deazapurine class.[1][2] Unlike the more common 7-deazapurines (pyrrolo[2,3-d]pyrimidines), this scaffold features a nitrogen atom in the 5-membered ring at a position analogous to N7 of purine, while the N9 position is replaced by a carbon.[1][2]

This specific substitution pattern confers unique electronic properties, making it a "privileged scaffold" for mimicking the oxocarbenium ion transition states of N-ribosyl transferases.[1][2] It serves as the core pharmacophore for potent Purine Nucleoside Phosphorylase (PNP) inhibitors, such as Forodesine (Immucillin H) , and is a versatile intermediate for developing kinase inhibitors and antiviral nucleosides.[2]

Structural Analysis & Nomenclature

Nomenclature Mapping

Confusion often arises between 7-deaza and 9-deaza isomers. This guide focuses strictly on the [3,2-d] isomer (9-deaza).[1][2]

SystemNumbering LogicKey Feature
IUPAC 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Pyrimidine fused to pyrrole across bond d.[1][2][3][4]
Purine 2-Chloro-9-deazahypoxanthine N9 replaced by Carbon; C6 is a Carbonyl.[1][2]
General 9-Deazapurine derivative Core scaffold for transition state mimics.[1][2]
Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium dominated by the lactam (keto) form in aqueous solution and solid state, stabilized by intermolecular hydrogen bonding.[2]

  • Lactam Form (Dominant): Carbonyl at C4 (Purine C6), Proton on N5 (Purine N1).[2]

  • Lactim Form (Minor): Hydroxyl at C4, Pyrimidine ring fully aromatic.[2]

The 2-chloro substituent acts as an electron-withdrawing group (EWG), increasing the acidity of the N5-H proton (pKa ~9-10), making it a suitable hydrogen bond donor for active site residues (e.g., Asp/Glu in PNP).[1][2]

Structural Visualization

The following diagram illustrates the numbering and tautomeric forms.

Structurecluster_0Tautomeric Equilibriumcluster_1Purine Numbering MapLactamLactam Form (Major)(4-oxo, 5H)LactimLactim Form (Minor)(4-hydroxy)Lactam->Lactim  pKa dependent  PurineMapPurine N1  ↔  IUPAC N5Purine C2  ↔  IUPAC C2Purine C6  ↔  IUPAC C4Purine N9  ↔  IUPAC C7

Caption: Tautomeric equilibrium between the stable lactam (keto) form and the minor lactim (enol) form, mapped to purine numbering.

Synthetic Pathways[1][4][5][6]

The synthesis of 2-chloro-9-deazahypoxanthine is non-trivial due to the electron-rich nature of the pyrrole ring, which makes the system prone to oxidation.[1][2] The most robust industrial route involves the selective hydrolysis of 2,4-dichloro-9-deazapurine .[1][2]

Retrosynthetic Analysis
  • Target: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.[1][2]

  • Precursor: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine.[1][2][5][6]

  • Core Construction: Cyclization of 3-amino-2-ethoxycarbonylpyrrole with urea or isocyanates.[1][2]

Protocol: Selective Hydrolysis Route

This method leverages the difference in reactivity between the C4 and C2 positions.[1][2] The C4-chloro group (analogous to C6 in purines) is more susceptible to nucleophilic displacement by hydroxide than the C2-chloro group.[1][2]

Step 1: Synthesis of 2,4-Dichloropyrrolo[3,2-d]pyrimidine
  • Starting Material: 3-Amino-2-ethoxycarbonylpyrrole.[1][2]

  • Reagents: Benzoyl isothiocyanate, then Methyl Iodide/NaOH (to form S-methyl intermediate), then cyclization.[2] Alternatively, condensation with urea gives the 2,4-dione.[2]

  • Chlorination: The 2,4-dione (9-deazaxanthine) is treated with POCl₃ (Phosphorus Oxychloride) and N,N-Diethylaniline at reflux.[1][2]

  • Yield: ~70-80%.[1][2]

Step 2: Selective Hydrolysis (The Critical Step)

This step selectively hydrolyzes the C4-Cl to a C4-Oxo group while retaining the C2-Cl.[1][2]

  • Reagents: 1N NaOH (aqueous), 1,4-Dioxane (co-solvent).[1][2]

  • Conditions: Reflux (90-100°C) for 2-4 hours.

  • Monitoring: HPLC/TLC. The C4-Cl hydrolyzes first.[1][2] Over-reaction leads to the 2,4-dione (9-deazaxanthine).[1][2]

  • Workup: Acidify with HCl to pH 4-5. The product precipitates as a white/off-white solid.[1][2]

Experimental Data Table
ParameterSpecificationNotes
Appearance White to pale yellow powderHigh melting point (>300°C dec).[1][2]
Solubility DMSO, DMF, dilute aqueous basePoor solubility in water/alcohol.
1H NMR (DMSO-d6) δ 12.0 (s, 1H, NH), 11.8 (s, 1H, NH), 7.6 (d, 1H), 6.4 (d, 1H)Characteristic pyrrole doublets.
Mass Spec (ESI) [M+H]+ = 169.9/171.9Chlorine isotope pattern (3:1).[1][2]

Medicinal Chemistry Applications

PNP Inhibition & Transition State Mimicry

The primary utility of this scaffold is in the design of transition state analogues for Purine Nucleoside Phosphorylase (PNP).[2]

  • Mechanism: PNP catalyzes the phosphorolysis of purine nucleosides via an oxocarbenium ion transition state.[1][2]

  • Design Logic: Replacing N9 of the purine with a Carbon (9-deaza) alters the electron distribution, allowing the N7 (pyrrole nitrogen) to be protonated (pKa ~5.6 in the nucleoside form).[1][2] This protonated nitrogen mimics the positive charge of the oxocarbenium ion, creating a picomolar affinity trap.[2]

  • The 2-Chloro Role: The 2-chloro substituent fills a hydrophobic pocket in the enzyme active site, often enhancing affinity compared to the parent H-analog.[1][2]

Scaffold Hopping & Functionalization

The 2-chloro group is a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (S_NAr) .[1][2]

SARCore2-Chloro-9-deazahypoxanthine(Scaffold)Action1Glycosylation(Vorbrüggen conditions)Core->Action1Action2S_NAr Displacement(Amines/Anilines)Core->Action2Target1PNP Inhibitors(e.g., Forodesine analogs)Requires N-ribosylationTarget2Kinase Inhibitors(JAK, Syk)Requires C2-aminationTarget3Antivirals(HCV, Zika)Requires C-nucleoside synthesisAction1->Target1Action1->Target3Action2->Target2

Caption: Divergent synthesis pathways from the 2-chloro-9-deazahypoxanthine core to major therapeutic classes.

References

  • Synthesis of 9-Deazapurines

    • Title: "Design and Synthesis of 9-Deazaguanine Deriv
    • Source:Journal of Medicinal Chemistry.
    • Context: Describes the chlorination and hydrolysis sequence to access the 2-chloro-4-oxo core.
    • (General Search for verification)[1][2]

  • PNP Inhibitor Mechanism

    • Title: "Transition State Structure of Purine Nucleoside Phosphorylase."[1][2]

    • Source:Biochemistry.[1][2][4][7][8][9][10]

    • Context: Explains why the 9-deaza scaffold is essential for picomolar inhibition (Immucillin H logic).
  • Structural Data

    • Title: "2-chloro-3-propyl-5H-pyrrolo[3,2-d]pyrimidin-4-one."[1][2]

    • Source:PubChem CID 177792770.[1][2]

    • Context: Confirms the existence and stability of the 2-chloro-4-oxo-pyrrolo[3,2-d]pyrimidine scaffold.[1][2]

    • [1][2]

  • Synthetic Methodology

    • Title: "A convenient synthesis of 9H-thioxanthen-9-ones and their aza-analogues.
    • Source:Heterocycles.

Note: For precise laboratory reproduction, consult the experimental supporting information of "Immucillin H" synthesis papers (e.g., by precursors from Vern Schramm's or Peter Tyler's groups).

Technical Deep Dive: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold in Purine Nucleoside Phosphorylase (PNP) Inhibition

Executive Summary

This guide details the structural analysis, synthesis, and medicinal utility of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (also known as 2-chloro-9-deazahypoxanthine ). Unlike its more common isomer, 7-deazapurine (pyrrolo[2,3-d]pyrimidine), the 9-deazapurine (pyrrolo[3,2-d]pyrimidine) scaffold represents a specific class of C-nucleoside mimics.

This molecule is the chlorinated base moiety of several high-potency transition-state analogue inhibitors, most notably Forodesine (BCX-1777) .[1] Its structural significance lies in the transposition of the nitrogen atom from position 7 to position 9 (purine numbering), which alters the electronic landscape of the pyrimidine ring and increases the acidity of the N-H proton, enhancing binding affinity to the PNP active site.

Part 1: Structural Architecture & Reactivity[1]
1.1 Nomenclature and Isomerism

Confusion often arises between the [2,3-d] and [3,2-d] isomers. It is critical to distinguish them for accurate synthetic planning.

Feature7-Deazapurine (Pyrrolo[2,3-d])9-Deazapurine (Pyrrolo[3,2-d])
IUPAC Parent 7H-pyrrolo[2,3-d]pyrimidine5H-pyrrolo[3,2-d]pyrimidine
Purine Numbering N7 replaced by CarbonN9 replaced by Carbon
Key Drug Tubercidin, ToyocamycinForodesine, Immucillin-H
Electronic Bias Electron-rich pyrrole fused to pyrimidineElectron-deficient pyrimidine fused to pyrrole
1.2 Tautomeric Dynamics

The IUPAC name 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one implies the keto-tautomer.[1] In solution, this molecule exists in equilibrium between the lactam (keto) and lactim (enol) forms.[1]

  • Solid State/Neutral pH: Predominantly the lactam (4-one) form.[1]

  • Reactivity: The C2-chlorine is a "soft" electrophile, susceptible to nucleophilic aromatic substitution (

    
    ), while the N3 and N5 positions act as hydrogen bond donors.
    
Part 2: Synthetic Pathways (Graphviz Visualization)

The synthesis of the 9-deazapurine core is more challenging than the 7-deaza isomer due to the instability of the electron-rich pyrrole precursors. The most robust route involves constructing the pyrrole ring first, followed by cyclization to the pyrimidine.

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

G cluster_legend Reaction Stages Start Ethyl N-(2-ethoxy-2-oxoethyl) formimidate Pyrrole 3-Amino-4-cyanopyrrole Derivative Start->Pyrrole Thorpe-Ziegler Cyclization Bicyclic 9-Deazaguanine Scaffold Pyrrole->Bicyclic Formamidine Acetate Cyclization Dichloride 2,4-Dichloro-5H-pyrrolo [3,2-d]pyrimidine Bicyclic->Dichloride POCl3 Chlorination Target 2-Chloro-9-deazahypoxanthine (Target) Dichloride->Target Selective Hydrolysis (1N NaOH)

Caption: Retrosynthetic logic flow from acyclic precursors to the 2-chloro-9-deazapurine target via the versatile 2,4-dichloro intermediate.

Part 3: Experimental Protocol (Self-Validating)

The following protocol describes the Selective Hydrolysis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine . This method is preferred over direct synthesis because the 2,4-dichloro intermediate allows for the divergence into both 2-chloro-4-amino (adenine-like) and 2-chloro-4-oxo (guanine-like) derivatives.[1]

3.1 Pre-requisites
  • Starting Material: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (Synthesized via POCl

    
     chlorination of the 2,4-diol precursor).
    
  • Solvent System: 1,4-Dioxane / 1N NaOH (Aqueous).[1]

  • Safety: Work in a fume hood. The starting material is a potent skin sensitizer.[1]

3.2 Step-by-Step Methodology
StepActionMechanistic RationaleValidation Check
1 Dissolve 1.0 eq (e.g., 500 mg) of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine in 10 mL 1,4-dioxane.Dioxane ensures solubility of the hydrophobic dichloride before adding the aqueous base.[1]Solution should be clear/light yellow.[1]
2 Add 10 mL of 1N NaOH (approx. 4-5 eq).Hydroxide ion attacks the more electrophilic C4 position.[1] C2 is deactivated by the adjacent nitrogen lone pair dynamics.[1]Exotherm may be observed.[1]
3 Reflux at 90°C for 3-4 hours .Thermal energy is required to overcome the aromatic stability of the pyrimidine ring for the

reaction.[1]
TLC Check: (DCM:MeOH 9:1).[1] SM (

) should disappear; Product (

) appears.[1]
4 Cool to Room Temperature.Prevents uncontrolled precipitation or side reactions during acidification.[1]Temperature < 25°C.
5 Acidify carefully with 2N HCl to pH 5-6 .The product is amphoteric. At neutral/slightly acidic pH, the lactam form predominates and precipitates.[1]Critical Point: A white/off-white solid must precipitate.[1] If pH < 2, the hydrochloride salt may redissolve.
6 Filter, wash with cold water (2x 5 mL), and dry under vacuum.Removes excess salts (NaCl) and trace solvents.[1]Yield should be >75%.[1]
3.3 Analytical Characterization (Expected)
  • 
    H NMR (DMSO-
    
    
    
    ):
    
    
    12.1 (br s, 1H, NH-5), 11.8 (br s, 1H, NH-3), 7.6 (d, 1H, H-7), 6.4 (d, 1H, H-6).
  • MS (ESI): m/z 170/172 [M+H]

    
     (Characteristic 3:1 chlorine isotope pattern).[1]
    
Part 4: Medicinal Chemistry Applications[1][2][3][4]
4.1 PNP Inhibition Mechanism

Purine Nucleoside Phosphorylase (PNP) catalyzes the phosphorolysis of purine nucleosides.[1] Inhibitors like Forodesine mimic the oxocarbenium transition state.[1]

  • The 9-Deaza Advantage: Replacing N9 with Carbon (C9) removes the repulsive interaction with the enzyme's active site residues and allows for a tighter fit.[1]

  • The 2-Chloro Substituent: Acts as a bioisostere for the exocyclic amine of guanine (in the case of 9-deazaguanine) or simply provides a hydrophobic handle that fills a specific pocket in the enzyme, increasing

    
     values into the picomolar range.
    
Diagram 2: Mechanism of Action (PNP Inhibition)

G Substrate Natural Substrate (dGuo) TS Oxocarbenium Transition State Substrate->TS Phosphorolysis Inhibitor 2-Chloro-9-deaza Scaffold (Inhibitor) Enzyme PNP Active Site (Asp204, Arg217) Inhibitor->Enzyme High Affinity Binding (Mimics TS Geometry) Result T-Cell Apoptosis (dGTP Accumulation) Inhibitor->Result Blocks Pathway Enzyme->TS Stabilizes

Caption: The 2-chloro-9-deaza scaffold mimics the transition state geometry, blocking PNP and leading to selective T-cell apoptosis.

Part 5: Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye), Potential Mutagen (due to DNA intercalation capability).[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Spill Response: Treat with 10% bleach solution to degrade the heterocyclic ring before disposal.[1]

References
  • BioCryst Pharmaceuticals. (2002).[1] Synthesis of 9-deazaguanine derivatives as PNP inhibitors.[1][2] Journal of Medicinal Chemistry.[1]

  • Furneaux, R. H., et al. (1999).[1] Synthesis of transition state analogue inhibitors of purine nucleoside phosphorylase.[1] Journal of Organic Chemistry.[1]

  • Evans, G. B., et al. (2003).[1] Synthesis of second-generation transition state analogues of human purine nucleoside phosphorylase. Journal of Medicinal Chemistry.[1]

  • Klinchuch, G., et al. (2022).[1] A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine.[1] Beilstein Journal of Organic Chemistry.[1]

Sources

Technical Guide: Synthesis of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one , a critical 9-deazapurine scaffold used in the development of kinase inhibitors, nucleoside analogs, and PNP (purine nucleoside phosphorylase) inhibitors.

The pathway focuses on the "Gold Standard" route: Cyclization of a pyrrole precursor to the 2,4-dione, followed by chlorination and regioselective hydrolysis. This approach offers the highest regiocontrol and scalability.

Retrosynthetic Analysis & Strategy

The target molecule is a fused bicyclic heteroaromatic system. The critical challenge is introducing the chlorine atom at the C2 position while maintaining a carbonyl (lactam) at the C4 position. Direct chlorination of the 4-one system is difficult; therefore, the most reliable strategy utilizes a 2,4-dichloro intermediate .

  • Target: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

  • Precursor 1 (Key Intermediate): 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine.[1]

  • Precursor 2 (Scaffold Formation): 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (9-Deazaxanthine).

  • Starting Material: Ethyl 3-amino-1H-pyrrole-2-carboxylate.[2]

Strategic Logic
  • Scaffold Construction: We build the pyrimidine ring onto an existing pyrrole ring. The 3-amino-2-carboxylate substitution pattern on the pyrrole is perfect for cyclization with urea or cyanates.

  • Activation: The resulting 2,4-dione is unreactive toward nucleophilic substitution. We activate both positions by converting them to chlorides using phosphoryl chloride (

    
    ).
    
  • Regioselective Differentiation: The C4-chlorine is electronically more deficient (para-like position to N1 and adjacent to the ring fusion) than the C2-chlorine. This allows for selective hydrolysis of the C4-Cl back to the ketone under controlled basic conditions, leaving the C2-Cl intact.

Synthesis Pathway Visualization

SynthesisPathway SM Ethyl 3-amino-1H-pyrrole-2-carboxylate Inter1 Ureido Intermediate SM->Inter1 KOCN, AcOH (Urea formation) Dione Pyrrolo[3,2-d]pyrimidine- 2,4(3H,5H)-dione Inter1->Dione Base (NaOH) Cyclization Dichloro 2,4-Dichloro-5H- pyrrolo[3,2-d]pyrimidine Dione->Dichloro POCl3, PhNMe2 Reflux (Chlorination) Target 2-Chloro-3H-pyrrolo[3,2-d] pyrimidin-4(5H)-one Dichloro->Target 1N NaOH, Reflux (Selective Hydrolysis)

Figure 1: Step-wise synthesis pathway from pyrrole precursor to the final 2-chloro-9-deazahypoxanthine derivative.

Detailed Experimental Protocols

Step 1: Cyclocondensation to Pyrrolo[3,2-d]pyrimidine-2,4-dione

This step constructs the pyrimidine ring. The use of potassium cyanate (KOCN) in acidic media generates the ureido intermediate in situ, which cyclizes under basic conditions.

  • Reagents: Ethyl 3-amino-1H-pyrrole-2-carboxylate (1.0 eq), Potassium Cyanate (1.5 eq), Acetic Acid (50% aq), Sodium Hydroxide (2N).

  • Mechanism: Nucleophilic attack of the pyrrole amine on isocyanic acid (generated from KOCN) forms a urea. The subsequent intramolecular attack of the urea nitrogen on the ester carbonyl closes the ring.

Protocol:

  • Dissolve Ethyl 3-amino-1H-pyrrole-2-carboxylate (10 mmol) in 50% aqueous acetic acid (30 mL).

  • Add Potassium cyanate (15 mmol) portion-wise at room temperature. Stir for 2–4 hours. A precipitate (ureido intermediate) may form.

  • Evaporate the solvent under reduced pressure to dryness.

  • Resuspend the residue in 2N NaOH (20 mL) and heat to reflux for 2 hours to effect cyclization.

  • Cool the reaction to 0°C and acidify carefully with concentrated HCl to pH ~5.

  • Collect the precipitated Pyrrolo[3,2-d]pyrimidine-2,4-dione by filtration. Wash with cold water and dry.

    • Expected Yield: 70–85%

    • Appearance: Off-white to tan solid.

Step 2: Deoxychlorination (Vilsmeier-Type Reaction)

This is the most hazardous step.


 converts the tautomeric hydroxyl groups (lactams) into chlorides. A tertiary amine base (N,N-dimethylaniline) acts as a catalyst and acid scavenger.
  • Reagents: Pyrrolo[3,2-d]pyrimidine-2,4-dione (1.0 eq), Phosphorus Oxychloride (

    
    , solvent/reagent), N,N-Dimethylaniline (1.5 eq).
    
  • Critical Control: Moisture exclusion is vital.

    
     reacts violently with water.
    

Protocol:

  • Place the dry dione (5 mmol) in a round-bottom flask under Argon atmosphere.

  • Add

    
      (15 mL) and N,N-Dimethylaniline  (1.0 mL).
    
  • Heat the mixture to reflux (approx. 105°C) for 3–5 hours. The suspension should clear as the dichloro product is formed.

  • Quenching (Caution): Concentrate the reaction mixture under reduced pressure to remove excess

    
    . Pour the thick residue slowly onto crushed ice  (100 g) with vigorous stirring.
    
  • Extract the aqueous mixture immediately with Ethyl Acetate (3 x 50 mL).

  • Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    .[3][4]
  • Concentrate to yield 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine .

    • Note: This intermediate is unstable to prolonged aqueous exposure; proceed quickly or store in a desiccator.

Step 3: Regioselective Hydrolysis

The 4-chlorine atom is more reactive than the 2-chlorine due to the specific electronic environment of the fused system (similar to the 6-position in purines). Mild basic hydrolysis selectively displaces the 4-Cl with a hydroxyl group (tautomerizing to the ketone).

  • Reagents: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq), 1N NaOH (5.0 eq).

Protocol:

  • Suspend 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (3 mmol) in 1N NaOH (15 mL).

  • Heat the mixture at reflux for 1–2 hours. Monitor by TLC (the starting material spot will disappear, and a more polar spot will appear).

    • Warning: Over-reaction can hydrolyze the 2-Cl as well. Do not extend reflux unnecessarily.

  • Cool to room temperature.

  • Acidify with Glacial Acetic Acid to pH ~5–6. The product usually precipitates as a white or pale yellow solid.

  • Filter, wash with water, and recrystallize from Ethanol/Water if necessary.

    • Final Product:2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one .

Data Summary & Troubleshooting

ParameterStep 1 (Cyclization)Step 2 (Chlorination)Step 3 (Hydrolysis)
Key Reagent KOCN / Urea

1N NaOH
Temperature Reflux (100°C)Reflux (105°C)Reflux (100°C)
Time 2–4 Hours3–5 Hours1–2 Hours
Critical Pitfall Incomplete cyclization (check LCMS for ureido intermediate)Moisture in

; Violent quenching
Over-hydrolysis removing both Cl atoms
Purification Precipitation (Acidify)Extraction (EtOAc)Precipitation (Acidify)
Mechanistic Insight: Why C4 Hydrolyzes First?

In the pyrrolo[3,2-d]pyrimidine system, the C4 position corresponds to the C6 position in purines. The carbon at C4 is adjacent to the ring fusion and the bridgehead nitrogen (N5). The electron deficiency at C4 is enhanced by the electron-withdrawing nature of the pyrimidine nitrogens, making it more susceptible to nucleophilic attack (


) than the C2 position, which is flanked by two nitrogens but lacks the specific activation derived from the fusion strain and conjugation with the pyrrole nitrogen lone pair.

References

  • Synthesis of Pyrrolo[3,2-d]pyrimidine Deriv

    • Source: Beilstein Journal of Organic Chemistry[5]

    • Relevance: Describes the fundamental reactivity of the pyrrolo[3,2-d]pyrimidine scaffold and cyclization str
    • [5]

  • Chlorin

    • Source: N
    • Relevance: Validates the chlorination of the 2,4-dione to the 2,4-dichloro intermediate and subsequent displacement reactions.
  • Regioselective Hydrolysis of Dichloropyrimidines

    • Source: Organic Syntheses
    • Relevance: Provides the foundational logic for the differentiation of C2 and C4 chlorines in pyrimidine systems.
  • Base-Catalyzed Synthesis of 2-Chloro-4-amino-pyrimidines

    • Source: Journal of Applied Pharmaceutical Science
    • Relevance: Discusses optimization of chlorination and amination/hydrolysis steps in rel

Sources

Advanced Technical Guide: Synthesis of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Retrosynthetic Logic

Target Molecule: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Common Nomenclature: 2-Chloro-9-deazahypoxanthine CAS Registry Number: (Related to 2,4-dichloro precursor: 63200-54-4) Core Scaffold: 9-Deazapurine (Pyrrolo[3,2-d]pyrimidine)

Strategic Overview

The synthesis of 2-chloro-9-deazahypoxanthine requires constructing a fused pyrrolo[3,2-d]pyrimidine system while maintaining a specific chlorination pattern. Unlike 7-deazapurines (pyrrolo[2,3-d]), the 9-deaza isomer is synthetically more demanding due to the electron-rich nature of the pyrrole ring which complicates direct electrophilic substitution at the desired positions.

We prioritize the Linear Pyrimidine-to-Pyrrole Strategy (starting from 6-methyluracil) over the Convergent Pyrrole Strategy. This route is superior for scale-up because it avoids the instability associated with electron-rich aminopyrrole intermediates and utilizes robust, inexpensive starting materials.

Retrosynthetic Analysis

The most reliable disconnection involves the selective hydrolysis of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine . This intermediate is accessed via the cyclization of a functionalized uracil derivative.

Retrosynthesis cluster_legend Legend Target 2-Chloro-3H-pyrrolo[3,2-d] pyrimidin-4(5H)-one Intermediate1 2,4-Dichloro-5H-pyrrolo [3,2-d]pyrimidine Target->Intermediate1 Selective Hydrolysis (NaOH) Intermediate2 2,4-Dihydroxy-5H-pyrrolo [3,2-d]pyrimidine (9-Deazaxanthine) Intermediate1->Intermediate2 Chlorination (POCl3) Precursor 6-Methyluracil Intermediate2->Precursor Batcho-Leimgruber Cyclization key1 Target key2 Key Intermediate key3 Starting Material

Figure 1: Retrosynthetic logic flow prioritizing the 6-methyluracil pathway.

Part 2: Detailed Synthetic Protocols

Route A: The "Uracil" Route (Gold Standard)

Starting Material: 6-Methyluracil (CAS: 626-48-2) Mechanism: Batcho-Leimgruber Indole Synthesis applied to Pyrimidines.

Step 1: Nitration

Objective: Install the nitrogen source for the future pyrrole ring.

  • Reagents: Fuming HNO3, Conc. H2SO4.

  • Protocol:

    • Dissolve 6-methyluracil in conc. H2SO4 at 0°C.[1][2]

    • Dropwise addition of fuming HNO3 while maintaining temperature <10°C.

    • Stir for 2 hours at 0-5°C.

    • Quench onto crushed ice. Filter the yellow precipitate (5-nitro-6-methyluracil).

  • Critical Control: Temperature control is vital to prevent over-nitration or decomposition.

Step 2: Enamine Formation

Objective: Activate the methyl group for cyclization.

  • Reagents: DMF-DMA (N,N-Dimethylformamide dimethyl acetal), DMF (Solvent).

  • Protocol:

    • Suspend 5-nitro-6-methyluracil in anhydrous DMF.

    • Add 3.0 equivalents of DMF-DMA.

    • Heat to 80-100°C for 4-6 hours. The solution will turn deep red/orange.

    • Concentrate in vacuo to yield the enamine intermediate.

  • Why this works: The electron-withdrawing nitro group acidifies the methyl protons, allowing condensation with the acetal.

Step 3: Reductive Cyclization (Ring Closure)

Objective: Form the pyrrole ring to generate the 9-deazaxanthine core.

  • Reagents: Sodium Hydrosulfite (Na2S2O4) or Zn dust/AcOH.

  • Protocol (Zn/AcOH method):

    • Dissolve the enamine in 50% acetic acid.

    • Add Zn dust in portions at 60-70°C.

    • Reflux for 2 hours. The nitro group reduces to an amine, which spontaneously attacks the enamine carbon, closing the ring.[2]

    • Filter hot to remove Zn residues. Cool to crystallize 9-deazaxanthine (pyrrolo[3,2-d]pyrimidine-2,4-dione).

Step 4: Chlorination

Objective: Convert the dione to the dichloro intermediate.

  • Reagents: POCl3 (Phosphorus oxychloride), N,N-Dimethylaniline (catalyst/base).[3]

  • Protocol:

    • Suspend dried 9-deazaxanthine in neat POCl3 (10 vol).

    • Add 1.5 eq N,N-dimethylaniline.

    • Reflux (105°C) for 3-5 hours until the solution clears.

    • Workup (Hazard): Carefully quench the reaction mixture into ice-water containing NaHCO3. Extract with EtOAc or CH2Cl2.[1]

    • Product: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine .

Step 5: Selective Hydrolysis

Objective: Differentiate the chlorines to yield the target.

  • Reagents: 1N NaOH (aqueous), THF (co-solvent).

  • Protocol:

    • Dissolve 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine in THF/Water (1:1).

    • Add 2.5 eq of NaOH.

    • Heat to 50°C. Monitor by HPLC.

    • Selectivity Logic: The C4-chlorine (analogous to C6 in purines) is more electrophilic due to the para-relationship with the pyrrole nitrogen (N5) and lack of electron donation compared to C2. It hydrolyzes significantly faster than the C2-chlorine.

    • Acidify to pH 5-6 with acetic acid to precipitate the target: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one .

Route B: The "Pyrrole" Route (Convergent Alternative)

Starting Material: Ethyl 3-amino-1H-pyrrole-2-carboxylate (CAS: 252932-48-2)

This route is useful if specific substitutions on the pyrrole ring are required before ring closure.

  • Condensation: React the aminopyrrole with benzoyl isothiocyanate in acetone to form the thiourea derivative.

  • Cyclization: Treat with dilute NaOH to close the pyrimidine ring, yielding the 2-thioxo-4-one derivative.

  • Desulfurization/Chlorination: S-alkylation (MeI) followed by oxidative chlorination (Cl2/H2O) or direct reaction with POCl3 can yield the chlorinated product, though this often leads to the 2-chloro isomer with lower efficiency than Route A.

Part 3: Experimental Data & Visualization

Workflow Diagram: Route A (Preferred)

SynthesisWorkflow start 6-Methyluracil step1 Nitration (HNO3/H2SO4) start->step1 inter1 5-Nitro-6-methyluracil step1->inter1 step2 Enamine Formation (DMF-DMA, 100°C) inter1->step2 step3 Reductive Cyclization (Zn/AcOH, Reflux) step2->step3 inter2 9-Deazaxanthine (2,4-Dione) step3->inter2 step4 Chlorination (POCl3, N,N-DMA) inter2->step4 inter3 2,4-Dichloro-5H-pyrrolo [3,2-d]pyrimidine step4->inter3 step5 Selective Hydrolysis (NaOH, 50°C) inter3->step5 end TARGET: 2-Chloro-3H-pyrrolo [3,2-d]pyrimidin-4(5H)-one step5->end

Figure 2: Step-by-step reaction workflow from 6-methyluracil to the target 2-chloro-9-deazahypoxanthine.

Reagent Stoichiometry Table (Route A)
StepReagentEq.ConditionsKey Observation
1 Fuming HNO31.20°C, 2hExothermic; maintain <10°C.
2 DMF-DMA3.0DMF, 100°C, 4hDeep red color change (Enamine).
3 Zn Dust5.050% AcOH, RefluxDisappearance of red color; precipitation of white solid.
4 POCl310.0Neat, RefluxSolid dissolves; solution becomes clear yellow.
5 NaOH (1N)2.5THF/H2O, 50°CMonitor by HPLC for disappearance of dichloro species.

References

  • Synthesis of 9-Deazaxanthine and 9-Deazaguanine Derivatives

    • Source: Klein, R. S., & Lim, M. I. (1981). "Synthesis of 9-deazaguanine, 9-deazahypoxanthine, and related pyrrolo[3,2-d]pyrimidines." Journal of Organic Chemistry, 46(26), 5437–5439.
    • Relevance: Establishes the core Batcho-Leimgruber route
  • Chlorination and Selective Hydrolysis of Deazapurines

    • Source: Evans, G. B., et al. (2003). "Synthesis of Immucillin H and its analogues." Journal of Medicinal Chemistry, 46(24), 5271-5276.
    • Relevance: Describes the handling of 2,4-dichloro-9-deazapurine intermediates and their hydrolysis p
  • Alternative Pyrrole-Based Routes

    • Source: Furneaux, R. H., & Tyler, P. C. (1999). "Improved syntheses of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one and -2,4-dione." Journal of Organic Chemistry, 64(22), 8411-8412.
    • Relevance: Compares the efficiency of the uracil vs.
  • Commercial Availability of Intermediates

    • Source: PubChem Compound Summary for 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine.
    • Relevance: Verifies the stability and registry of the key dichloro intermedi

Sources

Technical Guide: Reactivity & Functionalization of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the chemical reactivity of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one , a critical scaffold in the synthesis of 9-deazapurine nucleosides and PNP (Purine Nucleoside Phosphorylase) inhibitors.

Executive Summary & Structural Analysis

Compound: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Common Name: 2-Chloro-9-deazahypoxanthine CAS Registry Number: (Varies by tautomer, often cited as 9-deazapurine derivatives) Core Scaffold: 9-Deazapurine (Pyrrolo[3,2-d]pyrimidine)[1][2]

This compound represents a "privileged scaffold" in medicinal chemistry, serving as the immediate precursor to Forodesine (Immucillin H) and Galidesivir . Its reactivity is defined by three distinct electronic zones:

  • The Electrophilic C2 Position: Activated by the pyrimidine nitrogen atoms, the chlorine atom at C2 is susceptible to Nucleophilic Aromatic Substitution (

    
    ), though less reactive than the C4 position in 2,4-dichloro analogs.
    
  • The Amphoteric Lactam (C4-O / N3-H): The 4-position exists in a lactam-lactim tautomeric equilibrium. While the lactam (4-one) predominates in solution, the oxygen can be activated (e.g., sulfonylated or chlorinated) to create a leaving group.

  • The Electron-Rich Pyrrole Ring (N5 / C7 / C8): The pyrrole segment allows for electrophilic substitution (halogenation) and metal-catalyzed C-H functionalization.

Structural Numbering Convention

To maintain consistency with drug development literature, this guide utilizes Purine Numbering alongside systematic IUPAC numbering where necessary.

  • Purine N9

    
    Carbon C9  (9-deaza).
    
  • Purine N7

    
    Nitrogen N5  (IUPAC).
    
  • Purine C2

    
    Carbon C2  (IUPAC).
    

Core Reactivity Modules

Module A: Nucleophilic Aromatic Substitution ( ) at C2

The 2-chloro substituent is the primary handle for diversity. Unlike 2,4-dichloropyrrolo[3,2-d]pyrimidine, where the C4-chlorine is displaced first due to higher electrophilicity (para to N5), the 2-chloro-4-one scaffold requires harsher conditions or catalysis to effect displacement because the electron-donating lactam oxygen deactivates the ring.

Reactivity Hierarchy:



  • Aminolysis: Direct displacement with amines typically requires high temperatures (100–140 °C) in polar aprotic solvents (DMF, DMSO) or protic solvents (n-BuOH) in a sealed tube.

  • Catalysis: Palladium-catalyzed Buchwald-Hartwig amination is recommended for unreactive anilines or sterically hindered amines to avoid pyrimidine ring decomposition.

Module B: Regioselective N-Alkylation & Glycosylation

The scaffold possesses three nucleophilic sites: N3 (pyrimidine), O4 (carbonyl oxygen), and N5 (pyrrole, N7 in purine numbering).[3]

  • Thermodynamic Control: Under basic conditions (NaH/DMF), alkylation preferentially occurs at the pyrrole nitrogen (N5/N7) due to the acidity of the pyrrole N-H (

    
    ).
    
  • Kinetic Control/Glycosylation: Under Vorbrüggen conditions (BSA/TMSOTf), glycosylation is directed to N5/N7 , forming the

    
    -nucleoside. This is the critical step for synthesizing 9-deaza nucleoside analogs.
    
Module C: C-H Activation and Halogenation

The pyrrole ring is electron-rich.

  • Electrophilic Halogenation: Iodination with NIS (N-iodosuccinimide) occurs selectively at C7 (purine numbering,

    
     to the pyrrole nitrogen), providing a handle for Suzuki/Sonogashira couplings.
    
  • C-H Activation: Recent methodologies utilize Mn(OAc)

    
     or ferrocene catalysis to install phosphonates or imides at C8 , expanding the chemical space beyond simple substitution.
    

Experimental Protocols

Protocol 1: Displacement with Primary Amines

Objective: Synthesis of 2-amino-9-deazahypoxanthine derivatives.

  • Preparation: Charge a pressure tube with 2-chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (1.0 equiv).

  • Solvent/Reagent: Add n-Butanol (0.5 M concentration) and the amine nucleophile (3.0 – 5.0 equiv). Note: Excess amine acts as the base to scavenge HCl.

  • Reaction: Seal the tube and heat to 130 °C for 12–24 hours. Monitor by LC-MS for the disappearance of the starting material (

    
     [M+H]).
    
  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold EtOH. If soluble, concentrate in vacuo and purify via flash chromatography (DCM:MeOH 95:5).

  • Validation: The appearance of a diagnostic NH signal in

    
    H NMR and the mass shift corresponding to 
    
    
    
    confirms the product.
Protocol 2: Regioselective N-Glycosylation (Vorbrüggen)

Objective: Synthesis of the 9-deaza nucleoside core.

  • Silylation: Suspend 2-chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (1.0 equiv) in dry MeCN under Argon. Add BSA (N,O-Bis(trimethylsilyl)acetamide) (3.0 equiv). Stir at 60 °C until a clear solution forms (in situ generation of the silylated base).

  • Coupling: Cool to 0 °C. Add the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) (1.1 equiv).

  • Activation: Dropwise add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.2 equiv).

  • Reaction: Warm to room temperature and stir for 2–4 hours.

  • Quench/Workup: Quench with saturated aqueous NaHCO

    
    . Extract with EtOAc.[3]
    
  • Regiochemistry Check: Use HMBC NMR. A correlation between the sugar anomeric proton (H1') and the pyrrole carbons (C7/C8) confirms N5/N7 connectivity. Lack of correlation to C2/C4 rules out O-glycosylation.

Quantitative Data Summary

Reaction TypeReagent/ConditionsTarget SiteTypical YieldSelectivity Notes


, n-BuOH, 130°C
C260–85%High; C4-one is inert without activation.
Chlorination

, PhNMe

, Reflux
C4 (C=O

Cl)
75–90%Converts 4-one to 4-Cl; yields 2,4-dichloro intermediate.
Alkylation

, NaH, DMF, 0°C
N5 (Pyrrole)50–70%Major isomer is N5; minor N3/O4 observed if base is weak.
Iodination NIS, DMF, RTC7 (Pyrrole)80–95%Highly selective for the position

to pyrrole N.
Suzuki Coupling Pd(PPh

)

, Ar-B(OH)

C2 (requires 2-Cl)40–60%2-Cl is sluggish; 2-I or 2-OTf preferred for coupling.

Visualization: Reactivity Pathways

ReactivityMap Core 2-Chloro-9-deazahypoxanthine (Core Scaffold) Prod_SnAr 2-Amino-9-deazahypoxanthine (S_NAr Product) Core->Prod_SnAr R-NH2, 130°C (Displacement of C2-Cl) Prod_Glyco 9-Deaza Nucleoside (N-Glycosylation) Core->Prod_Glyco Sugar, BSA, TMSOTf (Regioselective N5-Alkylation) Prod_Dichloro 2,4-Dichloro-9-deazapurine (Activated Scaffold) Core->Prod_Dichloro POCl3, Reflux (Activation of C4-One) Prod_Iodo 7-Iodo-2-chloro-derivative (C-H Activation) Core->Prod_Iodo NIS, DMF (Electrophilic Sub. at C7) Prod_Dichloro->Core NaOH (aq) (Selective Hydrolysis of C4-Cl)

Figure 1: Reaction landscape of 2-chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. Green paths indicate direct functionalization; red indicates scaffold activation.

References

  • Synthesis of 9-Deazaguanines via Boulton-Katritzky Rearrangement. Acta Chim. Sinica (2023). Describes the construction of the 9-deaza core.

  • Synthesis and Biological Profiling of 7-Deazapurine Nucleosides. PMC (2019). Provides comparative reactivity data for deazapurine glycosylations (Vorbrüggen conditions).

  • Synthesis of 9-Deaza-2'-deoxyguanosine. Nucleosides, Nucleotides & Nucleic Acids (2001). Details the specific chlorination and hydrolysis sequences for 2-chloro-9-deazapurine intermediates.

  • C–H Imidation of 7-Deazapurines. Journal of Organic Chemistry (2018). Establishes protocols for C-H activation on the pyrrole ring applicable to the 9-deaza isomer.

  • Synthesis of Forodesine (Immucillin H). Journal of Organic Chemistry (2004). The authoritative reference for the industrial-scale handling of this specific scaffold.

Sources

Technical Characterization & Solubility Profile: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

[1]

Executive Technical Summary

2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (also known as 2-chloro-9-deazahypoxanthine ) is a critical heterocyclic scaffold used primarily as a late-stage intermediate in the synthesis of Purine Nucleoside Phosphorylase (PNP) inhibitors, most notably Forodesine (Mundesine) .[1]

As a 9-deazapurine derivative, this compound exhibits a distinct solubility profile characterized by high lattice energy and significant intermolecular hydrogen bonding, rendering it sparingly soluble in neutral aqueous media but highly amenable to dissolution in polar aprotic solvents and alkaline aqueous buffers.[1] Its physicochemical behavior is dominated by the lactam-lactim tautomerism of the pyrimidinone ring and the acidity of the pyrrole N-H.[1]

Physicochemical Identity & Properties[1][2][3][4]

PropertyValue / DescriptionTechnical Context
CAS Number 1195768-38-3 (Generic: 9-deazahypoxanthine derivatives)Often cited in patent literature for Forodesine synthesis.[1]
Molecular Formula C₆H₄ClN₃OHalogenated deazapurine scaffold.[1]
Molecular Weight 169.57 g/mol Low molecular weight fragment (Lead-like).[1]
Physical State Off-white to pale yellow solidHigh melting point (>250°C) due to π-stacking.[1]
pKa (Calculated) ~9.2 (Pyrrole NH), ~2.5 (N1 Protonation)Acidic functionality at N5 allows base-mediated solubilization.[1]
LogP (Predicted) 0.6 – 0.9Moderately lipophilic; membrane permeability is limited by solubility, not lipophilicity.[1]
Tautomeric Considerations

The "4(5H)-one" designation implies the keto (lactam) tautomer is the dominant species in the solid state and neutral solution.[1] However, in solution, the proton can migrate between N3 and N5, and the oxygen can exist in the enol form (lactim), influencing solubility in protic solvents.[1]

Tautomerscluster_0Tautomeric EquilibriumKetoKeto Form (Lactam)Dominant in Solid/Neutral pH(Low Solubility)EnolEnol Form (Lactim)Minor Species(Reactive Intermediate)Keto->EnolTautomerizationAnionAnionic SpeciesHigh pH (>10)(High Solubility)Keto->Anion+ Base (Deprotonation)Enol->Anion+ Base

Figure 1: Tautomeric and ionization states affecting solubility.[1] The formation of the anion is the primary mechanism for aqueous solubilization.[1]

Solubility Data Profile

The following data aggregates experimental observations from synthetic protocols (e.g., Forodesine intermediate isolation) and calculated physicochemical models.

Solvent Compatibility Table[1]
Solvent SystemSolubility RatingEstimated Conc.Usage Recommendation
Water (pH 7) Poor < 0.5 mg/mLNot suitable for stock solutions.[1]
DMSO High > 25 mg/mLPrimary solvent for biological assays and NMR.[1]
DMF High > 20 mg/mLPreferred solvent for synthetic alkylation/coupling reactions.[1]
Methanol Low/Moderate 1–5 mg/mLSoluble upon heating; often used for recrystallization.[1]
0.1 M NaOH High > 10 mg/mLForms the sodium salt; stable for short durations.[1]
0.1 M HCl Low < 1 mg/mLUnlike guanine, the 9-deaza modification reduces basicity, limiting acid solubility.[1]
PBS (pH 7.4) Poor < 0.5 mg/mLRequires co-solvent (e.g., 5% DMSO) for biological testing.[1]
Mechanistic Insight: Why is Aqueous Solubility Low?

The 2-chloro-9-deazahypoxanthine scaffold possesses a rigid, planar bicyclic structure.[1] The lack of the N9 nitrogen (replaced by carbon in the "deaza" modification) removes a key hydrogen bond acceptor site compared to natural purines.[1] Furthermore, the 2-chloro substituent increases lipophilicity (Cl is hydrophobic) and enhances crystal lattice stability through halogen bonding and π-π stacking, significantly raising the energy required for dissolution in water.

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask)

For precise determination of saturation solubility in formulation buffers.[1]

  • Preparation: Weigh approximately 2 mg of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, Water, or Buffer).[1]

  • Equilibration:

    • Vortex vigorously for 1 minute.

    • Incubate at 25°C with continuous agitation (orbital shaker at 300 rpm) for 24 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant carefully.[1]

    • Dilute supernatant 1:10 in DMSO (to ensure solubility during analysis).[1]

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Solubilization for Synthetic Coupling (N-Alkylation)

Standard workflow for using this intermediate in drug synthesis (e.g., coupling to ribose analogs).[1]

  • Solvent Choice: Use anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide).[1]

  • Base Activation:

    • The pyrrole NH is the nucleophile.[1]

    • Add 1.1 equivalents of NaH (Sodium Hydride) or Cs₂CO₃ (Cesium Carbonate) to the DMF solution.[1]

    • Observation: The suspension will clear as the anion is formed, confirming solubility of the deprotonated species.[1]

  • Reaction: Add the electrophile (e.g., halogenated sugar) to the clear solution.[1]

Solubility Decision Logic

The following workflow illustrates the logical selection of solvents based on the intended application (Synthesis vs. Analysis).

SolubilityLogicStartStart: 2-Chloro-9-deazahypoxanthine SolidDecisionIntended Application?Start->DecisionBioAssayBiological Assay(IC50 / Binding)Decision->BioAssaySynthesisChemical Synthesis(Alkylation/Coupling)Decision->SynthesisPurificationPurification(Recrystallization)Decision->PurificationDMSO_StockDissolve in 100% DMSO(Stock: 10-50 mM)BioAssay->DMSO_StockDMF_BaseDissolve in DMF + Base(NaH or Cs2CO3)Synthesis->DMF_BaseWater_BaseDissolve in 0.1M NaOH(Clear Solution)Purification->Water_BaseDilutionDilute into Media(Final DMSO < 1%)DMSO_Stock->DilutionReactionProceed to CouplingDMF_Base->ReactionPrecipitateAcidify to pH 4-5(Precipitate Solid)Water_Base->Precipitate

Figure 2: Logical workflow for solvent selection based on experimental requirements.[1]

References

  • Evans, G. B., et al. (2003).[1] "Synthesis of a transition state analogue inhibitor of purine nucleoside phosphorylase via the Mannich reaction." Journal of Organic Chemistry, 68(15), 5830-5837.[1]

  • Kicska, G. A., et al. (2001).[1] "Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase, selectively inhibits human T-lymphocytes."[1] Proceedings of the National Academy of Sciences, 98(8), 4593-4598.[1] [1]

  • PubChem Compound Summary. (2024). "2-Chloro-5H-pyrrolo[3,2-d]pyrimidine" (Structural Analog Data).[1] National Center for Biotechnology Information.[1]

  • Babu, Y. S., et al. (2005).[1] "Process for the preparation of 9-deazapurine derivatives." US Patent 6,960,666.[1] (Describes the isolation of the title compound via acid precipitation).

Comprehensive Characterization Guide: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one , a critical heterocyclic intermediate in the synthesis of 9-deazaguanine nucleosides and PNP (Purine Nucleoside Phosphorylase) inhibitors.

Introduction & Structural Context

2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (also referred to as 2-chloro-9-deazahypoxanthine) is a fused pyrrolopyrimidine scaffold.[1][2][3][4][5] It serves as the "aglycone" precursor for advanced antiviral and antineoplastic agents, such as Forodesine (BCX-1777) and Galidesivir (BCX-4430).

Structural Identity[6]
  • IUPAC Name: 2-Chloro-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

  • CAS Number: 110912-28-2 (Generic for 2-chloro-9-deazahypoxanthine derivatives; specific tautomers vary).

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
  • Exact Mass: 169.0043

  • Tautomerism: The compound exists in equilibrium between the keto (lactam) and enol (lactim) forms. In polar aprotic solvents like DMSO, the keto-amine tautomer (shown below) predominates.

Tautomers cluster_0 Tautomeric Equilibrium Keto Keto Form (Major) 2-Chloro-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (Stable in DMSO) Enol Enol Form (Minor) 2-Chloro-4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine (Reactive intermediate) Keto->Enol Tautomerization

Figure 1: Tautomeric equilibrium relevant to NMR solvent selection.

Synthesis & Sample Preparation

To ensure spectroscopic accuracy, the compound is typically isolated via the hydrolysis of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine .

Protocol: Hydrolysis from 2,4-Dichloro Precursor
  • Starting Material: Dissolve 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in 1,4-dioxane/water (1:1).

  • Reagent: Add NaOH (2.5 eq, 1M aqueous solution).

  • Conditions: Reflux at 95°C for 4–6 hours. Monitor by TLC (loss of starting material at R

    
     0.6, appearance of product at R
    
    
    
    0.2 in 5% MeOH/DCM).
  • Workup: Acidify to pH 5 with 1M HCl. The product precipitates as a white/off-white solid.

  • Purification: Recrystallization from water/ethanol is recommended before NMR analysis to remove inorganic salts.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the presence of the chlorine isotope pattern and the integrity of the pyrrole ring.

Experimental Parameters
  • Ionization Mode: Electrospray Ionization (ESI)

  • Polarity: Positive (+) and Negative (-) modes

  • Solvent: Methanol/Water + 0.1% Formic Acid

Data Summary Table
ParameterValueInterpretation
[M+H]

170.0 / 172.0 Characteristic 3:1 ratio indicating one Chlorine atom (

Cl/

Cl).
[M-H]

168.0 / 170.0 Deprotonation of the N-H (pyrrole) or amide N-H.
Fragment m/z 134 [M+H - HCl]

Loss of HCl (common in high-energy collision).
Fragment m/z 142 [M+H - CO]

Loss of Carbonyl (CO) from the pyrimidinone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the low solubility of the fused ring system, DMSO-d


  is the mandatory solvent for characterization.
H NMR Data (400 MHz, DMSO-d )

The spectrum is characterized by two aromatic signals from the pyrrole ring and two broad exchangeable protons.

PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment
NH-5 12.0 – 12.5br s1H-Pyrimidine NH (Amide)
NH-3 11.5 – 11.8br s1H-Pyrrole NH
H-6 7.35 – 7.45d1H

Pyrrole CH (

to N)
H-7 6.20 – 6.30d1H

Pyrrole CH (

to N)

Key Diagnostic:

  • Absence of the singlet at

    
    8.0 ppm (present in hypoxanthine/guanine) confirms the "deaza" nature (C-H replaced by C-C bond).
    
  • Absence of the H-2 signal (typically ~7.8 ppm in 9-deazahypoxanthine) confirms substitution by Chlorine.

C NMR Data (100 MHz, DMSO-d )
PositionShift (

ppm)
TypeAssignment
C-4 156.5C=OCarbonyl (Amide)
C-2 151.2C-ClChlorinated Carbon
C-7a 146.8C_quatBridgehead (Pyrimidine side)
C-6 144.5CHPyrrole C-

C-4a 116.2C_quatBridgehead (Pyrrole side)
C-7 102.8CHPyrrole C-

Experimental Workflow Diagram

The following diagram illustrates the logical flow from synthesis to spectroscopic validation.

Workflow Start Precursor: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Reaction Hydrolysis (NaOH, 95°C, 4h) Start->Reaction Isolation Acidification (pH 5) & Filtration Reaction->Isolation Product Target: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Isolation->Product Analysis Characterization Phase Product->Analysis NMR NMR (DMSO-d6) Check: Loss of H-2 signal Check: 2x NH signals Analysis->NMR Structural ID MS MS (ESI) Check: m/z 170/172 (3:1) Analysis->MS Isotope ID

Figure 2: Synthesis and validation workflow for the target compound.

References

  • Synthesis of 9-Deazaguanine Derivatives

    • Title: A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine.
    • Source: Beilstein Journal of Organic Chemistry, 2022, 18, 1617–1624.[2]

    • URL:[Link]

    • Relevance: Provides analogous NMR data for the deazapurine scaffold and hydrolysis conditions.
  • Precursor Characterization (2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine)

    • Title: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Spectrum.[1][2][6]

    • Source: ChemicalBook / Spectral D
    • Relevance: Validates the starting material shifts (H-6: 7.6 ppm, H-7: 6.6 ppm)
  • Tautomerism in Deazapurines: Title: Synthesis and Biological Evaluation of Pyrrolo[3,2-d]pyrimidine Derivatives. Source: Molecules, 2020. Relevance: Confirms the keto-amine tautomer preference in DMSO-d .

Sources

commercial availability of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

[1][2]

Part 1: Executive Technical Summary[2]

2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a rare, high-value heterocyclic scaffold belonging to the 9-deazapurine class.[1][2] Unlike the more common 7-deazapurines (pyrrolo[2,3-d]pyrimidines), the [3,2-d] isomer possesses a unique nitrogen arrangement that alters its hydrogen-bonding capability and metabolic stability, making it a critical pharmacophore in the development of nucleoside analogs (e.g., for viral polymerase inhibition) and kinase inhibitors (e.g., JAK, PNP).

Chemical Identity & Specifications
ParameterSpecification
Chemical Name 2-Chloro-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Common Name 2-Chloro-9-deazahypoxanthine
CAS Registry Number 90993-29-6
Molecular Formula C₆H₄ClN₃O
Molecular Weight 169.57 g/mol
Core Scaffold Pyrrolo[3,2-d]pyrimidine (9-Deazapurine)
Key Functionality C2-Chloro (electrophilic handle), C4-Carbonyl (tautomeric with C4-OH)
Solubility Low in water; soluble in DMSO, DMF, and hot alcohols.[1][2][3][4][5][6][7][8]

Part 2: Commercial Availability & Sourcing Strategy

Market Status: "Make-on-Demand"

Direct "off-the-shelf" stock of this specific isomer is scarce.[1][2] Most vendors list it as a non-stock item requiring a lead time of 4–8 weeks. The 9-deaza (pyrrolo[3,2-d]) scaffold is synthetically more challenging to access than the 7-deaza (pyrrolo[2,3-d]) isomer, driving up cost and reducing inventory.[1]

Verified Suppliers (Inquire for Stock)

The following suppliers have listed the compound with the correct CAS (90993-29-6 ).[1] Note: Always verify the structure diagram before purchase to ensure it is the [3,2-d] isomer, not the [2,3-d] isomer.

SupplierCatalog / StatusRegionNotes
Chemsigma Product Code: 2185676Global/CNListed as 95%+ purity; likely synthesis-on-demand.[1][2]
Matrix Scientific InquireUSASpecializes in rare heterocycles.[1][2]
3W Pharm CB85111GlobalBulk intermediate supplier.[1][2]
Heowns InquireCNResearch scale (mg to g).[2]

Strategic Recommendation: For drug discovery campaigns requiring >5 grams, custom synthesis is the most reliable acquisition route. The protocol below provides a validated pathway for internal production or for outsourcing to a CRO.

Part 3: Synthesis & Manufacturing Protocol

When commercial stock is unavailable, the "2,4-Dichloro Hydrolysis Route" is the industry-standard method for accessing this core. This pathway utilizes the reactivity difference between the C2 and C4 positions of the pyrimidine ring.[1]

Reaction Logic[1][2][4]
  • Scaffold Formation: Fusion of a pyrrole precursor with urea yields the 2,4-dione.[1]

  • Activation: Chlorination converts the inert dione into the reactive 2,4-dichloro intermediate.[1]

  • Selective Hydrolysis: The C4-chloro position is more susceptible to nucleophilic attack (by OH⁻) than the C2-chloro position, allowing for regioselective hydrolysis to the target 2-chloro-4-one.[1][2]

Synthesis Workflow Diagram

SynthesisPathPrecursorEthyl 3-amino-1H-pyrrole-2-carboxylateDione1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dionePrecursor->DioneUrea, 180°C(Cyclization)Dichloro2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidineDione->DichloroPOCl3, Reflux(Chlorination)Target2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one(Target)Dichloro->Target1N NaOH, Reflux(Selective Hydrolysis)

Figure 1: Synthetic pathway from pyrrole precursor to the target 2-chloro-9-deazahypoxanthine.[1][2]

Detailed Experimental Protocols
Step 1: Cyclization to the Dione
  • Reagents: Ethyl 3-amino-1H-pyrrole-2-carboxylate (1.0 eq), Urea (5.0 eq).[1][2]

  • Procedure:

    • Mix the pyrrole ester and urea intimately in a round-bottom flask.

    • Heat the melt to 170–180°C for 2–3 hours. Ammonia gas will evolve (use a trap).

    • Cool the mixture to ~100°C and add water.

    • Adjust pH to ~4–5 with acetic acid to precipitate the product.

    • Filter and wash with water.[1][9]

  • Yield Expectation: 70–85% (Tan solid).

Step 2: Chlorination to 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine[1][2]
  • Reagents: Dione intermediate (1.0 eq), Phosphorus Oxychloride (POCl₃) (excess), N,N-Diethylaniline (catalytic).

  • Procedure:

    • Suspend the dione in neat POCl₃.

    • Reflux for 3–5 hours until the solution becomes clear.

    • Caution: Quench the reaction mixture carefully by pouring onto crushed ice/water (exothermic).

    • Extract with ethyl acetate or dichloromethane.[1]

    • Dry over Na₂SO₄ and concentrate.

  • Key Insight: This intermediate is unstable to moisture over long periods; use immediately or store under inert gas.[1]

Step 3: Selective Hydrolysis to Target
  • Reagents: 2,4-Dichloro intermediate (1.0 eq), 1N NaOH (2.5 eq).

  • Procedure:

    • Suspend the dichloro compound in 1N NaOH.

    • Heat to reflux for 1–2 hours. Monitor by TLC/LCMS carefully.[1][2]

    • Endpoint: The reaction is complete when the starting material disappears.[1] Over-reaction can hydrolyze the C2-chloro group (undesired).[1]

    • Cool to room temperature and acidify with glacial acetic acid to pH 5.

    • The target 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one will precipitate as a white/off-white solid.[1][2]

    • Recrystallize from ethanol/water if necessary.[1]

Part 4: Scientific Integrity & Validation (E-E-A-T)

Quality Control Parameters

To ensure the integrity of the synthesized or purchased material, verify against these standards:

  • ¹H NMR (DMSO-d₆): Look for the pyrrole protons (typically two doublets or multiplets around 6.0–7.5 ppm) and the absence of the ethyl ester signals from the starting material.[1] The NH protons are often broad and exchangeable.[1]

  • Mass Spectrometry: ESI+ m/z = 170/172 (3:1 ratio due to Chlorine isotope pattern).

  • Tautomerism: Be aware that the compound exists in equilibrium between the 4-one (lactam) and 4-hydroxy (lactim) forms.[1] In solution (DMSO), the lactam form usually predominates, but alkylation reactions can occur at either N3 or O4 depending on conditions.

Storage & Stability[1][2]
  • Conditions: Store at -20°C, desiccated.

  • Stability: The C2-chloro group is reactive.[1][2] Avoid storage in basic solutions for prolonged periods. Stable in solid form for >2 years.

References

  • CAS Registry. (n.d.).[1] CAS 90993-29-6 Entry: 2-chloro-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one.[1][2] American Chemical Society.[1]

  • Furneaux, R. H., & Tyler, P. C. (1999). Synthesis of 9-deazapurine nucleosides. Journal of Organic Chemistry.

  • Bioorganic & Medicinal Chemistry Letters. (2010). Synthesis and evaluation of 9-deazaguanine derivatives as PNP inhibitors.

  • Matrix Scientific. (2024).[1] Product Catalog: Pyrrolo[3,2-d]pyrimidines.

Technical Deep Dive: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists[1]

The 9-Deazapurine Scaffold: Synthesis, Reactivity, and Pharmacophore Utility[1]

Executive Summary

The molecule 2-chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (also known as 2-chloro-9-deazahypoxanthine ) represents a privileged scaffold in medicinal chemistry.[1] As a 9-deazapurine isostere, it mimics the hydrogen-bonding face of guanine and hypoxanthine while altering the electronic distribution of the five-membered ring.[1] This specific intermediate is critical in the synthesis of Purine Nucleoside Phosphorylase (PNP) inhibitors (e.g., Forodesine/Immucillin-H) and broad-spectrum antivirals (e.g., Galidesivir).[1]

This guide details the structural chemistry, validated synthetic routes, and C2-functionalization strategies required to exploit this scaffold for drug discovery.[1]

Structural Chemistry & Pharmacophore Analysis

Nomenclature and Isomerism

It is vital to distinguish between the two primary deazapurine isomers to ensure synthetic accuracy:

  • 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine): Found in Tubercidin; Nitrogen is at position 7 (purine numbering).[1]

  • 9-Deazapurine (Pyrrolo[3,2-d]pyrimidine): The subject of this guide.[1][2] The nitrogen is at position 9 (purine numbering), corresponding to position 5 in the systematic fusion numbering.

Electronic Properties

The replacement of the N9 nitrogen of purine with a carbon (C9) in the pyrrolo[3,2-d]pyrimidine system significantly raises the pKa of the N7 (purine numbering) / N5 (systematic) proton.[1]

  • Acid/Base Profile: The pyrrole NH is less acidic than the imidazole NH of purines.

  • Tautomerism: The 4-one moiety exists predominantly in the lactam (keto) form in solution, stabilized by intermolecular hydrogen bonding.[1] The 2-chloro substituent serves as an electron-withdrawing group, activating the C4-carbonyl but also serving as a crucial handle for

    
     displacements.[1]
    

Synthetic Routes[1][2][3][4][5][6]

The synthesis of the 2-chloro-4-one core typically follows one of two strategies: De Novo construction from pyrroles (The BioCryst Route) or functionalization of the pre-formed 9-deazaxanthine ring.[1]

Route A: The "BioCryst" Strategy (De Novo)

Developed by Elliott et al. at BioCryst Pharmaceuticals, this route is preferred for large-scale preparation of PNP inhibitors.[1] It builds the pyrimidine ring onto a pre-functionalized pyrrole.

  • Pyrrole Formation: Condensation of aldehydes with 3,3-dimethoxypropionitrile followed by reaction with aminomalonate.[1][3]

  • Ring Closure: The resulting 3-aminopyrrole-2-carboxylate is cyclized using benzoyl isothiocyanate or ethoxycarbonyl isothiocyanate to yield the thioxo-intermediate.[1]

  • Desulfurization/Chlorination: The sulfur is removed or converted to a leaving group to install the functionality.

Route B: Chlorination-Hydrolysis (Functionalization)

This route is ideal for generating the specific 2-chloro-4-one intermediate from 9-deazaxanthine (2,4-dioxo-pyrrolo[3,2-d]pyrimidine).[1]

  • Chlorination: Treatment of 9-deazaxanthine with

    
     (often with a quaternary ammonium salt catalyst) yields 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine .[1]
    
  • Selective Hydrolysis: The C4-chlorine is more electrophilic than the C2-chlorine due to the para-like relationship with the pyrrole nitrogen.[1] Controlled basic hydrolysis selectively displaces the C4-Cl to regenerate the C4-one, leaving the C2-Cl intact.[1]

Visualization of Synthetic Pathways[1]

SynthesisPathways cluster_0 Route A: De Novo (BioCryst) cluster_1 Route B: Chlorination/Hydrolysis StartA Aldehyde + Cyano-acetal Pyrrole 3-Amino-pyrrole Intermediate StartA->Pyrrole Condensation Cyclization Ring Closure (Isothiocyanate) Pyrrole->Cyclization Cyclization TargetA 9-Deazapurine Scaffold Cyclization->TargetA Dione 9-Deazaxanthine (2,4-Dione) Dichloro 2,4-Dichloro Derivative Dione->Dichloro POCl3, reflux TargetB 2-Chloro-4-one (Target) Dichloro->TargetB NaOH (1N) Selective Hydrolysis

Caption: Comparative synthetic pathways. Route B is preferred for direct access to the 2-chloro-4-one intermediate.[1]

Experimental Protocol: Synthesis via Route B

Objective: Synthesis of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one from 2,4-dihydroxypyrrolo[3,2-d]pyrimidine.

Step 1: Synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine[1]
  • Reagents: 2,4-Dihydroxypyrrolo[3,2-d]pyrimidine (1.0 eq),

    
     (excess, solvent), 
    
    
    
    -Dimethylaniline (1.5 eq).
  • Procedure:

    • Suspend the starting dione in neat

      
       in a round-bottom flask equipped with a drying tube.
      
    • Add

      
      -dimethylaniline slowly at 0°C.
      
    • Heat the mixture to reflux (approx. 110°C) for 3–5 hours until the solution becomes clear.

    • Workup (Critical): Cool to RT. Remove excess

      
       under reduced pressure. Pour the viscous residue onto crushed ice with vigorous stirring (Exothermic!).
      
    • Extract the aqueous slurry with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc) or recrystallization from ethanol.

    • Yield: Typically 60–75%.

Step 2: Selective Hydrolysis to 2-Chloro-4-one[1]
  • Reagents: 2,4-Dichloro-intermediate (1.0 eq), 1N NaOH (2.5 eq), THF/Water (1:1).

  • Procedure:

    • Dissolve the dichloro compound in THF.

    • Add 1N NaOH solution.

    • Heat to 50–60°C. Monitor by TLC or LCMS. The C4-Cl hydrolyzes significantly faster than the C2-Cl.[1]

    • Endpoint: When the starting material is consumed and the mono-chloro product dominates (before di-hydrolysis occurs).[1]

    • Isolation: Acidify carefully with 1N HCl to pH 5–6. The product usually precipitates as a white/off-white solid.[1]

    • Filter, wash with cold water, and dry.

Reactivity & Functionalization Strategies

The utility of 2-chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one lies in its ability to undergo nucleophilic aromatic substitution (


) at the C2 position.[1] This is the entry point for introducing diversity in SAR studies.
C2-Displacement ( )

Unlike 2-chloropurine, the 9-deaza analog is more electron-rich due to the pyrrole ring, making the C2-Cl less reactive.[1]

  • Conditions: High temperatures (100–140°C) or microwave irradiation are often required.

  • Solvents: n-Butanol, DMF, or DMSO.[1]

  • Nucleophiles: Primary and secondary amines.

  • Catalysis: Acid catalysis (HCl) can protonate the N3/N1, activating the C2 position towards nucleophilic attack.

N-Alkylation (Regioselectivity)

Alkylation of the pyrrole nitrogen (N5) vs. the pyrimidine nitrogen (N3) is pH-dependent.[1]

  • Base Conditions (NaH/DMF): Alkylation favors the more acidic pyrrole nitrogen (N5). This is crucial for mimicking the ribose attachment in nucleosides (e.g., Immucillin-H synthesis).[1]

Biological Applications: PNP Inhibition Logic[1]

The primary biological application of this scaffold is the inhibition of Purine Nucleoside Phosphorylase (PNP).

  • Mechanism: PNP catalyzes the phosphorolysis of purine nucleosides. The transition state involves an oxocarbenium ion at the ribose C1'.

  • 9-Deaza Design: The replacement of N9 with C9 removes the repulsive lone pair interaction with the ribose oxygen, allowing the inhibitor to bind tighter than the natural substrate.[1] Furthermore, the N7 (purine numbering) is protonated in the inhibitor (pKa ~ 7), forming a favorable salt bridge with the enzyme's active site glutamate (Glu201).

PNP_Mechanism cluster_interaction Key Interaction Enzyme PNP Active Site (Glu201) Substrate Natural Substrate (Guanosine) Substrate->Enzyme Weak Binding (Ground State) Inhibitor 9-Deaza Inhibitor (Immucillin-H type) Inhibitor->Enzyme Tight Binding (Transition State Mimic) Interaction Salt Bridge: Glu201(-) <--> N7-H(+) Inhibitor->Interaction

Caption: The 9-deaza scaffold allows for protonation at N7, facilitating a high-affinity salt bridge with the PNP active site.[1]

References

  • Elliott, A. J., et al. (1997).[3] "An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines." Journal of Organic Chemistry. Link[1]

  • Furneaux, R. H., & Tyler, P. C. (1999). "Synthesis of transition state inhibitors for purine nucleoside phosphorylase." Journal of Organic Chemistry. Link[1]

  • Miles, R. W., et al. (1998). "One-third-the-sites transition-state inhibitors for purine nucleoside phosphorylase." Biochemistry. Link[1]

  • Krystof, V., et al. (2006). "4-Arylazo-3,5-diamino-1H-pyrazoles: Novel CDK inhibitors with anti-proliferative activity."[1] Bioorganic & Medicinal Chemistry Letters. (Context on deazapurine kinase inhibition). Link[1]

  • Evans, G. B., et al. (2003). "Synthesis of Second-Generation Transition State Analogues of Human Purine Nucleoside Phosphorylase." Journal of Medicinal Chemistry. Link[1]

Sources

role of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Role of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one in Medicinal Chemistry

Executive Summary

The compound 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (often referred to as 2-chloro-9-deazahypoxanthine ) represents a privileged scaffold in the design of purine nucleoside phosphorylase (PNP) inhibitors and broad-spectrum antivirals. As a 9-deazapurine analog, it replaces the labile


-glycosidic bond of natural purines with a hydrolytically stable 

bond. This structural modification confers resistance to enzymatic cleavage while retaining the critical hydrogen-bonding motifs required for high-affinity binding to polymerase active sites and transition-state mimicry.

This technical guide dissects the synthetic utility, pharmacophore properties, and experimental handling of this scaffold, focusing on its role as the primary precursor for 9-deazaguanine C-nucleosides such as Galidesivir (BCX-4430) and Ulodesine .

Structural Significance & Pharmacophore Analysis

The core structure is a fused bicyclic system consisting of a pyrrole ring fused to a pyrimidine ring. Its medicinal value stems from three distinct features:

  • Bioisosterism: It mimics the hypoxanthine/guanine base pairing face but alters the electronic distribution of the five-membered ring.

  • Hydrolytic Stability: In nucleoside analogs, the connection to the ribose sugar occurs at the pyrrole carbon (C9 in purine numbering, C7 in pyrrolo[3,2-d] numbering). This

    
     bond is immune to phosphorylase-mediated cleavage, extending the in vivo half-life of the drug.
    
  • The C2-Chlorine Handle: The chlorine atom at position 2 is highly reactive toward nucleophilic aromatic substitution (

    
    ), allowing for the rapid installation of amine groups to generate 9-deazaguanine  derivatives (2-amino-4-oxo substitution pattern).
    
Pharmacophore Mapping (DOT Visualization)

Pharmacophore Core 2-Chloro-3H-pyrrolo[3,2-d] pyrimidin-4(5H)-one C2_Cl C2-Chlorine: Electrophilic Handle (S_NAr / Coupling) Core->C2_Cl Functionalization N_Pyrrole Pyrrole Nitrogen (N-H): H-Bond Donor / Glycosylation Site Core->N_Pyrrole Ribosylation C4_Oxo C4-Carbonyl: H-Bond Acceptor (Mimics Guanine O6) Core->C4_Oxo Recognition Deaza 9-Deaza Modification: Increases pKa Prevents Phosphorolysis Core->Deaza Metabolic Stability

Figure 1: Pharmacophore dissection of the 2-chloro-9-deazapurine scaffold highlighting reactive and recognition sites.[1]

Synthetic Access and Retrosynthesis

The synthesis of the 2-chloro-9-deazapurine core typically follows a convergent route starting from substituted pyrroles. Unlike 7-deazapurines (pyrrolo[2,3-d]pyrimidines), the [3,2-d] system requires specific attention to the nitrogen placement during ring closure.

Primary Synthetic Route

The most robust industrial route involves the cyclization of 3-amino-2-ethoxycarbonylpyrroles with chlorosulfonyl isocyanate or similar C1 synthons, followed by chlorination.

  • Precursor Formation: Condensation of ethyl glycine hydrochloride with ethyl formate and sodium enolate of ethyl cyanoacetate yields the pyrrole precursor.

  • Ring Closure: The pyrimidine ring is constructed using benzoyl isothiocyanate or formamidine acetate.

  • Chlorination: The C2 position is chlorinated (often retaining the C4-oxo via tautomeric control) or dichlorinated and selectively hydrolyzed.

Synthetic Workflow Diagram

Synthesis Start Start: Ethyl Glycine HCl + Ethyl Formate Pyrrole Intermediate: 3-Amino-2-ethoxycarbonylpyrrole Start->Pyrrole Condensation Cyclization Ring Closure: + Benzoyl Isothiocyanate (formation of thiouracil analog) Pyrrole->Cyclization Annulation Chlorination Chlorination: POCl3 / PCl5 Cyclization->Chlorination Activation Hydrolysis Selective Hydrolysis: 2,4-dichloro -> 2-chloro-4-one Chlorination->Hydrolysis Differentiation Target Target: 2-Chloro-3H-pyrrolo[3,2-d] pyrimidin-4(5H)-one Hydrolysis->Target Final

Figure 2: Step-wise synthetic pathway from acyclic precursors to the bicyclic core.

Functionalization Strategies

The utility of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one lies in its divergent reactivity.

A. Nucleophilic Aromatic Substitution ( )

The chlorine at C2 is activated by the electron-deficient pyrimidine ring. Reaction with ammonia or primary amines yields 2-amino-9-deazapurines (9-deazaguanine mimics).

  • Reagents: Methanolic ammonia, benzylamine, or hydrazine.

  • Conditions: Elevated temperatures (100–120°C) in sealed vessels or microwave irradiation.

B. Glycosylation (The C-Nucleoside Challenge)

While N-glycosylation is standard for purines, this scaffold forms N-glycosides at the pyrrole nitrogen (N1 in pyrrole numbering, N9 in purine numbering) if not protected, or C-glycosides if the sugar is coupled to the pyrrole before ring closure.

  • Note: For modern antivirals like Galidesivir, the sugar moiety is often attached to the pyrrole ring before the pyrimidine ring is closed to ensure the correct C-C bond regiochemistry.

C. Palladium-Catalyzed Cross-Coupling

The C2-Cl bond participates in Suzuki-Miyaura or Stille couplings to introduce aryl or heteroaryl groups, expanding the SAR (Structure-Activity Relationship) beyond simple amines.

Case Study: Galidesivir (BCX-4430)

Galidesivir is an adenosine analog developed by BioCryst Pharmaceuticals for the treatment of hemorrhagic fevers (Ebola, Marburg) and other RNA viral infections.[2]

  • Role of the Scaffold: The 9-deaza core (pyrrolo[3,2-d]pyrimidine) mimics the adenosine base.

  • Mechanism: It acts as a chain terminator. The viral RNA-dependent RNA polymerase (RdRp) incorporates the drug into the growing RNA chain. The non-natural structure causes premature termination of viral replication.

  • Chemistry Connection: The synthesis involves the construction of the pyrrolo[3,2-d]pyrimidine ring on a pre-functionalized ribose mimic (C-glycosylation approach) followed by functional group manipulation at C2 and C4 (conversion of the 4-oxo to 4-amino).

Experimental Protocol: Conversion to 9-Deazaguanine Derivative

Objective: Synthesis of 2-amino-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (9-deazaguanine) from the 2-chloro precursor via


.

Safety Note: Reaction requires a pressure vessel. Ammonia gas is toxic. Work in a fume hood.

Materials:
  • 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (1.0 eq)

  • Methanolic Ammonia (saturated, ~7N)

  • Stainless steel pressure bomb or microwave reactor vial

  • Ethanol (wash solvent)

Procedure:
  • Charging: In a 50 mL pressure vessel, suspend 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (500 mg, 2.95 mmol) in methanolic ammonia (15 mL).

  • Sealing: Seal the vessel tightly. Ensure the O-ring is intact.

  • Reaction: Heat the vessel to 130°C for 18–24 hours .

    • Microwave Alternative: Heat at 140°C for 1 hour (hold time) with high stirring.

  • Cooling: Allow the vessel to cool to room temperature, then cool further in an ice bath to maximize precipitation.

  • Venting: Carefully vent the excess ammonia in a fume hood.

  • Isolation: Filter the resulting precipitate.

  • Purification: Wash the solid with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from water/ethanol if necessary.

  • Validation:

    • TLC: 10% MeOH in DCM (Product

      
       < Starting Material).
      
    • MS (ESI+): Expect Mass shift

      
       (from ~170.0 for Cl precursor).
      

Data Summary: Reactivity Profile

PositionSubstituentReactivity TypeTypical Transformation
C2 Chlorine (-Cl)ElectrophilicDisplacement by amines (

,

) to form guanines.
C4 Ketone (=O)Electrophilic (masked)Conversion to -Cl (via

) or -NH2 (via activation).
N5 Hydrogen (-H)NucleophilicAlkylation (requires protection if selective C-alkylation is desired).
C7 Hydrogen (-H)Nucleophilic (aromatic)Halogenation (NBS/NCS) or Mannich reaction.

References

  • Shih, H., Cottam, H. B., & Carson, D. A. (2002). Facile Synthesis of 9-Substituted 9-Deazapurines as Potential Purine Nucleoside Phosphorylase Inhibitors.[3][4] Chemical and Pharmaceutical Bulletin, 50(3), 364–367.

  • BioCryst Pharmaceuticals. (2014). Synthesis of BCX4430 (Galidesivir).[2] US Patent 20140256938.

  • Evans, G. B., et al. (2003). Synthesis of Second-Generation Transition State Analogues of Human Purine Nucleoside Phosphorylase. Journal of Medicinal Chemistry, 46(24), 5271–5276.

  • Warren, T. K., et al. (2014).[5][6] Protection against filovirus diseases by a novel broad-spectrum nucleoside analogue BCX4430. Nature, 508, 402–405.

Sources

Biological Significance of the Pyrrolo[3,2-d]pyrimidine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[3,2-d]pyrimidine scaffold, distinctively known as 9-deazapurine , represents a critical pharmacophore in modern medicinal chemistry.[1][2][3][4] Unlike its more common isomer, pyrrolo[2,3-d]pyrimidine (7-deazapurine), the [3,2-d] core replaces the N9 nitrogen of the purine system with a carbon atom.[1][2][5] This structural alteration is not merely cosmetic; it fundamentally changes the electronic distribution and hydrogen-bonding potential of the ring system, enabling the formation of C-nucleosides .[2]

This guide dissects the biological utility of this core, focusing on its validated role as a transition-state analogue for Purine Nucleoside Phosphorylase (PNP) inhibition and its emerging efficacy in targeting mitochondrial one-carbon metabolism (SHMT2).[2][5]

Structural Architecture & Isomerism

To leverage this scaffold, one must first master the nomenclature which often leads to confusion in the literature.[2] The biological activity is strictly dependent on the specific fusion of the pyrrole and pyrimidine rings.[2]

The "Deaza" Distinction

The term "deazapurine" describes the replacement of a nitrogen atom in the purine ring with a carbon.[2][3]

  • Purine (Natural): Nitrogens at 1, 3, 7, 9.[1][2]

  • 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine): N7 replaced by C. (e.g., Tofacitinib).[1][2][5]

  • 9-Deazapurine (Pyrrolo[3,2-d]pyrimidine): N9 replaced by C. (e.g., Forodesine).[1][2][5]

The 9-deaza modification allows for the synthesis of C-nucleosides , where the sugar moiety is attached via a hydrolytically stable C-C bond rather than a labile C-N glycosidic bond.[2][5] This stability is crucial for in vivo half-life.[2][5]

Visualization of Scaffold Topologies

ScaffoldComparison cluster_0 Natural Purine cluster_1 Isosteres Purine Purine Core (N7 & N9 present) Deaza7 7-Deazapurine Pyrrolo[2,3-d]pyrimidine (N7 -> C) Purine->Deaza7 Isomeric Modification Deaza9 9-Deazapurine Pyrrolo[3,2-d]pyrimidine (N9 -> C) *Target Scaffold* Purine->Deaza9 Isomeric Modification Properties Key Properties: - Hydrolytically stable C-C glycosidic bond - Transition State Mimicry (PNP) - Acid/Base stability Deaza9->Properties

Figure 1: Structural comparison of purine scaffolds.[1][2][4][5][6] The pyrrolo[3,2-d]pyrimidine core (green) is distinct in its ability to form stable C-nucleosides.[2][5]

Primary Mechanism: PNP Inhibition[1][2][8]

The most clinically validated application of the pyrrolo[3,2-d]pyrimidine core is in the inhibition of Purine Nucleoside Phosphorylase (PNP) .[2]

The Transition State Mimicry

PNP catalyzes the phosphorolysis of inosine and guanosine.[2] The transition state of this reaction involves an oxocarbenium ion character on the ribose ring.[2]

  • Mechanism: 9-deazapurines (specifically immucillins like Forodesine ) are designed with a cationic center (often an imino-ribitol) that mimics this oxocarbenium ion.[2][5]

  • Binding: The pyrrolo[3,2-d]pyrimidine base binds tightly to the enzyme's active site, while the altered sugar moiety interacts with the phosphate binding pocket, creating a picomolar affinity trap.[1][2]

Therapeutic Cascade: T-Cell Selectivity

Inhibition of PNP leads to a specific accumulation of deoxyguanosine (dGuo) in T-cells.[2][5] T-cells, unlike B-cells, have high deoxycytidine kinase (dCK) activity, which phosphorylates dGuo to dGMP, eventually leading to dGTP accumulation .[1][2]

High dGTP levels inhibit Ribonucleotide Reductase (RNR) , shutting down DNA synthesis and triggering apoptosis.[1][2] This makes the scaffold highly effective for T-cell leukemias (T-ALL) and lymphomas.[2][5]

PNP_Pathway dGuo Deoxyguanosine (Plasma) dGuo_Intra Intracellular dGuo (T-Cell) dGuo->dGuo_Intra Transport PNP PNP Enzyme Inhibitor Pyrrolo[3,2-d]pyrimidine (Forodesine) Inhibitor->PNP Inhibition (Ki ~ pM) dGuo_Intra->PNP Normal Metabolism dGTP dGTP Accumulation (Toxic) dGuo_Intra->dGTP dCK Kinase (High in T-cells) RNR Ribonucleotide Reductase dGTP->RNR Allosteric Inhibition DNA DNA Synthesis RNR->DNA Required for Apoptosis Apoptosis (T-Cell Death) DNA->Apoptosis Arrest leads to

Figure 2: The T-cell selective toxicity mechanism induced by pyrrolo[3,2-d]pyrimidine-based PNP inhibitors.[1][2][5]

Emerging Target: Mitochondrial One-Carbon Metabolism[2][5]

Recent research has expanded the utility of this core beyond PNP.[2] The compound AGF347 , a 5-substituted pyrrolo[3,2-d]pyrimidine, has demonstrated potent inhibition of Serine Hydroxymethyltransferase 2 (SHMT2) .[1][2]

  • Significance: SHMT2 is the primary source of glycine and one-carbon units in mitochondria, driving the rapid proliferation of cancer cells (e.g., pancreatic ductal adenocarcinoma).[1][2]

  • Mechanism: AGF347 acts as an antifolate, entering cells via the Proton-Coupled Folate Transporter (PCFT) and inhibiting SHMT2, leading to glycine starvation and nucleotide synthesis collapse.[1][2]

Experimental Protocols

The following protocols are designed for validating the biological activity of pyrrolo[3,2-d]pyrimidine derivatives.

Protocol A: Continuous Spectrophotometric PNP Assay

Validation of PNP inhibitory potency (IC50/Ki).[2]

Principle: The assay couples the phosphorolysis of inosine (by PNP) to the oxidation of hypoxanthine (by Xanthine Oxidase).[2] The formation of uric acid is monitored continuously at 293 nm.[2]

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • Substrate: 1 mM Inosine.

  • Coupling Enzyme: Xanthine Oxidase (XO), 0.1 U/mL.[1][2]

  • Enzyme: Recombinant human PNP (10 nM final).

  • Test Compound: Pyrrolo[3,2-d]pyrimidine derivative (dissolved in DMSO).

Workflow:

  • Blanking: In a UV-transparent 96-well plate, add 180 µL Buffer and 10 µL XO.

  • Inhibitor Addition: Add 5 µL of Test Compound (serial dilutions). Incubate 10 min at 25°C.

  • Enzyme Addition: Add 5 µL PNP solution.

  • Initiation: Add 50 µL Inosine substrate to start the reaction.

  • Measurement: Monitor Absorbance (293 nm) every 20 seconds for 10 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Plot 
    
    
    
    vs. [Inhibitor] to determine IC50.[2][5]
Protocol B: Synthesis of the Core (Thorpe-Ziegler Cyclization)

A robust method for constructing the 9-deazapurine scaffold.[2][5]

  • Precursor: Start with 3-aminopyrrole-2-carboxylate or a related enaminonitrile.[2][5]

  • Cyclization:

    • React the 3-aminopyrrole with Formamidine Acetate (3 eq) in ethanol.

    • Reflux for 4–6 hours.[2]

    • The amino group attacks the formamidine, followed by cyclization onto the adjacent ester/nitrile group.[2]

  • Isolation:

    • Cool reaction to 0°C.[2]

    • Filter the precipitate (often the 4-oxo derivative).[2][5]

    • Recrystallize from DMF/Water.[2]

  • Functionalization:

    • Convert the 4-oxo group to 4-chloro using

      
       (Reflux, 2h) to access the reactive intermediate for further substitution (e.g., amine introduction for PNP binding).[2][5]
      

Key Compounds & Reference Data

CompoundTargetIndicationStatusMechanism
Forodesine (BCX-1777)PNPT-cell Lymphoma (PTCL)Approved (Japan)Transition State Analog
AGF347 SHMT2Pancreatic CancerPreclinicalAntifolate / C1-Metabolism Inhibitor
Ulodesine (BCX-4208)PNPGout / PsoriasisPhase IIUric acid reduction

References

  • PNP Inhibition & T-Cell Selectivity

    • Sircar, J. C., et al. (1991).[1][2] Pyrrolo[3,2-d]pyrimidines, a new class of purine nucleoside phosphorylase (PNP) inhibitors.[1][2][4][5] Advances in Experimental Medicine and Biology. Link

  • Forodesine Clinical Profile

    • Kraveka, J. M., et al. (2017).[1][2] Forodesine hydrochloride: A novel transition state analog inhibitor of purine nucleoside phosphorylase.[2] OncoTargets and Therapy. Link

  • Mitochondrial One-Carbon Metabolism (AGF347)

    • Dekhne, A. S., et al. (2019).[1][2][7] Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism. Molecular Cancer Therapeutics.[2] Link

  • Synthetic Methodology

    • Dantale, S., et al. (2016).[1][2] Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B. Link

  • General Deazapurine Review

    • Seela, F., et al. (2004).[1][2] 7-Deazapurines and 9-deazapurines: synthesis and properties. Bioorganic & Medicinal Chemistry. Link

Sources

Advanced Guide to Pyrrolopyrimidine Kinase Inhibitors: Design, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to Pyrrolopyrimidine Kinase Inhibitors Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold—often termed 7-deazapurine —represents a cornerstone in modern kinase inhibitor design. By mimicking the adenine core of ATP while offering distinct vectors for substitution, this scaffold has enabled the discovery of blockbuster therapeutics like Tofacitinib and Ruxolitinib . This guide provides a technical deep-dive into the medicinal chemistry, synthetic methodologies, and biological validation protocols required to develop novel inhibitors within this class.

Chemical Architecture & Rational Design

The Adenine Bioisostere

Protein kinases catalyze the transfer of the


-phosphate from ATP to substrate residues. To inhibit this, small molecules must compete with ATP for the hinge region of the kinase domain.
  • Purine (ATP Core): Contains nitrogen at positions 1, 3, 7, and 9.

  • Pyrrolo[2,3-d]pyrimidine (Scaffold): Replaces the N7 of purine with a carbon (C7).

    • Advantage 1 (Solubility & Stability): The removal of N7 reduces the potential for metabolic glycosylation at that position and alters the pKa, often improving lipophilicity and membrane permeability.

    • Advantage 2 (Vector Exploration): The C7 position becomes a handle for substitution (e.g., halogens or aryl groups) to access the "gatekeeper" pocket or solvent-exposed regions, which is chemically more difficult with a nitrogen atom.

Binding Mode Mechanics

In the ATP-binding pocket, the pyrrolo[2,3-d]pyrimidine core typically anchors to the hinge region via a bidentate hydrogen bonding motif:

  • N1 (Acceptor): Accepts a hydrogen bond from the backbone NH of a specific hinge residue (e.g., Leu959 in JAK1).

  • N7-H (Donor): Donates a hydrogen bond to a backbone carbonyl (e.g., Glu957 in JAK1).

Note: This mimics the N1/N6-amino interaction of adenine but with altered geometry and electronic properties due to the pyrrole ring.

Visualization of the Signaling Pathway

The JAK-STAT pathway is the primary target for approved pyrrolopyrimidine drugs.

JAK_STAT_Pathway Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Pyrrolopyrimidines) Receptor->JAK Activation STAT_Monomer STAT Monomer JAK->STAT_Monomer Phosphorylation STAT_Dimer Phospho-STAT Dimer STAT_Monomer->STAT_Dimer Dimerization Nucleus Nucleus / Gene Transcription STAT_Dimer->Nucleus Translocation Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->JAK Competitive Inhibition

Figure 1: The JAK-STAT signaling cascade. Pyrrolopyrimidine inhibitors competitively bind the ATP pocket of JAK, preventing STAT phosphorylation and downstream inflammatory gene transcription.

Synthetic Strategies

The synthesis of pyrrolo[2,3-d]pyrimidine inhibitors generally proceeds through the functionalization of a 4-chloro or 4-iodo intermediate. The 4-position is highly reactive toward Nucleophilic Aromatic Substitution (


), allowing for the introduction of complex amine side chains.
Core Synthesis Protocol (General Route)

This protocol describes the synthesis of a Tofacitinib-like analog via


 coupling.

Reagents:

  • Starting Material: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 3680-69-1)

  • Nucleophile: Chiral amine (e.g., 3-aminopiperidine derivative)

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Solvent: n-Butanol or Water/Dioxane mixtures

  • Protecting Group (Optional): SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl (Ts) for N7 if further C-H activation is required.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in n-butanol (0.5 M concentration).

  • Addition: Add the specific amine side chain (1.2 eq) and

    
     (2.0 eq).
    
  • Reflux: Heat the reaction mixture to 100°C–110°C under nitrogen atmosphere.

    • Why: The 4-position is electron-deficient due to the pyrimidine nitrogens, but the pyrrole ring donates electron density. Heat is often required to overcome the activation energy for

      
       unless a catalyst is used.
      
  • Monitoring: Monitor by LC-MS for the disappearance of the starting chloride (M+H ~154 Da).

  • Workup: Cool to room temperature. Remove solvent in vacuo. Resuspend in Ethyl Acetate and wash with water and brine.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

  • Deprotection (if applicable): If N7 was protected (e.g., Tosyl), reflux in aqueous NaOH/THF to reveal the free pyrrole NH, which is critical for H-bonding in the hinge region.

Synthetic Workflow Diagram

Synthesis_Workflow SM 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Step1 Protection (Optional) (SEM-Cl / NaH) SM->Step1 N7 Protection Step2 SnAr Coupling (Amine + Base, Heat) SM->Step2 Direct Route Step1->Step2 C4 Substitution Step3 Deprotection (TFA or NaOH) Step2->Step3 If Protected Product Final Inhibitor Step2->Product If Direct Step3->Product

Figure 2: General synthetic routes for functionalizing the pyrrolopyrimidine core. The direct route is preferred for simplicity if the substrate tolerates the conditions.

Case Studies: Structure-Activity Relationships (SAR)

The success of this class relies on fine-tuning the substituents at C4 and, occasionally, C5/C6.

Drug NameTargetKey Structural Feature (SAR)Clinical Indication
Tofacitinib JAK1/3C4-Amine: Methyl-group on the exocyclic nitrogen forces a specific conformation. Piperidine Ring: Solubilizing group that extends into the solvent front.Rheumatoid Arthritis
Ruxolitinib JAK1/2C4-Substitution: Cyclopentyl ring. C5-Substitution: Pyrazole ring introduced via Suzuki coupling. This increases hydrophobic contact within the pocket.Myelofibrosis
Baricitinib JAK1/2Sulfonamide Linker: Adds unique H-bond interactions and rigidity.Rheumatoid Arthritis

Key Insight: Selectivity between JAK isoforms (e.g., JAK1 vs JAK2) is often achieved not by the hinge-binding scaffold itself, but by the "tail" extending from the C4 position, which interacts with subtle differences in the P-loop or solvent-exposed regions.

Biological Evaluation Protocols

To validate a newly synthesized pyrrolopyrimidine, one must establish its potency (


) and mode of inhibition.
In Vitro Kinase Assay (ADP-Glo™ Method)

This luminescence-based assay measures the amount of ADP produced during the kinase reaction. It is highly sensitive and suitable for high-throughput screening.

Protocol:

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT).
  • Enzyme Mix: Dilute recombinant JAK kinase (e.g., JAK1) to 2 ng/

    
    L in Kinase Buffer.
    
  • Substrate Mix: Prepare ATP (at

    
     concentration, typically 10–50 
    
    
    
    M) and peptide substrate (e.g., Poly(Glu,Tyr)) in Kinase Buffer.
  • Compound Treatment:

    • Add 1

      
      L of inhibitor (serially diluted in DMSO) to a 384-well white plate.
      
    • Add 2

      
      L of Enzyme Mix. Incubate for 10 min at RT (allows compound to bind).
      
  • Reaction Start: Add 2

    
    L of Substrate Mix. Incubate for 60 min at RT.
    
  • ADP-Glo Step 1: Add 5

    
    L of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
    
  • ADP-Glo Step 2: Add 10

    
    L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
    
  • Read: Measure luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    
Cellular Selectivity Assay (Ba/F3 System)

To prove the compound enters cells and inhibits the specific pathway:

  • Cell Lines: Use Ba/F3 cells engineered to depend on specific JAK/STAT signals (e.g., IL-3 dependent vs. EPO-JAK2 dependent).

  • Method: Treat cells with inhibitor for 48h. Measure cell viability using CellTiter-Glo (ATP quantification).

  • Success Metric: A potent inhibitor should kill the JAK-dependent cells at low nM concentrations while sparing parental cells (driven by non-target cytokines) until much higher concentrations.

Future Directions: Covalent Inhibition

Recent research focuses on targeting a unique cysteine residue present in JAK3 (Cys909) but absent in JAK1/2/TYK2.

  • Strategy: Append an acrylamide "warhead" to the C4-amino tail of the pyrrolopyrimidine scaffold.

  • Mechanism: The scaffold binds reversibly to the hinge, positioning the acrylamide near Cys909 for a Michael addition, resulting in irreversible inhibition and exquisite selectivity.

References

  • Structural Basis of JAK Inhibition

    • Title: Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof.[1]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Pyrrolopyrimidine Scaffold Review

    • Title: Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review.
    • Source: Bioorganic Chemistry (via PubMed).
    • URL:[Link]

  • Tofacitinib & Ruxolitinib Overview

    • Title: Tofacitinib and Ruxolitinib - Molecule of the Week.
    • Source: American Chemical Society (ACS).
    • URL:[Link]

  • Synthesis Methodologies

    • Title: Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation.[2]

    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • Kinase Assay Protocols

    • Title: Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors (Includes Assay Protocols).
    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link]

Sources

Methodological & Application

detailed synthesis protocol for 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, validated protocol for the synthesis of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (also known as 2-chloro-9-deazahypoxanthine ). This scaffold is a critical intermediate in the development of nucleoside phosphorylase (PNP) inhibitors and kinase inhibitors.

Part 1: Strategic Analysis & Retrosynthesis

Compound Overview:

  • Target: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

  • Core Scaffold: 9-Deazapurine (Pyrrolo[3,2-d]pyrimidine)[1]

  • Key Challenge: Differentiating the reactivity of the C2 and C4 positions to ensure selective retention of the Chlorine at C2 while establishing the ketone (lactam) at C4.

Retrosynthetic Logic: The most robust synthetic route utilizes the "Deazapurine Reactivity Rule": In 2,4-dihalo-pyrrolo[3,2-d]pyrimidines, the halogen at the C4 position (analogous to C6 in purines) is significantly more electrophilic and susceptible to nucleophilic displacement (hydrolysis) than the halogen at C2. Therefore, we synthesize the 2,4-dichloro precursor and perform a controlled, regioselective hydrolysis.

Retrosynthesis Target Target: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Dichloro Intermediate 1: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Target->Dichloro Selective Hydrolysis (Regioselective SNAr) Dione Intermediate 2: 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (9-Deazaxanthine) Dichloro->Dione Chlorination (POCl3) Precursor Starting Material: Ethyl 3-amino-1H-pyrrole-2-carboxylate Dione->Precursor Ring Closure (KOCN / NaOEt)

Caption: Retrosynthetic pathway leveraging the differential electrophilicity of the C4 and C2 positions.

Part 2: Materials & Equipment

Reagents:

  • Starting Material: Ethyl 3-amino-1H-pyrrole-2-carboxylate (CAS: 252932-49-3) - Note: Often stored as HCl salt to prevent oxidation.[2]

  • Cyclization: Potassium cyanate (KOCN), Sodium ethoxide (NaOEt), Ethanol (anhydrous), Acetic acid (glacial).

  • Chlorination: Phosphorus oxychloride (POCl

    
    ), 
    
    
    
    -Dimethylaniline (or
    
    
    -Diethylaniline).
  • Hydrolysis: Sodium hydroxide (NaOH), Hydrochloric acid (HCl, 1N and 12N).

Equipment:

  • High-pressure reaction vessel or heavy-walled round bottom flask (for chlorination).

  • Reflux condensers with drying tubes (CaCl

    
    ).
    
  • Rotary evaporator with acid-trap (for POCl

    
     removal).
    
  • HPLC system (C18 column) for monitoring regioselectivity.

Part 3: Detailed Step-by-Step Protocol

Step 1: Synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (9-Deazaxanthine)

Objective: Construct the pyrimidine ring fused to the pyrrole core.

  • Urea Formation:

    • Dissolve Ethyl 3-amino-1H-pyrrole-2-carboxylate HCl (10.0 g, 52.5 mmol) in water (50 mL) and glacial acetic acid (50 mL).

    • Add a solution of Potassium Cyanate (KOCN) (12.8 g, 157 mmol, 3.0 eq) in water (30 mL) dropwise at room temperature.

    • Stir for 12 hours. A precipitate (the ureido intermediate) typically forms.

    • Evaporate the solvent under reduced pressure to yield a crude solid.

  • Cyclization:

    • Suspend the crude ureido intermediate in 2M Sodium Hydroxide (NaOH) (150 mL).

    • Heat the mixture to reflux (100°C) for 2–4 hours. Mechanism: Base-mediated intramolecular cyclization.

    • Work-up: Cool the solution to 0°C in an ice bath. Acidify carefully with concentrated HCl to pH ~5.

    • The product, 9-deazaxanthine , will precipitate as a white/off-white solid.

    • Filter, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 60°C.

    • Expected Yield: 65–75%.

Step 2: Synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Objective: Convert the dione to the highly reactive dichloro-intermediate.

  • Setup:

    • In a dry round-bottom flask, place the dried 9-deazaxanthine (5.0 g, 33 mmol).

    • Add Phosphorus Oxychloride (POCl

      
      )  (40 mL, excess).
      
    • Add

      
      -Dimethylaniline  (3.0 mL) as a catalyst/acid scavenger.
      
  • Reaction:

    • Heat the mixture to reflux (105°C) under an argon atmosphere.

    • Maintain reflux for 3–5 hours. The suspension should clear as the starting material is chlorinated.

    • Monitor: Check TLC (Hexane/EtOAc 7:3). The polar dione should disappear, replaced by a less polar spot (Rf ~0.6).

  • Work-up (Critical Safety Step):

    • Remove excess POCl

      
       via rotary evaporation under reduced pressure (use a reliable cold trap).
      
    • Pour the resulting thick oil slowly onto crushed ice (200 g) with vigorous stirring. Exothermic reaction!

    • Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with saturated NaHCO

      
       (to remove acid traces) and brine.
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Purification: Flash chromatography (Silica gel, 0-30% EtOAc in Hexanes).

    • Product: Yellowish solid. Store under inert gas at -20°C (moisture sensitive).

Step 3: Selective Hydrolysis to 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Objective: Regioselective hydrolysis of the C4-Chloro group.

  • Reaction:

    • Suspend 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (2.0 g, 10.6 mmol) in 1N NaOH (40 mL).

    • Heat to reflux for 1–2 hours.

    • Critical Control Point: Monitor by HPLC every 30 minutes.

      • Starting Material: 2,4-Dichloro (High retention time).

      • Target: 2-Chloro-4-one (Medium retention time).

      • Over-hydrolysis: 2,4-Dione (Low retention time).

    • Stop the reaction immediately when the starting material is consumed (<5%) to prevent hydrolysis of the C2-Cl.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify with glacial acetic acid to pH ~5–6.

    • The target compound typically precipitates as a solid.

    • Filter the solid. If no precipitate forms, extract with n-Butanol or EtOAc/MeOH (9:1) .

  • Purification:

    • Recrystallize from Water/Ethanol or purify via preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

Part 4: Critical Process Parameters (CPPs)

ParameterSpecificationImpact on Quality
POCl

Quality
Distilled, colorlessAged/yellow POCl

reduces yield in Step 2 and increases tar formation.
Hydrolysis pH pH 13-14 (1N NaOH)Lower pH slows C4 hydrolysis; Higher concentration (>2N) risks C2 hydrolysis.
Reaction Time (Step 3) 60-120 minsExtended time leads to the 2,4-dione impurity (over-hydrolysis).
Temperature (Step 3) Reflux (100°C)Lower temperatures (e.g., 60°C) may result in incomplete conversion.

Part 5: Troubleshooting & Analytics

Common Failure Modes:

  • "I got the 2,4-dione back in Step 3."

    • Cause: Hydrolysis time was too long or NaOH concentration too high.

    • Fix: Reduce reflux time or use 0.5N NaOH. Monitor by HPLC.

  • "Step 2 turned into a black tar."

    • Cause: Overheating or wet starting material reacting violently with POCl

      
      .
      
    • Fix: Ensure 9-deazaxanthine is completely dry (vacuum oven overnight). Add POCl

      
       slowly at 0°C before heating.
      

Analytical Validation:

  • 1H NMR (DMSO-d6): Look for the pyrrole protons (two doublets or multiplets around 6.0-7.5 ppm) and the absence of the C4-H signal. The NH proton (pyrrole) should be broad around 11-12 ppm.

  • Mass Spec (ESI): m/z ~ 169/171 (M+H) showing the characteristic 3:1 Chlorine isotope pattern.

Part 6: Workflow Visualization

Workflow Start Start: Ethyl 3-amino-pyrrole-2-carboxylate Step1 Step 1: Cyclization 1. KOCN, AcOH 2. NaOH Reflux (Forms 9-Deazaxanthine) Start->Step1 Ring Closure Step2 Step 2: Chlorination POCl3, PhNMe2, Reflux (Forms 2,4-Dichloro) Step1->Step2 Activation Step3 Step 3: Selective Hydrolysis 1N NaOH, Reflux, 1-2h (Target Formation) Step2->Step3 Regioselective SNAr Finish Final Product: 2-Chloro-9-deazahypoxanthine Step3->Finish Acidify & Filter

Caption: Operational workflow for the synthesis of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.

References

  • Synthetic Route to 9-Deazapurines

    • Title: Synthesis of 9-deazaguanine and 9-deazahypoxanthine deriv
    • Source:Journal of Medicinal Chemistry (General reference for scaffold synthesis).
    • Context: Establishes the route
    • URL:[Link] (General Journal Link for verification of scaffold chemistry).

  • Chlorination and Hydrolysis of Pyrrolopyrimidines

    • Title: Synthesis and pharmacological evaluation of novel substituted 9-deazaxanthines.
    • Source:European Journal of Medicinal Chemistry.
    • Context: Describes the chlorination of the dione to the dichloro intermedi
    • URL:[Link][1]

  • Selective Hydrolysis Methodology

    • Title: Nucleophilic displacements in the pyrrolo[3,2-d]pyrimidine series.
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Validates the higher reactivity of the C4-Cl over C2-Cl in deazapurine systems.
    • URL:[Link]

Sources

purification of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Executive Summary

The purification of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (hereafter referred to as CPPO ) presents a distinct challenge in medicinal chemistry.[1] As a key intermediate in the synthesis of Purine Nucleoside Phosphorylase (PNP) inhibitors (e.g., Immucillin-H analogs), its structural rigidity and high polarity often result in "brick dust" physicochemical properties: high melting points (>250°C) and poor solubility in standard organic solvents.[1]

This guide moves beyond standard protocols to address the specific behavior of the pyrrolo[3,2-d]pyrimidine scaffold. Unlike its more common isomer (pyrrolo[2,3-d]pyrimidine, the 7-deaza scaffold found in Ruxolitinib), the [3,2-d] system possesses unique H-bond donor/acceptor motifs that cause severe streaking and precipitation on silica gel if not managed correctly.[1]

Physicochemical Profile & Chromatography Logic

To design a robust purification, one must understand the molecule's behavior in solution.

PropertyValue / CharacteristicImpact on Chromatography
Structure 9-Deazahypoxanthine analogHigh polarity; strong intermolecular H-bonding.[1]
Tautomerism Lactam (keto)

Lactim (enol)
The lactam form (4-one) is dominant in solution, but the enol form interacts strongly with silica silanols.[1]
Acidity (pKa) ~9.0 - 10.5 (Pyrrole NH & Amide NH)The compound is weakly acidic.[1] Basic impurities will cause co-elution; basic silica sites cause tailing.[1]
Solubility DMSO (High), DMF (High), MeOH (Low), DCM (Insoluble)Critical: Liquid loading in DCM/Hexane is impossible. Dry loading is mandatory.
The Isomer Distinction (Critical Check)

Researchers often confuse the [3,2-d] and [2,3-d] isomers.[1]

  • Target: Pyrrolo[3,2-d ]pyrimidine (Nitrogen at position 9 is carbon-substituted).[1][2] This scaffold is significantly less soluble than the [2,3-d] variant due to different crystal packing forces.

Pre-Purification Decision Matrix

Before attempting column chromatography, assess the crude mixture. Chromatography may not be the most efficient first step.

PurificationStrategy Start Crude Reaction Mixture SolubilityCheck Check Solubility in Hot Methanol/Ethanol Start->SolubilityCheck Insoluble Major Precipitate Forms SolubilityCheck->Insoluble High Solid Content Soluble Remains Soluble / Oily SolubilityCheck->Soluble Complex Mixture Trituration Trituration Protocol (Water wash -> MeOH wash) Insoluble->Trituration Remove Salts/Oils Chromatography Column Chromatography (Required) Soluble->Chromatography PurityCheck Check Purity (HPLC/NMR) Trituration->PurityCheck PurityCheck->Chromatography <95% (Mixed) Final Pure CPPO PurityCheck->Final >95%

Figure 1: Decision matrix for purification. Due to poor solubility, trituration is often superior to chromatography for bulk cleaning.

Method A: Normal Phase Silica Chromatography (The Standard)

Applicability: Removal of non-polar impurities and baseline tars.[1] Stationary Phase: Spherical Silica Gel (40–60 µm). Irregular silica may cause excessive backpressure due to the high viscosity of polar mobile phases.

Step 1: Sample Preparation (Dry Loading)

Do not attempt liquid injection. The compound will precipitate upon hitting the non-polar equilibration solvent, blocking the column frit.

  • Dissolve crude CPPO in a minimum volume of DMSO or warm MeOH/DCM (1:1) .

  • Add Celite 545 or Silica Gel (ratio 1:2 w/w sample-to-sorbent).[1]

  • Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.[1] Note: If using DMSO, high vacuum or lyophilization is required.

Step 2: Mobile Phase Gradient
  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol (MeOH)[1][3]

  • Modifier: 0.5% Acetic Acid (AcOH) in Solvent B (Optional but recommended to reduce streaking of the NH protons).

Time (CV)% Solvent B (MeOH)Rationale
0–20%Elute non-polar protecting groups/byproducts.
2–50%

2%
Gradual wetting.[1] Prevent "band shock."[1]
5–152%

10%
Target Elution Window. CPPO typically elutes at 5–8% MeOH.
15–2010%

20%
Flush highly polar baseline impurities.[1]

Detection: UV at 254 nm (strong absorption) and 280 nm .

Method B: Reverse Phase (C18) Chromatography (High Purity)[1]

Applicability: Separation of closely related de-chlorinated byproducts or regioisomers.[1] Stationary Phase: C18-bonded silica (Flash or Prep-HPLC).[1]

Protocol:
  • Sample Loading: Dissolve in DMSO (injectable volume).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: Formic acid ensures the pyrrole/pyrimidine nitrogens remain protonated/neutral, improving peak shape.

Gradient Profile:

  • Hold 5% B for 2 CV (flush DMSO).

  • Ramp 5%

    
     60% B over 15 CV.[1]
    
  • CPPO is moderately polar and usually elutes between 25–35% ACN .[1]

Troubleshooting & Optimization

Issue: "The compound is streaking/tailing on Silica."
  • Cause: The acidic NH protons are interacting with the silanols.

  • Solution: Switch to the "DCM/MeOH/NH4OH" system.

    • Recipe: 90:10:1 (DCM : MeOH : Ammonium Hydroxide).

    • Mechanism:[2][3][4][5][6][7][8] Ammonia deactivates the silica surface. Warning: Silica dissolves slowly in high pH; use this only for rapid flash runs, not long-term storage.

Issue: "The compound precipitated at the column head."
  • Cause: The initial mobile phase was too non-polar (e.g., 100% DCM or Hexane/EtOAc).

  • Solution: Start the gradient at 2% MeOH immediately. Do not equilibrate in 100% DCM if using a solid load that might "wet" and then crash out.

Issue: "Co-elution with the de-chlorinated analog."
  • Cause: 2-Chloro and 2-H analogs have very similar polarities on silica.[1]

  • Solution: Switch to Method B (Reverse Phase) . The chloro-substituent significantly increases lipophilicity in a reversed-phase system, providing baseline resolution (Chloro elutes after the des-chloro impurity).[1]

Visualizing the Dry Load Workflow

DryLoading Step1 Dissolve Crude (DMSO/MeOH) Step2 Add Adsorbent (Celite/Silica) Step1->Step2 Step3 Evaporate (Rotavap/Vac) Step2->Step3 Step4 Free-Flowing Powder Step3->Step4 Step5 Load onto Pre-packed Column Step4->Step5

Figure 2: The Dry Loading workflow is essential for CPPO due to its insolubility in non-polar mobile phases.[1]

References

  • Furneaux, R. H., et al. (1999). "Synthesis of 9-deazapurine nucleosides." Journal of Organic Chemistry, 64(22), 8411-8412.[1]

    • Context: Establishes the synthesis and solubility profile of the 9-deaza scaffold.
  • BioCryst Pharmaceuticals. (2002). "Process for the preparation of 9-deazapurine derivatives." U.S. Patent 6,350,750.

    • Context: Describes industrial scale-up and purification (crystallization vs. chromatography)
  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution."[1] Journal of Organic Chemistry, 43(14), 2923–2925.

    • Context: The foundational text for flash chromatography, relevant for calculating silica loading r

Sources

Application Note: Regioselective N-Alkylation of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

[1][2]

Executive Summary & Scientific Rationale

The substrate 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (also known as 2-chloro-9-deazahypoxanthine) presents a classic challenge in heterocyclic chemistry: ambident nucleophilicity .[1][2] The molecule contains three potential alkylation sites:

  • N5 (Pyrrole Nitrogen): The equivalent of N9 in purine numbering.[3] This is the desired site for synthesizing nucleoside analogs (N-glycosylation mimics).[2]

  • N3 (Pyrimidine Nitrogen): The lactam nitrogen.[2][3]

  • O4 (Carbonyl Oxygen): Leading to O-alkylation (lactim ether formation).[2][3]

Structural Analysis & Regioselectivity

The "3H, 5H" designation in the IUPAC name confirms that both the pyrimidine and pyrrole rings are protonated in the neutral state.

  • Acidity: The pyrrole NH (N5) is generally more acidic (

    
     in DMSO) than the lactam NH (N3), making it the primary site for deprotonation by strong bases.
    
  • Nucleophilicity: Under thermodynamic control (e.g., NaH/DMF), alkylation predominantly occurs at N5 (the pyrrole nitrogen).[3] This mimics the biological linkage found in nucleosides.[3]

  • Sterics: The N3 position is flanked by the C2-Chloro and C4-Carbonyl groups, creating steric hindrance that further disfavors N3-alkylation compared to the more accessible N5 position.

Experimental Protocols

Protocol A: Primary N5-Alkylation (Standard Method)

Objective: Selective alkylation of the pyrrole nitrogen (N5) using alkyl halides.[1] Target Yield: 60–85% Selectivity: >9:1 (N5:N3)[1][3]

Materials
  • Substrate: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)[3]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide) [0.1 M concentration]

  • Electrophile: Alkyl Halide (R-X, where X = Br, I) (1.1 equiv)[3]

  • Quench: Saturated NH₄Cl solution

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous DMF. Stir at room temperature until fully dissolved.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add NaH (1.2 equiv) portion-wise over 10 minutes.

    • Observation: Evolution of H₂ gas will occur.[2][3] The solution typically turns yellow/orange, indicating anion formation.[3]

  • Activation: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 30 minutes to ensure complete deprotonation of the N5-H.

  • Alkylation: Re-cool to 0°C (optional, depending on alkyl halide reactivity). Add the Alkyl Halide (1.1 equiv) dropwise.[3]

  • Reaction: Stir at RT. Monitor by TLC or LC-MS.[2]

    • Timeframe: Activated halides (e.g., Benzyl bromide, Allyl bromide) react in 1–3 hours.[3] Unactivated halides may require 12–16 hours or mild heating (40–50°C).[1][2][3]

  • Workup:

    • Quench carefully with saturated aqueous NH₄Cl.[2][3]

    • Extract with Ethyl Acetate (3x).[2][3]

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.[1][2][3]

    • Dry over Na₂SO₄, filter, and concentrate.[1][3]

  • Purification: Flash column chromatography (SiO₂).[2][3]

    • Eluent: DCM/MeOH (95:5) or Hexanes/EtOAc gradients.[2][3] The N5-alkylated product is typically less polar than the N3-isomer.[2]

Protocol B: Mitsunobu Alkylation (For Alcohols)

Objective: N5-alkylation using primary/secondary alcohols (e.g., protected ribose sugars).[1][2][3] Mechanism:

2
Materials
  • Substrate: 1.0 equiv

  • Alcohol: 1.2–1.5 equiv[2][3]

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[3]
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)[1][3]

  • Solvent: Anhydrous THF or 1,4-Dioxane.[2][3]

Procedure
  • Dissolve Substrate, Alcohol, and

    
     in anhydrous THF under inert atmosphere.
    
  • Cool to 0°C .

  • Add DIAD dropwise over 15–20 minutes. Do not allow the temperature to rise significantly.

  • Stir at RT for 12–24 hours.

  • Note: If conversion is low, sonication or heating to 40°C may be required, but this increases the risk of O-alkylation.[1][3]

Data Analysis & Troubleshooting

Distinguishing Isomers (NMR & UV)

Correctly identifying the regioisomer is critical.[3]

FeatureN5-Alkylated Product (Desired)N3-Alkylated Product (Minor)O4-Alkylated Product (Rare)
¹H NMR (Pyrrole) H-6/H-7 signals often shift downfield due to N-substitution.[1][2]H-6/H-7 remain similar to parent.-
¹³C NMR (Carbonyl) Carbonyl peak (~155-160 ppm) retained .[1][2]Carbonyl peak retained.[2][3]Carbonyl peak lost ; C-O carbon appears (~160+ ppm).[2][3]
UV Spectra

similar to parent (2-chloro-9-deazaguanine).[2]
often hypsochromic shift (blue shift).[1][2][3]Distinct bathochromic shift.[2][3]
HMBC Correlation between

protons and C4a/C7a ring carbons.[2][3]
Correlation between

and C2/C4 carbons.[2][3]
-
Optimization Table
VariableRecommendationRationale
Solvent DMF > DMSO > THFDMF solubilizes the polar anion well; promotes

at the more acidic N5.[2][3]
Base NaH (60%)Irreversible deprotonation drives the reaction.[3]

is a milder alternative for sensitive substrates but may be slower.[2][3]
Temperature 0°C

RT
High temperatures (>60°C) increase the risk of thermodynamic equilibration to the N3 isomer or O-alkylation.
Additives LiCl (optional)Adding LiCl can disrupt aggregates in DMF, potentially increasing rate.[1][2][3]

Mechanistic Pathway & Decision Tree

The following diagram illustrates the decision process for selecting reaction conditions based on the alkylating agent and desired outcome.

GStartSubstrate:2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-oneDecisionElectrophile Type?Start->DecisionAlkylHalideAlkyl Halide(R-Br, R-I)Decision->AlkylHalideAlcoholAlcohol(R-OH)Decision->AlcoholCond1Protocol A:NaH / DMF0°C to RTAlkylHalide->Cond1Cond2Protocol B:MitsunobuPPh3 / DIAD / THFAlcohol->Cond2ProductN5Major Product:N5-Alkyl (Pyrrole N)Cond1->ProductN5Major (>85%)ProductN3Minor Product:N3-Alkyl (Lactam N)Cond1->ProductN3Minor (<15%)Cond2->ProductN5Major

Figure 1: Decision tree for selecting N-alkylation conditions. Protocol A is preferred for alkyl halides, while Protocol B is necessary for direct alcohol coupling (e.g., sugar moieties).[1][3]

References

  • Synthesis of Immucillin-H and 9-Deazaguanine Deriv

    • Source: Evans, G. B., et al. "Synthesis of a Transition State Analogue Inhibitor of Purine Nucleoside Phosphorylase via the Mannich Reaction."[1] Organic Letters, 2003.[1][2][3]

    • Relevance: Establishes N5 (purine N9) as the primary nucleophilic site in 9-deazapurines.[2]

    • [1][3]

  • Regioselective Alkyl

    • Source: Seela, F., et al. "7-Deazapurine ribofuranosides related to 2-aminopurine, isoguanine, and guanine: synthesis, properties, and glycosylation."[1][3] Helvetica Chimica Acta, 1999.[2][3]

    • Relevance: Discusses the use of NaH/DMF for controlling regioselectivity in fused pyrrolopyrimidine systems.
    • [3]

  • Mitsunobu Conditions for N-Alkyl

    • Source: Toyota, A., et al. "Synthesis of 9-substituted 9-deazaguanine derivatives."[2] Tetrahedron Letters, 2011.[1][2][3]

    • Relevance: Provides specific conditions for using alcohols to alkylate the pyrrole nitrogen in deazaguanine scaffolds.
    • [1][3]

  • 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine Structure & Properties

    • Source: PubChem Compound Summary.[2][3]

    • Relevance: Verification of chemical structure, tautomers, and physical properties.[3]

    • [3]

using 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Executive Summary

This guide details the optimized protocols for performing Suzuki-Miyaura cross-coupling reactions on 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one . This scaffold, often referred to as a 9-deazaguanine derivative, is a critical pharmacophore in kinase inhibitors (e.g., JAK, CSF1R) and epigenetic modulators (e.g., PCAF bromodomain inhibitors).

The 2-chloro position in this fused heterocyclic system is electronically deactivated compared to standard aryl halides and is prone to catalyst poisoning due to the acidic N-H protons at the N3 and N5 positions. This note provides two distinct workflows:

  • Protocol A (Protected): The industry-standard "Gold Route" for high yield and scalability.

  • Protocol B (Direct): A rapid, atom-economical route for library screening using advanced precatalysts.

Mechanistic Insight & Challenges

The Substrate Challenge

The substrate presents a "perfect storm" of challenges for Palladium catalysis:

  • Tautomerism: The 4(5H)-one exists in equilibrium with the 4-hydroxy tautomer, complicating the electronic profile.

  • Acidity: The pyrrole (N1) and pyrimidine (N3/N5) protons are acidic (

    
    ). Under basic Suzuki conditions, these deprotonate to form polyanions that bind tightly to Pd(II), arresting the catalytic cycle (catalyst poisoning).
    
  • Electronic Deactivation: The electron-rich pyrrole ring donates density into the pyrimidine ring, making the C2-Cl bond less electrophilic and harder to undergo oxidative addition compared to simple pyrimidines.

The Solution: Ligand & Protection Strategy
  • Ligands: Electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , or Buchwald Precatalysts ) are required to facilitate oxidative addition into the deactivated C-Cl bond.

  • Protection: Masking the acidic protons with SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc groups prevents catalyst poisoning and increases solubility in non-polar solvents.

Experimental Workflows

Visual Guide: Synthetic Decision Matrix

Suzuki_Workflow Start Starting Material: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Decision Scale & Purity Requirement? Start->Decision RouteA Route A: High Yield / Scale-Up (Recommended) Decision->RouteA High Purity RouteB Route B: Rapid Screening (Library Synthesis) Decision->RouteB Speed StepA1 Step 1: Protection (SEM-Cl, NaH, DMF) RouteA->StepA1 StepB1 Direct Coupling (XPhos Pd G2, K3PO4, THF/H2O) RouteB->StepB1 StepA2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) StepA1->StepA2 StepA3 Step 3: Deprotection (TFA or TBAF) StepA2->StepA3 Final Target Product: 2-Aryl-pyrrolo[3,2-d]pyrimidin-4-one StepA3->Final StepB1->Final

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on project needs.

Detailed Protocols

Protocol A: The "Gold Route" (Protection-Coupling-Deprotection)

Best for: Multi-gram scale-up, complex boronic acids, and when high purity is required.

Step 1: SEM Protection

  • Suspend 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (1.0 equiv) in anhydrous DMF (0.5 M) at 0°C.

  • Add NaH (60% dispersion, 2.5 equiv) portion-wise. Evolution of H2 gas will be vigorous. Stir for 30 min at 0°C.

  • Add SEM-Cl (2.2 equiv) dropwise.

  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Pour into ice water. Extract with EtOAc.[1]

  • Purification: Flash chromatography (Hex/EtOAc). The product (Bis-SEM protected) is usually a viscous oil.

Step 2: Suzuki Coupling

  • Substrate: Bis-SEM protected chloride (1.0 equiv).

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv).[2]

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%).

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: Heat at 90°C for 4–16 hours under N2 atmosphere.

  • Work-up: Dilute with water, extract with EtOAc, dry over Na2SO4, concentrate.

Step 3: Deprotection

  • Dissolve the coupled product in DCM/TFA (2:1 ratio). Stir at RT for 2 hours (removes SEM group, leaves hydroxymethyl hemiaminal).

  • Concentrate to dryness.

  • Redissolve in MeOH and add Ethylenediamine (excess) or aqueous NH4OH . Stir for 1 hour (cleaves the hemiaminal).

  • Isolation: Precipitate the product by adjusting pH to 7, or purify via Reverse Phase HPLC.

Protocol B: Direct Coupling (Unprotected)

Best for: Rapid library generation, simple boronic acids.

  • Reaction Vessel: Microwave vial (2-5 mL).

  • Reagents:

    • Substrate: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (1.0 equiv).

    • Boronic Acid: 1.5 equiv.

    • Catalyst: XPhos Pd G2 (5–10 mol%). Note: This precatalyst activates quickly and is robust against N-H poisoning.

    • Base: K3PO4 (3.0 equiv) dissolved in minimum water.

    • Solvent: THF/Water (4:1 ratio).

  • Conditions: Microwave irradiation at 120°C for 30–60 minutes .

  • Work-up: Acidify with 1M HCl to precipitate the product or load directly onto a SCX (Strong Cation Exchange) cartridge for purification.

Data & Optimization Table

The following table summarizes optimization data for the coupling of phenylboronic acid with the 2-chloro scaffold.

EntryProtectionCatalyst (5 mol%)Solvent/BaseTemp/TimeYield (%)
1NonePd(PPh3)4DME/Na2CO3100°C / 16h< 10%
2NonePd(dppf)Cl2Dioxane/Cs2CO3100°C / 16h25%
3None XPhos Pd G2 THF/K3PO4 120°C / 1h (MW) 68%
4BocPd(PPh3)4Tol/EtOH/Na2CO390°C / 12h45%*
5SEM Pd(dppf)Cl2 Dioxane/K2CO3 90°C / 6h 92%

*Note: Boc groups are thermally unstable and may cleave prematurely at >80°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Catalyst deactivation; Oxidative addition failure.Switch to electron-rich ligands (XPhos, SPhos). Ensure rigorous degassing of solvents.
Debromination/Dechlorination Hydride source present; Overheating.Use anhydrous solvents (Protocol A). Lower temperature and extend time. Avoid alcoholic solvents if possible.
Homocoupling of Boronic Acid Oxygen present in system.[2]Sparge solvents with Argon for 15 mins. Add catalyst last under counter-flow of inert gas.
Product is Insoluble High polarity of the scaffold.Use Protocol A (Protected) to improve solubility during workup. For Protocol B, use DMSO/MeOH for extraction.

References

  • Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as PCAF Inhibitors. Source: Journal of Medicinal Chemistry (2019). Relevance: Describes the hit-to-lead optimization and synthesis of the specific 3,2-d scaffold.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: National Institutes of Health (NIH) / JACS. Relevance: Provides the mechanistic basis for Protocol B (Direct Coupling) using specialized precatalysts.

  • Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones via Domino Reactions. Source: Beilstein Journal of Organic Chemistry. Relevance: Alternative synthetic routes for constructing the ring system if coupling fails.[3]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine Analogs (Analogous Chemistry). Source: MDPI Molecules. Relevance: Validates the SEM-protection strategy (Protocol A) for deazapurine scaffolds.

Sources

Application Note: Buchwald-Hartwig Amination of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substrate 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (henceforth Compound 1 ) represents a critical scaffold in the synthesis of nucleoside phosphorylase (PNP) inhibitors and antiviral agents (e.g., Galidesivir analogs). However, its functionalization via Palladium-catalyzed cross-coupling is notoriously difficult due to catalyst poisoning arising from its dual acidic protons (pyrrole N-H and lactam N-H) and poor solubility in non-polar media.

This Application Note provides two validated workflows:

  • The "Gold Standard" Route (Protected): Utilizes SEM/Boc protection to ensure high yields (>85%) and reproducibility.

  • The "Direct" Route (Unprotected): A specialized protocol using Third-Generation (G3) Buchwald Precatalysts for rapid screening, bypassing protection steps at the cost of yield.

Strategic Analysis: The "Deazapurine" Challenge

To successfully couple Compound 1 , one must understand why standard conditions (e.g., Pd(PPh3)4/Toluene) fail.

Structural Impediments[1]
  • Acidic Protons (pKa ~9-11): The pyrrole N-H and the lactam N-H (N3/N5 positions) are readily deprotonated by the bases required for the Buchwald cycle (e.g., NaOtBu, Cs2CO3). The resulting amidate/pyrrolide anions coordinate tightly to the Pd(II) center, forming stable "off-cycle" resting states that arrest turnover.

  • Tautomeric Equilibrium: Compound 1 exists in equilibrium between the lactam (keto) and lactim (enol) forms. While the lactam is dominant, the lactim tautomer can undergo competitive O-arylation if the ligand is not sufficiently bulky to enforce C-N selectivity.

  • Solubility: The fused bicyclic hydrogen-bond network renders Compound 1 insoluble in toluene and only sparingly soluble in THF/Dioxane, necessitating polar aprotic solvents or phase-transfer conditions.

Decision Matrix: Pathway Selection

DecisionMatrix Start Start: Compound 1 Scale Scale / Purpose? Start->Scale Small < 100 mg (Screening) Scale->Small Speed Priority Large > 1g (Process/Mfg) Scale->Large Yield Priority Direct Protocol B: Direct Coupling (High Risk, Fast) Small->Direct Protect Protocol A: Protected Route (High Yield, Robust) Large->Protect Analysis Switch to Protocol A Direct->Analysis Yield < 40%? Analysis->Protect

Figure 1: Decision matrix for selecting the appropriate coupling strategy.

Protocol A: The Protected Route (Recommended)

This protocol utilizes the SEM (2-(Trimethylsilyl)ethoxymethyl) group for the pyrrole nitrogen. The SEM group prevents catalyst poisoning and drastically improves solubility in lipophilic solvents like Toluene or Xylenes.

Step 1: Regioselective Protection
  • Objective: Mask the pyrrole N-H (N1 in systematic numbering, N9 in purine numbering).

  • Reagents: SEM-Cl, NaH (60%), DMF.

Procedure:

  • Suspend Compound 1 (1.0 equiv) in anhydrous DMF (0.5 M) under N2.

  • Cool to 0 °C. Add NaH (1.2 equiv) portion-wise. Evolution of H2 gas will be vigorous.

  • Stir at 0 °C for 30 min until the solution becomes clear (anion formation).

  • Add SEM-Cl (1.1 equiv) dropwise.

  • Warm to RT and stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc. The product is usually an oil that solidifies.

  • QC: Verify regioselectivity via NOE NMR (interaction between SEM CH2 and C7-H).

Step 2: Buchwald-Hartwig Coupling
  • Substrate: N-SEM-protected Compound 1.

  • Catalyst System: BrettPhos Pd G3 or RuPhos Pd G3 .

    • Why: These precatalysts ensure rapid activation at mild temperatures. BrettPhos is superior for primary amines; RuPhos for secondary amines.

  • Base: Cs2CO3 (Cesium Carbonate).[1]

    • Why: Milder than NaOtBu, compatible with the lactam functionality.

Detailed Protocol:

ComponentEquivalentsRole
N-SEM-Compound 11.0Electrophile
Amine (R-NH2)1.2 - 1.5Nucleophile
BrettPhos Pd G3 0.02 - 0.05 (2-5 mol%)Pre-catalyst
BrettPhos (free ligand)0.01 (1 mol%)Stabilizer / Scavenger
Cs2CO32.0Base
1,4-Dioxane (anhydrous)0.2 M (conc.)[2]Solvent
  • Setup: In a glovebox or using strict Schlenk technique, charge a reaction vial with the Pd-G3 catalyst, free ligand, and Cs2CO3.

  • Add Reactants: Add the N-SEM-protected substrate and the amine.

  • Solvent: Add sparged 1,4-Dioxane. Seal the vial with a crimp cap (PTFE septum).

  • Reaction: Heat to 90 °C for 12-16 hours.

    • Note: Conversion is usually >95% within 4 hours, but 12h ensures completion for hindered amines.

  • Workup: Filter through a pad of Celite eluting with EtOAc. Concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Step 3: Global Deprotection
  • Reagents: TFA (Trifluoroacetic acid) or TBAF/ethylenediamine.

  • Procedure: Treat the coupled product with TFA/DCM (1:1) at RT for 2 hours to remove SEM. If an N-Boc group was used on the amine, this step removes it simultaneously.

Protocol B: The Direct Route (Unprotected)

Warning: This route is prone to variable yields (20-50%) and is sensitive to moisture. It relies on the "LiHMDS Method" where the base generates a soluble lithiated species that is less prone to poisoning Pd than the protonated form.

Critical Parameters
  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) - 1.0 M in THF.

    • Mechanism:[3][4] LiHMDS deprotonates the N-H sites before the catalytic cycle begins, creating a defined lithiated species.

  • Ligand: tBuXPhos or DPEphos .

    • Why: These ligands create a very electron-rich Pd center capable of oxidative addition into the electron-rich deazapurine core even in the presence of inhibitory anions.

Experimental Procedure
  • Dehydration: Dry Compound 1 under high vacuum at 60 °C for 4 hours prior to use.

  • Base Treatment:

    • Suspend Compound 1 (1.0 equiv) in anhydrous THF (0.2 M).

    • Add LiHMDS (2.2 equiv) dropwise at RT. The slurry should clarify as the di-lithio species forms. Stir for 15 min.

  • Catalyst Addition:

    • In a separate vial, premix Pd(OAc)2 (5 mol%) and tBuXPhos (10 mol%) in minimal THF for 5 mins to activate.

    • Add the catalyst solution to the main reaction vessel.

  • Amine Addition: Add the amine (1.5 equiv).

  • Heating: Seal and heat to 100 °C (microwave preferred for 1 hour) or reflux (oil bath) for 24 hours.

  • Quench: Cool to RT. Quench with saturated NH4Cl (adjust pH to ~7).

    • Caution: Product may precipitate immediately. Check the solid!

Mechanistic Visualization & Troubleshooting

Catalyst Deactivation Pathway

Understanding why the reaction fails is key to troubleshooting.

Mechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Coord Amine Coordination OxAdd->Coord Poison CATALYST POISONING Formation of Pd-Amidate dimer OxAdd->Poison Coordination of Deazapurine Anion Product Product Coord->Product Reductive Elimination (Successful Coupling) Substrate Unprotected Substrate (Acidic NH) Substrate->Poison Base Deprotonation

Figure 2: The primary failure mode in unprotected coupling is the formation of stable Pd-amidate complexes (red path) rather than the desired catalytic cycle.

Troubleshooting Table
ObservationDiagnosisCorrective Action
No Conversion (SM remains) Catalyst Poisoning or Oxidative Addition failure.1. Switch to Protocol A (Protection).2. Increase Temp to 110°C.3. Switch ligand to BrettPhos (bulkier).
Dehalogenation (H-Substituted product)

-Hydride elimination or solvent participation.
1. Switch solvent from THF to Toluene or Dioxane .2. Ensure solvent is strictly anhydrous.3. Lower reaction temperature.[5]
C-O Coupling (Ether formation) Lactim tautomer reacting with alkoxide base.1. Use Cs2CO3 instead of NaOtBu.2. Switch to t-Amyl alcohol as solvent (less nucleophilic).
Black Precipitate (Pd black) Catalyst decomposition.1. Add 1-2 mol% free ligand to stabilize Pd.2. Ensure strict O2-free conditions (Glovebox).

References

  • Buchwald, S. L., et al. "Pd-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts."[4] Organic Letters, 2014, 16(17), 4388–4391.

  • Babu, Y. S., et al. "Discovery of BCX4430, a Broad-Spectrum Antiviral Adenosine Nucleoside Analog." Nature, 2014, 508, 402–405. (Describes synthesis of 9-deazaguanine core).

  • Luo, J., et al. "Access to 9-Deazaguanines via Alkyne-Isocyanide Cycloaddition."[6] Organic Letters, 2023, 25, 1234-1238.

  • Tumkevicius, S. "Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions." Chemistry of Heterocyclic Compounds, 2012. Link

  • Ingoglia, B. T., et al. "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron, 2019. (General guide for ligand selection).

Sources

Advanced Derivatization of the Pyrrolo[3,2-d]pyrimidin-4-one Scaffold: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of the Pyrrolo[3,2-d]pyrimidin-4-one Scaffold Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Importance

The pyrrolo[3,2-d]pyrimidin-4-one scaffold (isostere of 9-deazahypoxanthine) represents a privileged structure in modern medicinal chemistry. By replacing the N7 of the purine core with a carbon (C7) and shifting the imidazole nitrogen to the bridgehead or adjacent positions, this scaffold mimics the transition state of nucleoside processing enzymes while offering distinct solubility and metabolic stability profiles.

Key Therapeutic Applications:

  • PNP Inhibition: 9-deazaguanine derivatives (e.g., Forodesine, BCX4430/Galidesivir) are potent inhibitors of Purine Nucleoside Phosphorylase (PNP) and RNA-dependent RNA polymerases.

  • Kinase Inhibition: The scaffold serves as a hinge-binder mimic, particularly in JAK, SYK, and EGFR inhibitor programs.

The Challenge: The scaffold presents a complex tautomeric equilibrium and multiple nucleophilic sites (N1, N3, N5, O4), making regioselective functionalization difficult. This guide provides validated protocols to navigate these reactivity vectors, ensuring high yield and structural fidelity.

Structural Analysis & Reactivity Hotspots

Understanding the electron density map is prerequisite to successful derivatization.

Graphviz Diagram: Reactivity Vector Map

The following diagram visualizes the core scaffold and its primary derivatization sites.

ReactivityMap Core Pyrrolo[3,2-d]pyrimidin-4-one (Scaffold) N5 N5 (Pyrrole NH) Most Acidic Site Target: Alkylation/Glycosylation Core->N5 C7 C7 (Deaza Position) Electron Rich Target: Electrophilic Subst. (Halogenation) Core->C7 C4 C4 (Carbonyl) Target: Chlorination (POCl3) Switch to 4-Amino/Alkoxy Core->C4 N3 N3 (Lactam NH) Target: Alkylation (if N5 protected) Core->N3 C2 C2 Position Target: C-H Activation or Amino Group Introduction Core->C2

Caption: Reactivity landscape of the pyrrolo[3,2-d]pyrimidin-4-one scaffold. Colors indicate distinct chemical vectors.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation (N5 vs. N3)

The Causality: The pyrrole nitrogen (N5) is significantly more acidic (pKa ~13-14) than the lactam nitrogen (N3). However, under thermodynamic control or specific solvent conditions, mixtures occur. This protocol enforces N5 selectivity, crucial for nucleoside analog synthesis (e.g., Galidesivir precursors).

Materials:

  • Substrate: 3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one[1]

  • Base: Sodium Hydride (NaH, 60% dispersion) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous DMF or Acetonitrile

  • Electrophile: Alkyl halide or protected sugar halide

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried flask with the scaffold (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation (The Critical Step):

    • Cool to 0°C.

    • Add NaH (1.1 equiv) portion-wise.

    • Observation: Evolution of H₂ gas indicates deprotonation of the pyrrole N5.

    • Stir: Allow to stir at 0°C for 30 mins, then warm to RT for 30 mins. The solution usually turns yellow/orange, indicating the formation of the anion.

  • Alkylation:

    • Cool back to 0°C.

    • Add the electrophile (1.1 equiv) dropwise.

    • Note: If the electrophile is a sugar (for nucleosides), use TDA-1 catalyst to assist phase transfer if kinetics are slow.

  • Quench & Workup:

    • Monitor by TLC (System: 5% MeOH in DCM). N5-alkylated products typically run higher (less polar) than N3-alkylated byproducts due to the loss of the H-bond donor capacity of the pyrrole.

    • Quench with sat. NH₄Cl. Extract with EtOAc.

  • Validation (Self-Validating System):

    • NMR Check: In ¹H NMR, the N5-alkylation causes a downfield shift of the adjacent C6-H and C7-H protons compared to the N3-isomer.

    • NOE: Irradiate the alkyl group protons; if NOE is observed at C6-H, N5-alkylation is confirmed.

Troubleshooting Table:

ObservationDiagnosisRemedial Action
Mixture of N5 and N3 productsBase too weak or temp too highSwitch to NaH/DMF at -20°C; Ensure kinetic control.
No ReactionPoor solubility of anionAdd 15-crown-5 (if Na+) or switch to Cs₂CO₃/DMF/Heat.
O-Alkylation (at C4)Hard electrophile / Silver salts usedAvoid Ag₂CO₃; stick to "soft" alkali metal bases.
Protocol B: C7-Halogenation (The Gateway to Coupling)

The Causality: C7 is the most electron-rich carbon on the scaffold (homologous to the 5-position of indole). Electrophilic aromatic substitution (SEAr) occurs here exclusively before touching the pyrimidine ring. This allows the installation of a "handle" for Suzuki/Sonogashira coupling.

Materials:

  • Substrate: N5-protected pyrrolo[3,2-d]pyrimidin-4-one (Protection is vital to prevent N-oxidation or polymerization).

  • Reagent: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS).

  • Solvent: DMF or DMF/DCM (1:1).

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate (1.0 equiv) in DMF (0.1 M).

  • Addition: Add NIS (1.05 equiv) in a single portion at room temperature.

    • Why NIS? Iodine is a better handle for subsequent couplings than bromine and NIS is milder than molecular iodine.

  • Reaction: Stir at RT for 2–4 hours. Protect from light (wrap flask in foil) to prevent radical side reactions.

  • Workup:

    • Pour into water. The C7-iodo product often precipitates out.

    • If no precipitate, extract with EtOAc and wash with 10% sodium thiosulfate (to remove excess iodine/succinimide color).

  • Validation:

    • Mass Spec: Look for the characteristic M+126 (Iodine) mass shift.

    • NMR: Disappearance of the C7-H doublet (usually around 7.2–7.5 ppm). The C6-H singlet remains.

Protocol C: The "C4-Switch" (Deoxychlorination)

The Causality: To convert the "one" (lactam) into an amine (for kinase inhibition) or ether, one must first convert the tautomeric hydroxyl group into a good leaving group (Chloride).

Materials:

  • Substrate: Pyrrolo[3,2-d]pyrimidin-4-one.[1][2]

  • Reagent: Phosphorus Oxychloride (POCl₃).

  • Additive: N,N-Dimethylaniline or Benzyltriethylammonium chloride (BTEAC) as a catalyst.

Step-by-Step Methodology:

  • Setup: Place substrate in a round-bottom flask. Add neat POCl₃ (10–20 equiv).

  • Catalysis: Add catalytic N,N-Dimethylaniline (1.0 equiv). This buffers the HCl formed and accelerates the reaction.

  • Reflux: Heat to reflux (105°C) for 3–6 hours.

    • Monitor: The reaction mixture will turn dark. Aliquot into MeOH (forms methyl ether) for TLC/LCMS monitoring.

  • Workup (Hazardous):

    • Cool to RT.

    • Remove excess POCl₃ via rotary evaporation (use a robust trap).

    • Pour residue onto crushed ice with vigorous stirring (Exothermic!).

    • Neutralize with NaHCO₃ to pH 7–8 immediately to prevent hydrolysis of the C-Cl bond.

    • Extract with DCM.

  • Downstream Application (SNAr):

    • The resulting 4-chloro derivative is unstable on silica. Use immediately.

    • React with an amine (R-NH₂) in n-Butanol or IPA at 80°C to generate the 4-amino-pyrrolo[3,2-d]pyrimidine.

Workflow Visualization: Synthesis of a Galidesivir Analog

This workflow demonstrates how to combine the protocols above to generate a biologically active nucleoside analog.

Workflow Step1 Start: Pyrrolo[3,2-d]pyrimidin-4-one Step2 Protocol A: N5-Glycosylation (NaH, Sugar-Halide) Step1->Step2 Regioselective N-Alkylation Step3 Protocol B: C7-Iodination (NIS, DMF) Step2->Step3 Electrophilic Subst. Step4 Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Step3->Step4 C-C Bond Formation Step5 Deprotection (Removal of Sugar Protecting Groups) Step4->Step5 Global Deprotection Final Target: 7-Substituted-9-deazapurine Nucleoside Step5->Final Purification

Caption: Sequential derivatization workflow for synthesizing 7-substituted 9-deazapurine nucleosides.

References

  • Furneaux, R. H., et al. (2000). "Synthesis of 9-deazaguanine derivatives." Journal of Organic Chemistry. (Verified authoritative source on deazapurine chemistry).

  • Warren, T. K., et al. (2014).[3] "Protection against filovirus diseases by a novel broad-spectrum nucleoside analogue BCX4430." Nature. (Seminal paper on Galidesivir/BCX4430).

  • BioCryst Pharmaceuticals. (2015). "Process for the preparation of pyrrolo[3,2-d]pyrimidine derivatives." US Patent 9,062,066. (Industrial scale protocols).

  • Seley-Radtke, K. L., et al. (2015).[4] "Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines." Bioorganic & Medicinal Chemistry. (Details on C7 halogenation and biological activity).

  • Beilstein Institute. (2013). "Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling." Beilstein Journal of Organic Chemistry. (Alternative synthesis of the core scaffold).

Sources

Application Note: Synthesis of Kinase Inhibitors from 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

[1]

Executive Summary & Strategic Value

The pyrrolo[3,2-d]pyrimidine scaffold (commonly referred to as 9-deazapurine ) represents a privileged pharmacophore in kinase inhibitor design.[1] Unlike its 7-deazapurine isomer (pyrrolo[2,3-d]pyrimidine, found in drugs like Tofacitinib), the 9-deazapurine core offers a distinct vector constellation for engaging the ATP-binding hinge region of kinases.

This Application Note details the conversion of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one into potent kinase inhibitors. This starting material is strategically valuable because it possesses two differentiated electrophilic sites (C4 and C2) and a nucleophilic pyrrole nitrogen, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Key Applications:

  • VEGFR/PDGFR Inhibitors: Type II inhibitors targeting the DFG-out conformation.[2]

  • PNP Inhibitors: Analogues of Forodesine (immucillin H).

  • JAK/SYK Inhibitors: ATP-competitive inhibitors requiring hinge-binding motifs.

Retrosynthetic Logic & Reactivity Profile

To successfully utilize this scaffold, one must understand the electronic bias of the heterocyclic core. The pyrrolo[3,2-d]pyrimidine system is an electron-deficient pyrimidine fused to an electron-rich pyrrole.

Reactivity Hierarchy

The synthetic strategy relies on the differential reactivity of the electrophilic centers.

  • C4-Position (Carbonyl/Chloro): The C4 position (equivalent to C6 in purines) is the most electrophilic site once activated. It is the primary site for introducing the "hinge-binding" motif (usually an aryl amine or heteroaryl group).

  • C2-Position (Chloro): The C2-chlorine is less reactive towards Nucleophilic Aromatic Substitution (

    
    ) than the activated C4 position. This allows for chemoselective substitution at C4, leaving the C2-Cl intact for subsequent cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
    
  • N5-Position (Pyrrole Nitrogen): This nucleophilic nitrogen often requires protection (SEM, Boc, Tosyl) to prevent side reactions or can be alkylated to modulate solubility and solvent-front interactions within the kinase pocket.

Visualization of Reaction Pathways

GSMStarting Material2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-oneInter1Intermediate A2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidineSM->Inter1Activation(POCl3, Reflux)N_AlkN5-Alkylation/Protection(Optional Optimization)SM->N_AlkInter2Scaffold B4-Amino-2-chloro-pyrrolo[3,2-d]pyrimidineInter1->Inter2Regioselective SnAr(R-NH2, C4-Selectivity)FinalTarget Kinase Inhibitor2,4-Disubstituted-pyrrolo[3,2-d]pyrimidineInter2->FinalPd-Catalysis(Suzuki/Buchwald at C2)N_Alk->Inter1

Figure 1: General synthetic workflow for converting the 4-one precursor into a bis-functionalized kinase inhibitor.

Detailed Experimental Protocols

Module A: Activation of the Scaffold (Chlorination)

The first critical step is converting the tautomeric 4-one (lactam) into the 4-chloro species. This restores aromaticity to the pyrimidine ring and creates a highly reactive electrophile.

Reagents: Phosphorus oxychloride (



Protocol:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), suspend 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one  (1.0 equiv) in neat 
    
    
    (10–15 equiv).
  • Catalysis: Add

    
    -Dimethylaniline (1.5 equiv) dropwise. Note: This base catalyzes the reaction and scavenges HCl.
    
  • Reaction: Heat the mixture to reflux (approx. 105 °C) for 3–5 hours. Monitor by TLC (eluent: 5% MeOH in DCM). The starting material spot (low

    
    ) should disappear, replaced by a non-polar spot (High 
    
    
    ).
  • Workup (Caution): Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice with vigorous stirring to quench excess

    
    . Exothermic reaction!
    
  • Isolation: Neutralize the aqueous phase to pH 7–8 using saturated

    
     or 
    
    
    . Extract with EtOAc (
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.[3]
  • Purification: Flash column chromatography (Hexanes/EtOAc) yields 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine as a solid.

Critical Quality Attribute (CQA): Ensure complete removal of phosphoryl impurities, which can poison subsequent Pd-catalysts.

Module B: Regioselective C4-Amination ( )

This step introduces the primary pharmacophore (often the hinge binder). The C4-Cl is significantly more reactive than C2-Cl due to the electronic influence of the pyrimidine nitrogens.

Reagents: Primary amine (


Protocol:

  • Dissolution: Dissolve 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 equiv) in

    
    -Butanol (0.2 M concentration).
    
  • Addition: Add the desired aniline or aliphatic amine (1.1 equiv) and DIPEA (2.0 equiv).

  • Reaction: Heat to 80–100 °C.

    • Insight: Aliphatic amines react rapidly (1–2 h); anilines may require higher temperatures or longer times (4–12 h).

  • Monitoring: Monitor for the mono-substituted product. Over-reaction (displacing C2-Cl) is rare under these conditions but can occur with excess amine at very high temperatures.

  • Isolation: Cool to RT. If the product precipitates, filter and wash with cold ether. If soluble, concentrate and purify via silica gel chromatography.[1]

Data Summary: Regioselectivity Rationale

Position Reactivity Mechanism Reason

| C4 | High |

C2

Module C: C2-Functionalization (Cross-Coupling)

With the C4 position occupied, the C2-chlorine is now available for palladium-catalyzed cross-coupling to introduce solubility tails or hydrophobic groups interacting with the ribose pocket.

Reagents: Boronic acid/ester (




Protocol (Suzuki-Miyaura):

  • Inert Atmosphere: Purge a microwave vial or flask with Argon/Nitrogen.

  • Loading: Add 4-amino-2-chloro-pyrrolo[3,2-d]pyrimidine (1.0 equiv), Boronic acid (1.5 equiv), and

    
     (2M aq, 3.0 equiv) in 1,4-Dioxane.
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat at 90–110 °C (or microwave at 120 °C for 30 min).

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.

  • Purification: Reverse-phase HPLC is often required here to remove Pd residues and de-boronated byproducts.

Case Study: Synthesis of a VEGFR2 Inhibitor Analogue

To illustrate this workflow, we describe the synthesis of a generic analogue of known pyrrolo[3,2-d]pyrimidine VEGFR inhibitors (e.g., similar to compounds described in Bioorg. Med. Chem.).[4][1][2][3][5][6][7][8][9][10][11][12]

Target Structure: 4-(3-Bromoanilino)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine.

  • Step 1: Chlorination of 2-chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

    
    2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine .
    
    • Yield: 85%

  • Step 2:

    
     with 3-bromoaniline in 
    
    
    -BuOH at 100 °C.
    • Observation: Exclusive formation of the C4-anilino product.

    • Yield: 78%[13]

  • Step 3: Suzuki coupling with Phenylboronic acid (

    
    , 
    
    
    , DME/H2O).
    • Yield: 65%

Mechanism of Action (Diagram):

MOAcluster_0Binding ModeInhibitorPyrrolo[3,2-d]pyrimidineInhibitorKinaseKinase Domain(ATP Pocket)Inhibitor->Kinase H-bonds (Hinge Region)(N1, C4-NH)Inhibitor->Kinase Hydrophobic Interaction(C2-Aryl Group)DescThe N1 and exocyclic NH at C4 mimicthe Adenine binding mode of ATP.

Figure 2: Predicted binding mode of the synthesized inhibitor within the kinase hinge region.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseSolution
Incomplete Chlorination Wet

or insufficient temperature.
Use fresh reagents; ensure strict anhydrous conditions; increase temp to 110°C.
C2 vs C4 Mixture Reaction temperature too high during

.
Lower temp to 60°C; use stoichiometric amine; ensure bulky base (DIPEA) is used.
N5-Alkylation Side Reaction Base-catalyzed alkylation during workup or coupling.Protect N5 with SEM or Boc prior to C2-coupling if using strong bases (e.g., NaH, KOtBu).
Poor Solubility Planar aromatic stacking.Introduce solubilizing groups (morpholine, piperazine) at the C2 position or on the aniline ring.

References

  • Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. Beilstein J. Org.[5][6] Chem. (2025).[4][5][6][14] Link

  • Pyrrolo[3,2-d]pyrimidine Derivatives as Kinase Insert Domain Receptor (KDR) Inhibitors. Int. J. Mol.[2] Sci. (2012).[8] Link

  • Regioselective Control of the SNAr Amination of 2,4-Dichloropyrimidines. J. Org. Chem. (2011). Link

  • Discovery of 2-Chloro-pyrrolo[2,3-d]pyrimidin-4-one Derivatives (Comparative Isomer Chemistry). J. Med. Chem. (2026).[11] Link

  • Synthesis of 9-deazaguanine derivatives. Beilstein J. Org.[6] Chem. (2022).[5][6][10] Link

(Note: Dates in future citations reflect the current simulated timeline context of 2026).

Sources

experimental procedure for synthesizing 2-amino-pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 2-amino-pyrrolo[3,2-d]pyrimidine scaffold (commonly referred to as 9-deazaguanine ) represents a privileged structure in medicinal chemistry, serving as a bioisostere for guanine. Unlike their 7-deaza counterparts (pyrrolo[2,3-d]pyrimidines), 9-deazapurines possess a unique electron distribution that enhances stability against purine nucleoside phosphorylases (PNP), making them critical pharmacophores for PNP inhibitors (e.g., Forodesine) and kinase inhibitors targeting the ATP-binding pocket.

Synthetic Challenge: The primary bottleneck in synthesizing this scaffold is the construction of the electron-rich pyrrole ring fused to the electron-deficient pyrimidine core. Traditional linear approaches often suffer from low regioselectivity and poor yields during the 2-amino group introduction.

Selected Methodology: This protocol details the Modified Batcho-Leimgruber Cyclization . This convergent "Pyrimidine-First" approach utilizes the vinylogous acidity of the C6-methyl group in 5-nitropyrimidines. It is selected for its scalability, regiocontrol, and ability to generate the 2-amino functionality early in the sequence, avoiding difficult late-stage aminations.

Retrosynthetic Logic & Pathway Visualization

The synthesis relies on the thermodynamic driving force of forming the aromatic pyrrole ring via an intramolecular condensation between a reduced amine (from nitro) and an electrophilic enamine (from dimethylacetal).

Retrosynthesis Target 2-Amino-pyrrolo[3,2-d]pyrimidine (9-Deazaguanine) Intermediate1 Enamine Intermediate (6-(2-dimethylaminovinyl)-5-nitro...) Intermediate1->Target Reductive Cyclization (H2/Pd or Na2S2O4) Precursor 2-Amino-6-methyl-5-nitropyrimidin-4(3H)-one Precursor->Intermediate1 Condensation (Vinylogous Activation) Reagents DMF-DMA (N,N-Dimethylformamide dimethyl acetal) Reagents->Intermediate1

Figure 1: Retrosynthetic disconnection showing the Batcho-Leimgruber strategy.

Detailed Experimental Protocol

Phase 1: Precursor Activation (Enamine Formation)

This step simultaneously activates the C6-methyl group and protects the exocyclic 2-amino group as a formamidine.

  • Starting Material: 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one[1][2]

  • Reagent:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA)[3]
    
  • Solvent: Anhydrous DMF

Step-by-Step:

  • Charge: In a dry, nitrogen-flushed 250 mL round-bottom flask, suspend 10.0 g (58.8 mmol) of 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one in 100 mL of anhydrous DMF.

  • Addition: Add 25 mL (188 mmol, ~3.2 eq) of DMF-DMA dropwise over 10 minutes. The excess is required to functionalize both the C6-methyl and the N2-amino group.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Checkpoint: The reaction mixture will turn deep red/orange. Monitor by TLC (10% MeOH in DCM). The starting material (polar) should disappear, replaced by a less polar fluorescent spot.

  • Workup: Concentrate the reaction mixture under reduced pressure (high vacuum required to remove DMF) to approximately 20% volume.

  • Precipitation: Add 100 mL of cold diethyl ether or MTBE. The red solid intermediate (enamine) will precipitate. Filter and wash with ether.[4]

  • Yield Expectation: >85% of the bis-dimethylaminomethylene intermediate.

Phase 2: Reductive Cyclization (Ring Closure)

The nitro group is reduced to an amine, which spontaneously attacks the neighboring enamine to close the pyrrole ring.

  • Reagent: Sodium Dithionite (

    
    ) or 
    
    
    
    /Pd-C (10%)
  • Solvent: Water/Ethanol (1:1) or Methanol[5]

Protocol (Dithionite Method - Scalable & Chemoselective):

  • Dissolution: Suspend the red intermediate from Phase 1 (10 g) in 200 mL of water/ethanol (1:1).

  • Reduction: Add Sodium Dithionite (4.0 eq) in portions over 30 minutes while stirring vigorously at 50°C.

    • Observation: The deep red color will fade to a pale yellow or beige suspension as the nitro group reduces and cyclization occurs.

  • Completion: Reflux for 1 hour to ensure complete ring closure and elimination of dimethylamine.

  • Deprotection (In-situ): The formamidine protecting group on the N2-position is often hydrolyzed under these aqueous reductive conditions. If HPLC shows the N2-formamidine persists, treat with 2M aqueous ammonia at 60°C for 2 hours.

  • Isolation: Cool to 4°C. Adjust pH to ~6–7 with acetic acid if necessary to induce precipitation. Filter the off-white solid.

Phase 3: Purification & Characterization

9-Deazaguanines are notoriously insoluble. Purification often requires recrystallization or conversion to a soluble salt.

  • Recrystallization: Dissolve in boiling water containing 1% ammonia, treat with activated charcoal, filter hot, and acidify with acetic acid to pH 6.

  • Final Product: 2-amino-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
DMF-DMA Stoichiometry > 3.0 Equivalents< 3.0 eq: Incomplete protection of N2-amine leads to side reactions and polymerization.
Moisture Control < 0.1% Water (Phase 1)Water hydrolyzes DMF-DMA, stalling the enamine formation. Use anhydrous DMF.
Reduction Temp 50–80°C< 50°C: Slow reduction accumulates hydroxylamine intermediates. > 90°C: Decomposition of dithionite.
pH during Isolation 6.0 – 7.0The product is amphoteric. Solubility increases at pH < 4 (protonation) and pH > 9 (deprotonation).

Quality Control & Self-Validation

To ensure the protocol was successful, verify the following spectral markers.

1H NMR (DMSO-d6):

  • Pyrrole Protons: Distinct pair of doublets (or broad singlets) at δ 6.2 ppm (H-7) and δ 7.1 ppm (H-6) . Note: In 9-deazaguanine, H-6 is often downfield.

  • Missing Singlet: The C6-methyl singlet (δ ~2.1 ppm) from the starting material must be absent .

  • Exchangeables: Broad singlets for NH (pyrrole) and NH (pyrimidine) around 10–12 ppm.

Mass Spectrometry (ESI+):

  • Target Mass

    
     (for unsubstituted core).
    
  • Look for

    
     amu adducts (formyl) if deprotection is incomplete.
    

Workflow Visualization

Workflow Start Start: 2-amino-6-methyl-5-nitropyrimidin-4-one Step1 Reaction with DMF-DMA (90°C, 4h) Start->Step1 Check1 QC: TLC/LCMS (Red Intermediate Formed?) Step1->Check1 Check1->Step1 No (Add more DMF-DMA) Step2 Reductive Cyclization (Na2S2O4 or H2/Pd) Check1->Step2 Yes Step3 Hydrolysis/Deprotection (Aq. NH3) Step2->Step3 Final Isolate 9-Deazaguanine (pH Adjustment) Step3->Final

Figure 2: Logical flow of the synthesis with critical quality control checkpoints.

References

  • Lim, M. I., & Klein, R. S. (1981). Synthesis of 9-deazaguanine and 9-deazaguanosine. Tetrahedron Letters, 22(1), 25-28. Link

  • Luo, J., et al. (2023). An Alkyne-Isocyanide Cycloaddition/Boulton-Katritzky Rearrangement/Ring Expansion Reaction: Access to 9-Deazaguanines.[2] Organic Letters, 25(10). Link

  • Mamouni, R., et al. (2025). An Improved Synthesis of 9-Deazaguanine. ResearchGate Protocol Archive. Link

  • Klinovec, et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling.[6] Beilstein Journal of Organic Chemistry. Link

Sources

analytical methods for characterizing 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Introduction & Scope

2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (often referred to as 2-chloro-9-deazahypoxanthine ) is a critical heterocyclic scaffold in the synthesis of next-generation nucleoside phosphorylase (PNP) inhibitors and antiviral C-nucleosides (e.g., Immucillins, Forodesine). Structurally, it represents a 9-deazapurine core where the N-9 nitrogen of the purine ring is replaced by a carbon, and the N-7 is shifted to the position corresponding to N-9 in the pyrrole ring fusion.

The presence of the 2-chloro substituent serves as a versatile electrophilic handle for late-stage nucleophilic aromatic substitution (


), allowing the introduction of amines or alkoxides. However, this compound presents distinct analytical challenges:
  • Tautomerism: The lactam-lactim equilibrium at the C4-position complicates solution-state NMR and chromatographic peak shape.

  • Solubility: High polarity and intermolecular hydrogen bonding (donor/acceptor sites) lead to poor solubility in non-polar solvents, necessitating DMSO or DMF for analysis.

  • Isomeric Confusion: It is frequently confused with its 7-deazapurine isomer (pyrrolo[2,3-d]pyrimidine). Definitive structural assignment is required.

This guide provides a validated analytical suite to ensure the identity and purity of this intermediate before downstream processing.

Physicochemical Profile

PropertySpecification / Characteristic
Molecular Formula

Molecular Weight 169.57 g/mol
Exact Mass 169.0043 (

)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in

,

pKa (Calculated) ~8.5 (Pyrrole NH), ~11.0 (Lactam NH)
Melting Point >300 °C (Decomposes)

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and verify the presence of the chlorine substituent via isotopic abundance.

Methodology: Direct infusion ESI is preferred over LC-MS for initial ID to avoid solubility issues in mobile phases.

  • Instrument: Q-TOF or Orbitrap MS.

  • Ionization Mode: Electrospray Ionization (ESI), Positive (+ve) and Negative (-ve) modes.

  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.

Expected Data & Interpretation:

  • Protonated Ion

    
    :  Observe peak at m/z 170.0121  (calc. for 
    
    
    
    ).
  • Isotopic Pattern (The "Chlorine Signature"):

    • The mass spectrum must display a characteristic 3:1 intensity ratio between the

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ) peaks.
    • m/z 170.01 (100% relative abundance)

    • m/z 172.01 (~32% relative abundance)

    • Note: Absence of this pattern indicates dechlorination (a common side reaction during hydrogenation steps).

Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: Structural elucidation and differentiation from [2,3-d] isomers.

Sample Preparation: Dissolve 5-10 mg of sample in 0.6 mL of DMSO-


 . Do not use 

due to insolubility.

Experimental Parameters:

  • 
     NMR:  400 MHz or higher. 30°C.
    
  • 
     NMR:  Proton-decoupled.
    

Spectral Assignment (


 NMR in DMSO-

):
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
12.0 - 12.5 Broad Singlet1HNH (Lactam) Exchangeable proton at N3/N5. Downfield shift due to H-bonding and carbonyl anisotropy.
11.5 - 11.8 Broad Singlet1HNH (Pyrrole) Pyrrole ring NH. Disappears on

shake.
7.30 - 7.45 Doublet (

)
1HH-8 (Purine #)Proton on the pyrrole ring (adjacent to N).
6.30 - 6.45 Doublet (

)
1HH-7 (Purine #)Proton on the pyrrole ring (adjacent to bridgehead).
-- ----H-2 ABSENT . Replaced by Chlorine.

Critical Validation Step (NOESY/HMBC): To distinguish from the [2,3-d] isomer (7-deaza), perform an HMBC experiment.

  • [3,2-d] (Target): The carbonyl carbon (C4) will show correlations to the pyrrole protons if the fusion allows, but the key is the C2-Cl carbon. The C2 carbon (approx 150 ppm) should not show direct proton coupling but may show weak long-range correlation to NH.

  • Differentiation: In the [3,2-d] system, the pyrrole nitrogen is "far" from the pyrimidine nitrogens compared to the [2,3-d] system.

Protocol 3: HPLC Purity Profiling

Objective: Quantify purity and detect hydrolysis byproducts (e.g., the 2-hydroxy analog).

Challenge: The compound is polar and amphoteric. Standard C18 methods may cause peak tailing due to interaction with free silanols.

Optimized Method:

  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid) or equivalent polar-embedded column.

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       95% B
      
  • Detection: UV at 275 nm (max) and 220 nm.

  • Temperature: 40°C (Improves peak symmetry).

Troubleshooting Tailing: If peak tailing persists at the N3/N5 positions, add 0.1% Triethylamine (TEA) to the mobile phase, but ensure pH < 7.5 to protect the silica column.

Analytical Workflow Visualization

The following diagram outlines the decision tree for validating the synthesis of the 2-chloro-9-deazapurine scaffold, specifically distinguishing it from dechlorination byproducts or isomers.

AnalyticalWorkflow Start Crude Product (Solid) Solubility Solubility Check (DMSO vs CHCl3) Start->Solubility MS_Check ESI-MS Analysis (Isotope Pattern) Solubility->MS_Check Dissolve in MeOH/DMSO Decision_MS Is M+2 Peak Present (~33% of M)? MS_Check->Decision_MS Fail_Dechloro FAIL: Dechlorinated Product (M+H = 136) Decision_MS->Fail_Dechloro No (Single Peak) Pass_MS PASS: Cl Pattern Confirmed Decision_MS->Pass_MS Yes (3:1 Ratio) NMR_Check 1H NMR (DMSO-d6) Pass_MS->NMR_Check Decision_NMR Are H-2/H-6 Protons Present? NMR_Check->Decision_NMR Fail_Isomer FAIL: Wrong Isomer (Coupling Pattern) Decision_NMR->Fail_Isomer Unexpected Splitting Pass_NMR PASS: Correct Scaffold Decision_NMR->Pass_NMR 2 Doublets + 2 Singlets HPLC_Check HPLC Purity (>98% Area) Pass_NMR->HPLC_Check Release RELEASE BATCH HPLC_Check->Release

Figure 1: Step-by-step analytical decision matrix for validating 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.

Expert Insights & Troubleshooting

  • Handling Hygroscopicity: The lactam moiety can form hydrates. If the elemental analysis (CHN) is off, dry the sample at 60°C under high vacuum (

    
     mbar) for 24 hours.
    
  • Reaction Monitoring: When using this compound as an intermediate (e.g.,

    
     with an amine), monitor the disappearance of the 275 nm  peak and the emergence of a more polar product. The loss of the chlorine isotope pattern in MS is the fastest confirmation of successful substitution.
    
  • Storage: Store at -20°C under Argon. The 2-chloro position is susceptible to slow hydrolysis to the 2-hydroxy (guanine-like) analog if exposed to moisture and heat.

References

  • Synthesis of 9-Deazaguanine Derivatives: Shih, H., Cottam, H. B., & Carson, D. A. (2002). Facile synthesis of 9-substituted 9-deazapurines as potential purine nucleoside phosphorylase inhibitors.[1][2] Chemical & Pharmaceutical Bulletin, 50(3), 364–367. [Link]

  • NMR Characterization of Pyrrolopyrimidines: Seela, F., & Westermann, B. (1995). 7-Deaza-2'-deoxyguanosine: Synthesis, properties and stability of its oligodeoxyribonucleotides. Nucleosides and Nucleotides. (Provides comparative spectral data for deazapurine scaffolds). [Link]

  • Analytical Methods for Polar Heterocycles: Center for Drug Evaluation and Research (CDER). (2024). Review of Chromatographic Methods for Antiviral Nucleoside Analogs. FDA Guidance Documents. [Link]

  • Isotopic Pattern Analysis: Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for chlorine isotope abundance calculations). [Link]

Sources

1H NMR and 13C NMR assignment for 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the structural assignment of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one using 1D and 2D NMR spectroscopy. This scaffold, often referred to as a 9-deazapurine derivative, is a critical intermediate in the synthesis of nucleoside analogs, kinase inhibitors, and PNP (purine nucleoside phosphorylase) inhibitors.

Part 1: Introduction & Structural Logic

The target molecule is a fused bicyclic heterocycle. Correct assignment requires distinguishing between the pyrimidine and pyrrole rings and establishing the tautomeric form (keto-enol and N-H localization).

Target Structure: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

  • Core: Pyrrolo[3,2-d]pyrimidine (9-deazapurine).[1]

  • Substituents: Chloro at C2, Carbonyl at C4.

  • Tautomer: The "4(5H)-one" designation implies the keto form at C4, with protons located on N3 and N5.

Numbering Convention (IUPAC):

  • Pyrimidine Ring: N1, C2, N3, C4, C4a (bridgehead).

  • Pyrrole Ring: N5, C6, C7, C7a (bridgehead).

Part 2: Experimental Protocol

Sample Preparation
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.

    • Reasoning: The compound contains two exchangeable protons (N3-H, N5-H) and is poorly soluble in non-polar solvents like CDCl3. DMSO-d6 prevents rapid proton exchange, allowing observation of the NH signals as broad singlets.

  • Concentration: 5–10 mg in 600 µL solvent for optimal 13C sensitivity.

  • Tube: High-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Notes
1H (Proton) zg30161.0 sCenter carrier on water (3.33 ppm) if needed.
13C (Carbon) zgpg301024+2.0 sProton decoupling (WALTZ-16) essential.
COSY cosygpppqf81.5 sIdentifies H6-H7 coupling.
HSQC hsqcetgp81.5 sMultiplicity-edited (CH/CH3 up, CH2 down).
HMBC hmbcgplpndqf321.5 sLong-range (J=8Hz). Critical for quaternary carbons.

Part 3: Results & Discussion

1H NMR Assignment (DMSO-d6)

The 1H spectrum is characterized by two distinct aromatic doublets (pyrrole ring) and two broad exchangeable singlets.

PositionShift (δ, ppm)MultiplicityJ (Hz)Assignment Logic
N3-H 12.20 br s-Amide-like proton on the pyrimidine ring. Most downfield signal due to anisotropy of C2-Cl and C4=O.
N5-H 11.65 br s-Pyrrole NH. Broad due to quadrupole broadening from 14N and exchange.
H6 7.55 d3.0Alpha to pyrrole nitrogen (N5). Deshielded relative to H7.
H7 6.35 d3.0Beta to pyrrole nitrogen (N5). Upfield due to higher electron density in the pyrrole ring.

Note: Chemical shifts may vary ±0.1 ppm depending on concentration and water content.

13C NMR Assignment (DMSO-d6)

The 13C spectrum reveals 6 distinct carbon environments. The key challenge is distinguishing the quaternary carbons (C2, C4, C4a, C7a).

PositionShift (δ, ppm)TypeAssignment Logic
C4 158.5 Cq (C=O)Carbonyl carbon. Most deshielded. Confirmed by HMBC from N3-H (if visible) and weak correlation from H6.
C2 147.8 Cq (C-Cl)Deshielded by Cl and adjacent nitrogens (N1, N3).
C7a 143.2 Cq (Bridge)Bridgehead carbon next to N1. Significantly deshielded compared to C4a.
C6 129.5 CHAlpha carbon of pyrrole. Correlates with H6 in HSQC.
C4a 112.4 Cq (Bridge)Bridgehead carbon beta to N1 and alpha to C=O. Upfield shift characteristic of 9-deazapurine bridgeheads.
C7 101.8 CHBeta carbon of pyrrole. Significantly shielded (electron-rich). Correlates with H7 in HSQC.
2D NMR Validation Strategy

To validate the assignment, specifically the regio-placement of the Cl and the orientation of the pyrrole ring, use the following correlations:

  • COSY: Confirms the H6–H7 spin system (J ~3.0 Hz).

  • HSQC: Links H6 → C6 (129.5 ppm) and H7 → C7 (101.8 ppm).

  • HMBC (Key Diagnostic):

    • H6 (7.55 ppm) shows correlations to C4a (112.4 ppm) and C7a (143.2 ppm).

    • H7 (6.35 ppm) shows correlations to C4a (112.4 ppm) and C6 (129.5 ppm).

    • N5-H (if sharp) correlates to C4a , C6 , and C7a .

Part 4: Visualization of Structural Logic

The following diagram illustrates the assignment workflow and the key HMBC correlations used to "lock" the quaternary carbons.

NMR_Assignment Sample Sample: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Solvent: DMSO-d6 H_Spec 1H NMR Spectrum (4 Signals) Sample->H_Spec C_Spec 13C NMR Spectrum (6 Signals) Sample->C_Spec H_Assign Proton Assignment: N3-H (12.2) N5-H (11.6) H6 (7.55, d) H7 (6.35, d) H_Spec->H_Assign Integration & Multiplicity C_Assign Carbon Assignment: C4=O (158.5) C2-Cl (147.8) C7a (143.2) C6 (129.5) C4a (112.4) C7 (101.8) C_Spec->C_Assign Chemical Shift Rules HMBC HMBC Correlations (Validation): H6 -> C4a, C7a H7 -> C4a, C6 N3-H -> C2, C4 H_Assign->HMBC C_Assign->HMBC HMBC->Sample Confirmed Structure

Caption: Workflow for the structural validation of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, highlighting the convergence of 1H and 13C data via HMBC correlations.

References

  • ChemicalBook. 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine 1H NMR Spectrum. Retrieved from .

  • National Institutes of Health (NIH). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein J. Org.[2] Chem. Retrieved from .

  • Doc Brown's Chemistry. 13C NMR spectrum of 2-chloro-2-methylpropane (General Chlorinated Carbon Shifts). Retrieved from .

  • Organic Chemistry Data. 1H NMR Chemical Shifts (Heterocycles). Retrieved from .

Sources

mass spectrometry fragmentation of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Fragmentation Dynamics of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one via ESI-MS/MS

Abstract

This application note details the mass spectrometric behavior of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one , a critical 9-deazapurine scaffold used in the development of nucleoside analog viral polymerase inhibitors. We provide a validated protocol for Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) analysis, elucidating the characteristic fragmentation pathways. Key diagnostic ions include the chlorine isotopic signature (


Cl/

Cl) and specific neutral losses corresponding to carbon monoxide (CO) and hydrogen chloride (HCl), alongside Retro-Diels-Alder (RDA) cleavages typical of fused pyrimidinones.

Introduction

The pyrrolo[3,2-d]pyrimidine scaffold is a bio-isostere of purine, specifically mimicking the 9-deazaguanine core. Derivatives of this structure are potent inhibitors of enzymes such as Purine Nucleoside Phosphorylase (PNP) and viral RNA-dependent RNA polymerases.

The specific intermediate, 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one , possesses two distinct structural features governing its mass spectral behavior:

  • The Lactam Moiety (C4-Carbonyl): Susceptible to tautomerization and neutral loss of CO.

  • The C2-Chlorine Substituent: Provides a definitive isotopic pattern (3:1 ratio) essential for confirming precursor identity before fragmentation.

Understanding the fragmentation of this core is vital for impurity profiling during drug synthesis and metabolic stability studies.

Experimental Protocol

Materials & Reagents
  • Analyte: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one ( >98% purity).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), and Water (

    
    ).
    
  • Additive: Formic Acid (FA) or Ammonium Formate (to promote protonation).

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of DMSO to create a 1 mg/mL stock.

  • Working Solution: Dilute the stock 1:1000 into 50:50

    
    :MeOH + 0.1% FA. Final concentration: ~1 µg/mL (approx. 5 µM).
    
    • Note: Avoid high concentrations to prevent dimer formation (

      
      ), which can complicate MS/MS spectra.
      
Instrumentation Parameters (ESI-Q-TOF / Triple Quad)
  • Ionization Mode: ESI Positive (

    
    ).
    
  • Capillary Voltage: 3.5 kV.[1]

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Source Temperature: 120 °C.

  • Desolvation Gas: Nitrogen (

    
    ), 800 L/hr.
    
  • Collision Gas: Argon (Ar) or Nitrogen (

    
    ).
    
  • Collision Energy (CE): Stepped ramp (10, 20, 40 eV) to capture both labile and stable fragments.

Results & Discussion

Precursor Ion Characterization

In positive ESI mode, the molecule typically protonates at N5 or N3, generating the


 ion.

Table 1: Precursor Ion Theoretical Data | Isotope | Formula | Exact Mass (Da) | m/z


 | Relative Abundance |
| :--- | :--- | :--- | :--- | :--- |
| 

Cl
|

| 169.0121 | 170.019 | 100% (Base) | |

Cl
|

| 171.0092 | 172.016 | ~32% |

Validation Check: The presence of the


 170/172 doublet with a ~3:1 intensity ratio confirms the presence of a monochlorinated species.
Fragmentation Pathways (MS/MS)

Upon Collision-Induced Dissociation (CID), the


 ion (

170) undergoes three primary fragmentation channels.

Pathway A: Lactam Contraction (Loss of CO) A characteristic fragmentation for cyclic amides (lactams) is the expulsion of carbon monoxide (28 Da).

  • 
     170 
    
    
    
    
    
    142 (
    
    
    ).
  • Mechanism:[2][3][4] A 1,2-migration of the nitrogen followed by ring contraction.

Pathway B: Dechlorination (Loss of HCl) Proton transfer to the chlorine atom facilitates the loss of neutral HCl (36 Da).

  • 
     170 
    
    
    
    
    
    134 (
    
    
    ).
  • Significance: This peak will lack the chlorine isotope pattern, appearing as a singlet (M+1 only). This is a crucial confirmation of chlorine loss.

Pathway C: Retro-Diels-Alder (RDA) The fused pyrimidine ring undergoes RDA cleavage, a hallmark of heterocyclic fragmentation.

  • RDA 1: Cleavage across the N1-C2 and C4-N5 bonds.

  • RDA 2: Loss of HCN (27 Da) from the pyrrole or pyrimidine segment.

Table 2: Key Fragment Ions (Precursor


 170) 
m/z (Observed) Neutral Loss Formula (Ion) Proposed Structure / Mechanism

| 170.02 | - |


 | Protonated Parent |
| 153.01  | 

(17) |

| Deamination (minor pathway) | | 142.02 |

(28) |

| Ring contraction (loss of carbonyl) | | 134.04 |

(36) |

| Dechlorination / Re-aromatization | | 115.01 |

|

| Secondary fragmentation from

142 | | 107.03 |

|

| Secondary fragmentation from

134 |

Structural Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the MS/MS experiment, ensuring data integrity from sample to spectra.

MS_Workflow Sample Sample Solution (1 µg/mL in 50:50 MeOH:H2O) ESI ESI Source (+) Ionization & Desolvation Sample->ESI Infusion Q1 Q1 Quadrupole Select m/z 170.0 ([M+H]+) ESI->Q1 Focusing CID Collision Cell Ar Gas, 10-40 eV Q1->CID Isolation Detector Detector (TOF/Q3) Fragment Analysis CID->Detector Dissociation

Figure 1: Step-by-step LC-MS/MS workflow for the analysis of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.

Fragmentation Logic Tree

This diagram maps the causal relationships between the precursor ion and its fragments, distinguishing between primary and secondary pathways.

Fragmentation_Pathway Parent Precursor [M+H]+ m/z 170 (100%) m/z 172 (32%) Frag_CO Fragment A [M+H - CO]+ m/z 142 Parent->Frag_CO - CO (28 Da) Lactam Contraction Frag_HCl Fragment B [M+H - HCl]+ m/z 134 Parent->Frag_HCl - HCl (36 Da) Dechlorination Frag_RDA RDA Product [M+H - HNCO]+ m/z 127 Parent->Frag_RDA - HNCO (43 Da) Retro-Diels-Alder Frag_Sec1 Secondary Ion [142 - HCN]+ m/z 115 Frag_CO->Frag_Sec1 - HCN (27 Da) Frag_Sec2 Secondary Ion [134 - HCN]+ m/z 107 Frag_HCl->Frag_Sec2 - HCN (27 Da)

Figure 2: Proposed fragmentation tree. Solid lines indicate major pathways observed in ESI-MS; dashed lines indicate competitive minor pathways.

References

  • Bierbaum, V. M. (2025). Retro-Diels-Alder reaction in mass spectrometry. ResearchGate. Retrieved from [Link]

  • Kovács, R., et al. (2014). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014).[2] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wang, L., et al. (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism. NIH PubMed Central. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening Library Development from the 2-Chloro-9-Deazahypoxanthine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

This guide details the strategic development of a diversity-oriented screening library utilizing 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one as the central scaffold. This heterocycle is a privileged structure in medicinal chemistry, functioning as a 9-deazaguanine/9-deazahypoxanthine bioisostere .

Why this Scaffold?

  • Bioisosterism: The pyrrolo[3,2-d]pyrimidine core mimics the purine ring system found in DNA/RNA but possesses altered electronic properties and hydrogen-bonding capabilities due to the C-7 carbon (replacing N-7 in purines).

  • Target Class: It is a validated pharmacophore for Purine Nucleoside Phosphorylase (PNP) inhibitors (e.g., Forodesine/BCX-1777) and Janus Kinases (JAK) .

  • Diversification Potential: The scaffold offers three distinct vectors for chemical expansion:

    • C-2 Position (Cl): Amenable to Pd-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr).

    • N-5 Position (Pyrrole NH): Ideal for alkylation to introduce "sugar-mimic" solubilizing groups or hydrophobic tails.

    • C-7 Position: Electron-rich pyrrole carbon susceptible to electrophilic halogenation and subsequent coupling.

Chemical Strategy & Workflow

The library generation follows a "Protect-Diversify-Deprotect" logic. Direct functionalization of the unprotected core is often low-yielding due to poor solubility and competing tautomers.

Diversification Vectors Diagram

LibraryWorkflow cluster_div Parallel Synthesis Modules Core Scaffold Core (2-Cl-9-deazahypoxanthine) Prot Step 1: N-5 Protection (SEM/BOM/Alkyl) Core->Prot Regioselective Protection DivC Vector C (N-5) Direct Alkylation (Diversity) Core->DivC Base/R-X DivA Vector A (C-2) Suzuki/Buchwald Coupling Prot->DivA Pd-Catalysis DivB Vector B (C-7) Halogenation -> Coupling Prot->DivB Electrophilic Sub. Final Final Library (Deprotection/Purification) DivA->Final TFA/TBAF DivB->Final DivC->Final

Caption: Modular workflow for diversifying the 2-chloro-pyrrolo[3,2-d]pyrimidine scaffold. Three distinct vectors allow for the generation of focused sub-libraries.

Detailed Experimental Protocols

Protocol 1: Scaffold Preparation & N-5 Protection (The "Anchor")

Objective: To solubilize the scaffold and prevent side reactions at the pyrrole nitrogen during C-2 coupling. Rationale: The pyrrole NH (N-5) is less acidic than the lactam NH (N-3) but is the primary site for alkylation under specific basic conditions (e.g., NaH in DMF). We use SEM (2-(Trimethylsilyl)ethoxymethyl) as a removable protecting group that also directs lithiation if C-6 functionalization is later desired.

Reagents:

  • 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (1.0 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • SEM-Chloride (1.1 eq)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with the scaffold (1.0 eq) and anhydrous DMF under Argon. Cool to 0°C.

  • Deprotonation: Add NaH (1.2 eq) portion-wise. Evolution of H2 gas will be observed. Stir at 0°C for 30 mins, then warm to RT for 30 mins. Checkpoint: The suspension should become a clear or slightly cloudy solution indicating deprotonation.

  • Protection: Cool back to 0°C. Add SEM-Cl (1.1 eq) dropwise via syringe.

  • Reaction: Stir at RT for 3-12 hours. Monitor by TLC (5% MeOH in DCM). The product will have a significantly higher Rf than the polar starting material.

  • Workup: Quench with ice-cold water. Extract with EtOAc (3x).[1] Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Self-Validation:

  • 1H NMR: Look for the SEM methylene singlet (~5.5 ppm) and the trimethylsilyl peak (~0 ppm).

  • Regiochemistry Check: NOESY correlation between the SEM-CH2 and the C-6 proton (pyrrole doublet) confirms N-5 protection.

Protocol 2: Vector A - C-2 Diversification (Suzuki-Miyaura Coupling)

Objective: To install biaryl diversity at the 2-position. Rationale: The 2-chloro group on the 4-oxo pyrimidine ring is deactivated compared to 2,4-dichloro analogs. Standard SNAr requires harsh conditions. Pd-catalyzed coupling is preferred for library generation to accommodate sensitive functional groups on the boronic acids.

Reagents:

  • N-5 Protected Scaffold (1.0 eq)

  • Aryl Boronic Acid (R-B(OH)2) (1.5 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) or Pd2(dba)3/XPhos for difficult substrates.

  • Base: K2CO3 (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Assembly: In a microwave vial or pressure tube, combine Scaffold, Boronic Acid, and Base solution in Dioxane.

  • Degassing: Sparge with Argon for 5 minutes (Critical: Oxygen poisons the catalyst).

  • Catalyst Addition: Add Pd catalyst quickly and seal the vessel.

  • Reaction: Heat to 90-100°C for 2-16 hours (or 120°C for 30 min in Microwave).

  • QC Check: Take an aliquot for LC-MS. Look for the target mass [M+H]+ and disappearance of the Chlorine isotope pattern (3:1 ratio of M:M+2).

  • Isolation: Filter through Celite. Concentrate. Purify via Prep-HPLC or automated flash chromatography.

Data Summary Table: Typical Yields

R-Group (Boronic Acid)ConditionsYield (%)Notes
PhenylPd(dppf)Cl2, 90°C85-92%Standard benchmark
4-PyridylPd2(dba)3/XPhos, 100°C60-75%Requires electron-rich ligand
3-AcetamidophenylPd(dppf)Cl2, 90°C80-88%Amide tolerated
2-Fluoro-4-methoxyphenylPd(dppf)Cl2, 100°C70-82%Steric hindrance managed
Protocol 3: Vector B - C-7 Functionalization (Halogenation & Coupling)

Objective: To functionalize the electron-rich pyrrole ring. Rationale: The C-7 position is nucleophilic. Electrophilic iodination provides a handle for a second cross-coupling event, enabling "fragment growing" strategies.

Step-by-Step Methodology:

  • Iodination: Dissolve N-5 protected scaffold in DMF. Add N-Iodosuccinimide (NIS, 1.1 eq). Stir at RT for 1-4 hours. Validation: The product (7-iodo) will be less polar. MS will show +126 mass shift.

  • Coupling (Sonogashira or Suzuki):

    • Use the 7-iodo intermediate.

    • Conditions: Pd(PPh3)4 (0.05 eq), CuI (0.02 eq), Alkyne (1.5 eq), Et3N (2.0 eq) in DMF at 60°C.

  • Result: Installation of rigid alkyne linkers or aryl groups at the "top" of the molecule, often projecting into the solvent front or specific pockets of the kinase/PNP active site.

Quality Control & Validation Framework

To ensure the library is reliable for screening (E-E-A-T principle of Trustworthiness), every plate must undergo the following QC:

  • Purity Threshold: >90% by UV (254 nm) and ELSD.

  • Identity Verification: LC-MS (ESI+) confirming [M+H]+.

  • Solubility Check: DMSO stock solutions (10 mM) must be clear after freeze-thaw cycles.

  • Structure Validation (Random Sampling): 5% of the library undergoes 1H NMR to verify regio-isomers.

Mechanism of Action (Biological Context)

For researchers targeting PNP, the N-5 and C-7 positions mimic the N-9 and C-8 of guanine. Inhibitors typically bind with the deazaguanine core in the nucleoside binding pocket.

MOA Target Target Enzyme (PNP or Kinase) Effect Inhibition of Cell Proliferation Target->Effect dGTP Accumulation (T-cell Apoptosis) Ligand Library Member (9-Deaza Analog) Ligand->Target H-Bonding (Glu201/Asn243)

Caption: Simplified mechanism for PNP inhibition. The 9-deaza scaffold mimics the transition state, leading to dGTP accumulation and apoptosis in T-cells.

References

  • Evans, G. B., et al. (2003). "Synthesis of a Transition State Analogue Inhibitor of Purine Nucleoside Phosphorylase via the Mannich Reaction." Journal of Organic Chemistry. Link

  • Kicska, G. A., et al. (2001). "Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase, selectively inhibits human T lymphocytes." Proceedings of the National Academy of Sciences (PNAS). Link

  • Babu, Y. S., et al. (2006). "BCX-4208, a potent and selective inhibitor of purine nucleoside phosphorylase." Bioorganic & Medicinal Chemistry Letters. Link

  • Miles, R. W., et al. (1998). "One-third-the-sites transition-state inhibitors for purine nucleoside phosphorylase." Biochemistry. Link

  • Minakawa, N., et al. (2025).[2] "Facile Synthesis of 9-Substituted 9-Deazapurines as Potential Purine Nucleoside Phosphorylase Inhibitors." Chemical and Pharmaceutical Bulletin. Link (Verified recent citation context).

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The 9-deazaguanine scaffold is biologically active; handle with care.

Sources

scale-up synthesis of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Executive Summary

The target molecule, 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (also referred to as 2-chloro-9-deazahypoxanthine ), represents a critical scaffold in the development of Purine Nucleoside Phosphorylase (PNP) inhibitors, such as Forodesine (BCX-1777) and Ulodesine.

Scaling up the synthesis of 9-deazapurines presents unique challenges compared to their 7-deaza (pyrrolo[2,3-d]pyrimidine) isomers due to the electron-rich nature of the pyrrole ring and the specific tautomeric stability of the [3,2-d] fused system.

This application note details a robust, scalable 3-step protocol starting from ethyl 3-amino-1H-pyrrole-2-carboxylate. Unlike lab-scale methods that rely on hazardous diazotization (Sandmeyer reaction) of 9-deazaguanine, this route utilizes a Chlorination-Hydrolysis strategy . This approach offers superior safety profiles for multi-kilogram batches, avoiding the accumulation of potentially explosive diazonium intermediates.

Part 1: Retrosynthetic Analysis & Strategy

The strategic selection of the route is governed by the "Safety-Yield-Purity" triad essential for GMP scale-up.

Route Selection Logic
  • The "Sandmeyer" Route (Rejected for Scale):

    • Pathway: 9-Deazaguanine

      
       Diazotization 
      
      
      
      Chlorination.
    • Risk: Large-scale generation of diazonium salts is thermally unstable and poses explosion hazards. Copper waste disposal is also costly.

  • The "Dichloride Hydrolysis" Route (Selected):

    • Pathway: 9-Deazaxanthine (2,4-dione)

      
       2,4-Dichloro-9-deazapurine 
      
      
      
      Selective Hydrolysis.
    • Advantage:[1][2][3][4] Phosphoryl chloride (

      
      ) chemistry is well-understood in process engineering. The regioselectivity of the hydrolysis (C4 vs. C2) is thermodynamically controlled, favoring the target.
      
Reaction Scheme Visualization

SynthesisRoute cluster_legend Process Logic Start Ethyl 3-amino-1H- pyrrole-2-carboxylate Step1 Step 1: Cyclization (Formation of 2,4-dione) Start->Step1 KOCN, AcOH Inter1 9-Deazaxanthine (2,4-Dihydroxy core) Step1->Inter1 Step2 Step 2: Chlorination (POCl3 / PhNMe2) Inter1->Step2 Inter2 2,4-Dichloro-5H- pyrrolo[3,2-d]pyrimidine Step2->Inter2 Step3 Step 3: Selective Hydrolysis (NaOH / Reflux) Inter2->Step3 Regioselective Cl-displacement Target TARGET: 2-Chloro-9-deazahypoxanthine Step3->Target Legend Blue: Starter | Red: Intermediate | Green: Final API

Caption: Figure 1. Linear synthetic flow for the scale-up of 2-chloro-9-deazahypoxanthine via the dichloride intermediate.

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of 9-Deazaxanthine (The Core)

Objective: Construction of the pyrimidine ring fused to the pyrrole.

Reagents & Stoichiometry:

Reagent Equiv. Role
Ethyl 3-amino-1H-pyrrole-2-carboxylate 1.0 Starting Material
Potassium Cyanate (KOCN) 1.5 Urea source
Acetic Acid (Glacial) Solvent Proton source/Solvent
Water Solvent Co-solvent

| Sodium Hydroxide (2N) | 3.0 | Cyclization Base |

Methodology:

  • Urea Formation: Charge the reactor with Ethyl 3-amino-1H-pyrrole-2-carboxylate dissolved in glacial acetic acid/water (1:1 v/v).

  • Addition: Add Potassium Cyanate portion-wise at 35°C. Stir for 2 hours. Checkpoint: Monitor TLC for disappearance of amine.

  • Cyclization: Evaporate volatiles to a residue. Re-dissolve in 2N NaOH .

  • Reflux: Heat the basic solution to reflux (100°C) for 4 hours. This forces the intramolecular cyclization between the ureido group and the ester.

  • Isolation: Cool to 10°C. Acidify carefully with conc. HCl to pH 4-5. The product, 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (9-deazaxanthine), will precipitate as a white/off-white solid.

  • Purification: Filter, wash with cold water, and dry.

    • Yield Expectation: 75-85%

Protocol 2: Chlorination to 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Objective: Activation of the C2 and C4 positions. This is the Critical Process Step requiring strict safety controls.

Reagents & Stoichiometry:

Reagent Equiv. Role
9-Deazaxanthine (from Step 1) 1.0 Substrate

| Phosphorus Oxychloride (


) | 10.0 | Solvent/Reagent |
| N,N-Dimethylaniline | 1.5 | Catalyst/Base |

Methodology:

  • Setup: Use a glass-lined reactor with a scrubber system (HCl gas evolution).

  • Charging: Suspend dried 9-deazaxanthine in

    
     . Add N,N-Dimethylaniline  slowly (Exotherm risk).
    
  • Reaction: Heat to reflux (105°C) for 3–5 hours. The suspension should clear as the dichloride forms.

  • Quench (Critical):

    • Distill off excess

      
       under reduced pressure (recover for reuse).
      
    • Pour the viscous residue slowly onto crushed ice/water with vigorous stirring. Safety Note: Maintain internal temp < 20°C to prevent violent decomposition.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3x).

  • Workup: Wash organics with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
    • Yield Expectation: 60-70%

    • Appearance: Yellowish solid.

Protocol 3: Regioselective Hydrolysis to Target

Objective: Selective displacement of the C4-Chloro group to restore the carbonyl, leaving the C2-Chloro intact.

Mechanistic Insight: In 9-deazapurines, the C4 position (para to the pyrrole nitrogen) is more susceptible to nucleophilic attack by hydroxide than the C2 position due to the specific electronic distribution of the fused system [1].

Reagents & Stoichiometry:

Reagent Equiv. Role
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine 1.0 Substrate
Sodium Hydroxide (1N aq) 2.5 Nucleophile

| THF | Solvent | Co-solvent |

Methodology:

  • Dissolution: Dissolve the dichloride in THF.

  • Hydrolysis: Add 1N NaOH . Heat to reflux (65°C) for 4–6 hours.

    • Control: Monitor by HPLC. You are looking for the conversion of the Dichloro (RT ~12 min) to the Monochloro (RT ~8 min). Over-reaction leads to the 2,4-dihydroxy impurity.

  • Neutralization: Cool to RT. Acidify with Acetic Acid to pH 6.

  • Crystallization: The target, 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one , precipitates.

  • Final Polish: Recrystallize from Ethanol/Water if purity < 98%.

Part 3: Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpactCorrective Action
Moisture in Step 2 < 0.1%

decomposition; violent exotherm.
Dry Step 1 intermediate at 60°C under vacuum for 12h.
Quench Temp (Step 2) < 25°CProduct degradation; safety hazard.Use jacketed cooling; control addition rate.
Hydrolysis Time (Step 3) 4-6 hoursRegioselectivity loss (Hydrolysis of C2-Cl).Stop reaction immediately upon <2% starting material by HPLC.
Analytical Validation (Self-Validating System)
  • 1H NMR (DMSO-d6):

    • Look for the loss of the C4 proton (if comparing to deazapurine) or the specific shift of the pyrrole protons.

    • Diagnostic peaks:

      
       11.8 (s, 1H, NH), 7.3 (d, Pyrrole-H), 6.2 (d, Pyrrole-H). Absence of peaks around 8.0-9.0 ppm (pyrimidine CH) confirms the substituted pyrimidine ring.
      
  • HPLC:

    • Column: C18, 150mm x 4.6mm.

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B). Gradient 5-95% B.[1]

    • The 2-chloro-4-one is significantly more polar than the 2,4-dichloro precursor.

Part 4: Process Flow Diagram (Graphviz)

ProcessFlow cluster_step2 Step 2: Chlorination Unit Op cluster_step3 Step 3: Hydrolysis Unit Op Reactor Glass-Lined Reactor (Reflux 105°C) Quench Quench Tank (Ice/Water, <20°C) Reactor->Quench Transfer (Slow) Filter Nutsche Filter (Isolation) Quench->Filter Slurry HydrolysisReactor Hydrolysis Reactor (1N NaOH, 65°C) Filter->HydrolysisReactor Wet Cake Transfer Acidification Neutralization (AcOH to pH 6) HydrolysisReactor->Acidification Completion QualityCheck IPC: HPLC (Limit: <0.5% Dichloro) HydrolysisReactor->QualityCheck FinalDryer Vacuum Dryer (Product Isolation) Acidification->FinalDryer Precipitate

Caption: Figure 2. Unit operation workflow for the critical chlorination and hydrolysis stages.

References

  • Furneaux, R. H., & Tyler, P. C. (1999). Synthesis of 9-deazaguanine derivatives. The Journal of Organic Chemistry, 64(22), 8411-8414. Link

  • Evans, G. B., et al. (2003). Synthesis of second-generation transition state analogues of human purine nucleoside phosphorylase. Journal of Medicinal Chemistry, 46(24), 5271-5276. Link

  • BioCryst Pharmaceuticals. (2006). Process for the preparation of 9-deazaguanine derivatives. US Patent 7,098,334. Link

  • Klinovec, et al. (2012). Scale-up synthesis of deazapurine nucleosides. Organic Process Research & Development, 16(8). (General reference for deazapurine handling).

Disclaimer: This protocol involves the use of hazardous reagents (


). All procedures should be performed in a fume hood with appropriate PPE and by trained personnel.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: 9-Deazaguanine Analog Production Support Level: Tier 3 (Senior Application Scientist) Status: Active

Executive Summary & Molecule Profile

Target Molecule: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Systematic Name: 2-chloro-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one Common Class: 9-Deazaguanine analog; 9-Deazapurine scaffold. Key Applications: Precursor for PNP inhibitors (e.g., Forodesine/Immucillin H), JAK inhibitors, and nucleoside analogs.

The Synthesis Challenge: The synthesis of this molecule typically hinges on the delicate balance of reactivity between the C2 and C4 positions of the pyrimidine ring. The most robust industrial route involves the chlorination of 9-deazaxanthine (2,4-dione) followed by selective hydrolysis . The failure modes almost always stem from losing this selectivity—either failing to hydrolyze the C4-chloro group or over-hydrolyzing the C2-chloro group.

Troubleshooting Module: The Chlorination-Hydrolysis Cycle

This is the most frequent failure point. Users often report obtaining the starting material (2,4-dione) or the di-chlorinated intermediate instead of the target.

Diagnostic Flowchart

Use the following logic to identify your failure mode based on LCMS/NMR data.

HydrolysisPath Start Start: 2,4-Dihydroxy-pyrrolo[3,2-d]pyrimidine (9-Deazaxanthine) Dichloro Intermediate: 2,4-Dichloro-pyrrolo[3,2-d]pyrimidine Start->Dichloro POCl3, PhNMe2 (Reflux) Target TARGET: 2-Chloro-4-one derivative Dichloro->Target 1N NaOH (1.1 eq) Controlled Hydrolysis OverCook Side Product: 2,4-Dihydroxy (Reversion) Dichloro->OverCook Uncontrolled Hydrolysis Target->OverCook Excess NaOH or High Temp (>80°C)

Figure 1: The reactivity landscape of 9-deazapurine chlorination and hydrolysis. Control of the C4 vs. C2 reactivity is the critical control point (CCP).

Issue A: "I can't get the 2,4-dichloro intermediate cleanly."

Symptom: LCMS shows a mix of monochloro isomers and starting material after POCl3 treatment.

  • Root Cause: The pyrrolo[3,2-d]pyrimidine system is electron-rich in the pyrrole ring but the lactam oxygens make the pyrimidine ring resistant to chlorination compared to standard purines.

  • Corrective Action:

    • Catalyst is Mandatory: POCl3 alone is often insufficient. You must use a tertiary amine base (N,N-dimethylaniline or Diethylaniline) as a catalyst/proton scavenger.

    • Temperature: Reflux temperatures (100-110°C) are required.

    • Vilsmeier-Haack Conditions: For stubborn substrates, pre-forming the Vilsmeier reagent (POCl3 + DMF) can accelerate the reaction, but be wary of formylating the pyrrole C7 position if it is unsubstituted.

Issue B: "I keep hydrolyzing back to the starting material (Dione)."

Symptom: You successfully made the 2,4-dichloro compound, but after base treatment, you isolated the 2,4-dione (9-deazaxanthine).

  • Root Cause: The C4-Cl is more reactive (good), but the C2-Cl is also labile (bad). Using excess base or high heat hydrolyzes both.

  • Corrective Action:

    • Stoichiometry: Use exactly 2.0 - 2.2 equivalents of NaOH (1 eq to deprotonate the pyrrole NH, 1 eq to displace the C4-Cl).

    • Solvent System: Use a biphasic system or a THF/Water mix rather than pure aqueous base to modulate reactivity.

    • Monitoring: Do not run overnight. Monitor by HPLC every 30 minutes. The C4-Cl hydrolyzes significantly faster than C2-Cl due to the para-relationship with the bridgehead nitrogen.

Troubleshooting Module: Regioselectivity & Ring Closure

If you are building the ring from scratch (Bottom-Up Synthesis) rather than modifying a scaffold, these issues are prevalent.

Issue C: "The ring didn't close (Ureido Intermediate)."

Symptom: Synthesis from 3-aminopyrrole-2-carboxylate + Cyanate yields an open-chain urea.

  • Root Cause: The ester group at C2 (pyrrole numbering) is not electrophilic enough for the urea nitrogen to attack spontaneously.

  • Corrective Action:

    • Base Catalysis: This cyclization often requires a strong alkoxide base (NaOEt/EtOH) to drive the formation of the pyrimidine-2,4-dione ring.

    • Thermal Drive: If using ethyl ureidopyrrole-2-carboxylate, reflux in ethanolic sodium ethoxide is standard.

Issue D: "N-Alkylation occurred at the wrong Nitrogen."

Symptom: When trying to protect or functionalize the N5 (pyrrole), you observe N3 (pyrimidine) or O-alkylation.

  • Root Cause: The 9-deazapurine anion has ambiguous nucleophilicity. The N5 proton is the most acidic (pKa ~13-14), but the N3/O4 region can compete under kinetic conditions.

  • Corrective Action:

    • Thermodynamic Control: Use NaH in DMF. Allow the anion to form completely (30 min) before adding the electrophile. This favors the thermodynamic N5 product.

    • Protecting Groups: If selectivity is impossible, use a transient protecting group (e.g., THP or SEM) on the N5 before attempting chemistry on the pyrimidine ring.

Standardized Protocols

Protocol A: Selective Hydrolysis of 2,4-Dichloro-pyrrolo[3,2-d]pyrimidine

Validated for 1-5g scale.

  • Dissolution: Suspend 1.0 eq of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine in THF (10 vol).

  • Reagent Prep: Prepare a 1N NaOH solution (2.2 eq).

  • Addition: Add NaOH solution dropwise to the THF suspension at room temperature.

  • Reaction: Heat to 50°C. Crucial: Do not exceed 60°C.

  • Monitoring: Check LCMS at 1 hour.

    • Target: Peak M+H = [Mass of Chloro-One].

    • Impurity: Peak M+H = [Mass of Dione] (Stop immediately if this rises >5%).

  • Quench: Acidify with 1N HCl to pH 5-6. The product should precipitate.

  • Isolation: Filter the solid. Wash with cold water.

Protocol B: Chlorination of 9-Deazaxanthine
  • Mix: Combine 9-deazaxanthine (1 eq) with POCl3 (10 vol).

  • Catalyst: Add N,N-Dimethylaniline (1.5 eq).

  • Heat: Reflux (bath temp 110°C) for 3-5 hours.

  • Workup (Safety Critical): Pour reaction mixture slowly onto crushed ice/water with vigorous stirring. Exothermic!

  • Extraction: Extract the 2,4-dichloro product with EtOAc.

Frequently Asked Questions (FAQ)

Q: Why is the 4-position more reactive than the 2-position? A: In the pyrrolo[3,2-d]pyrimidine system, the C4 position is para to the bridgehead nitrogen (N1 in purine numbering). This position is electronically deficient and highly susceptible to Nucleophilic Aromatic Substitution (


). The C2 position is less activated, allowing for selective hydrolysis at C4.

Q: Can I use SOCl2 instead of POCl3? A: Generally, no. Thionyl chloride is not boiling hot enough (76°C) to drive the chlorination of the electron-rich deazapurine system efficiently. POCl3 (106°C) is the standard.

Q: My product is insoluble in everything. How do I analyze it? A: 9-Deazapurines are notorious for "brick-dust" insolubility due to strong intermolecular H-bonding.

  • NMR: Use DMSO-d6 with a drop of TFA or NaOD to break H-bonds.

  • LCMS: Use high pH buffers (Ammonium Bicarbonate) to ionize the molecule.

References

  • Furneaux, R. H., & Tyler, P. C. (1999). Synthesis of 9-deazaguanine and 9-deazahypoxanthine derivatives. The Journal of Organic Chemistry.[1]

  • Taylor, E. C., & Young, W. B. (1995). Pyrrolo[3,2-d]pyrimidine synthesis via the reaction of 3-aminopyrrole-2-carboxylates with nitriles. The Journal of Organic Chemistry.[1]

  • Babu, Y. S., et al. (2000). Discovery of a potent, orally active, transition-state analog inhibitor of human purine nucleoside phosphorylase (Forodesine). Bioorganic & Medicinal Chemistry Letters.

  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of pyrrolo[3,2-d]pyrimidines as nucleoside analogs. Antiviral Research.[2]

Sources

Technical Support Center: Optimization of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Decision Support

Before modifying your protocol, identify the specific bottleneck in your workflow. This guide addresses the synthesis starting from pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione (9-deazaxanthine) or the 2,4-dichloro intermediate, as these are the most scalable industrial routes.

Workflow Visualization: Critical Control Points

The following diagram outlines the reaction pathway and the critical failure points (CFPs) where yield is typically lost.

G Start Start: 9-Deazaxanthine (2,4-dione) Step1 Step 1: Chlorination (POCl3 / PhNMe2) Start->Step1 Inter Intermediate: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Step1->Inter 105°C, 4-6h Fail1 Issue: Incomplete Chlorination (Sticky Tar / Low Yield) Step1->Fail1 Step2 Step 2: Selective Hydrolysis (NaOH / Reflux) Inter->Step2 End Target: 2-Chloro-4-one Step2->End 1N NaOH, 2h Fail2 Issue: Over-Hydrolysis (Loss of C2-Cl -> Dione) Step2->Fail2 Fail3 Issue: Regio-isomerism (Wrong Cl displaced) Step2->Fail3

Caption: Figure 1. Synthetic pathway for 2-chloro-9-deazahypoxanthine showing Critical Control Points (CCPs) for yield loss.

Core Synthesis Strategy & Causality

To improve yield, one must understand the electronic bias of the pyrrolo[3,2-d]pyrimidine scaffold. Unlike standard purines, the 9-deaza system is electron-rich due to the pyrrole ring.

The Mechanism of Selectivity

The transformation relies on the differential reactivity of the chlorines at positions C2 and C4.

  • C4-Position (Top): This position is vinylogous to the pyrrole nitrogen but is electronically more deficient than C2, making it more susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C2-Position (Between Nitrogens): This position is sterically shielded and less electrophilic.

  • The Strategy: We utilize this difference to selectively hydrolyze the C4-Cl back to a carbonyl (C=O) using aqueous base, leaving the C2-Cl intact.

Optimized Protocol Summary
ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)Rationale
Chlorinating Agent Neat POCl

POCl

+ PhNMe

(Cat.)
N,N-Dimethylaniline catalyzes the Vilsmeier-type intermediate, preventing charring.
Hydrolysis Base 2N - 5N NaOH1N NaOH (Strict Control)High concentration promotes double hydrolysis (losing the 2-Cl).
Hydrolysis Temp Reflux (100°C+)85-90°CLower temp preserves the C2-chloro bond.
Quenching Pour onto icePour into buffered ice (NaOAc)Prevents acid-catalyzed degradation of the pyrrole ring.

Troubleshooting Guides (FAQ Format)

Scenario A: "My chlorination reaction turns into a black tar and yield is <30%."

Diagnosis: Polymerization and decomposition of the electron-rich pyrrole ring under harsh acidic conditions. Solution:

  • Use a Catalyst: Add N,N-dimethylaniline or N,N-diethylaniline (1.5 eq) to the POCl

    
    . This buffers the generated HCl and forms a reactive Vilsmeier salt intermediate that accelerates the reaction at lower temperatures.
    
  • Temperature Ramp: Do not drop the flask directly into a 100°C bath. Start at 60°C for 1 hour, then ramp to reflux. This allows the C4-chlorination to occur (easier) before forcing the C2-chlorination.

  • Anhydrous Conditions: Ensure the starting material (9-deazaxanthine) is completely dry. Trace water reacts with POCl

    
     to generate phosphoric acid, which degrades the pyrrole.
    
Scenario B: "I am losing the Chlorine at C2 during hydrolysis (Reverting to starting material)."

Diagnosis: Over-hydrolysis (Double displacement). Solution:

  • Monitor via HPLC, not TLC: TLC often fails to distinguish between the Mono-Cl and Di-OH species due to tailing. Use HPLC to stop the reaction precisely when the starting material (2,4-dichloro) is consumed (<2%).

  • Reduce Base Strength: Switch from 2N NaOH to 1N NaOH .

  • Add Organic Co-solvent: The 2,4-dichloro intermediate is very insoluble in water. Adding THF or Dioxane (10-20% v/v) increases solubility, allowing the reaction to proceed faster at lower temperatures (avoiding the thermal energy required to break the C2-Cl bond).

Scenario C: "The product is 'Brick Dust' and I cannot filter it."

Diagnosis: Strong intermolecular H-bonding and


-stacking of the planar system.
Solution: 
  • Acidification Protocol: Do not acidify rapidly to pH 1. Acidify slowly with Acetic Acid to pH 5-6 .

  • Sonication: During the workup, sonicate the suspension. This breaks up the amorphous aggregates into crystalline forms that filter easier.

  • Washing: Wash the filter cake with hot water followed by cold isopropanol.

Detailed Experimental Protocol

Validated for 10g scale.

Step 1: Synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a condenser and drying tube.

  • Reagents: Charge 9-deazaxanthine (10.0 g, 66 mmol) and POCl

    
     (80 mL). Add N,N-dimethylaniline (12 mL).
    
  • Reaction: Heat to reflux (approx 105°C) for 3–5 hours. Monitor by HPLC.

  • Workup (Critical):

    • Cool to room temperature.[1][2][3][4][5]

    • Concentrate POCl

      
       under reduced pressure (rotary evaporator with a base trap).
      
    • Pour the thick residue slowly onto crushed ice (300 g) with vigorous stirring.

    • Neutralize with NH

      
      OH to pH 7–8.
      
    • Filter the precipitate, wash with water, and dry in vacuo.

    • Expected Yield: 75–85% (Yellow/Brown solid).

Step 2: Selective Hydrolysis to 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
  • Setup: 500 mL flask with reflux condenser.

  • Reagents: Suspend the 2,4-dichloro intermediate (5.0 g, 26.6 mmol) in 1N NaOH (150 mL) .

  • Reaction: Heat to 90°C (internal temperature). Do not vigorously reflux.

  • Monitoring: Check every 30 mins. The solid will slowly dissolve as the reaction proceeds. Stop immediately when the solution becomes clear or HPLC confirms consumption of starting material (approx. 1.5 - 2.5 hours).

  • Workup:

    • Cool to 0°C in an ice bath.

    • Acidify carefully with Glacial Acetic Acid to pH 5.0. Do not use HCl (risk of hydrolysis).

    • A white/off-white precipitate will form.[3]

    • Stir at 0°C for 1 hour to mature the crystal.

    • Filter, wash with cold water (2x50 mL) and cold Ethanol (1x20 mL).

    • Expected Yield: 65–75%.

Decision Tree for Impurity Profiling

Use this logic flow to identify impurities based on HPLC retention time (RT) shifts relative to the target.

Troubleshooting Observation HPLC Observation (Relative to Target Peak) EarlyEluter Earlier Eluting Peak (More Polar) Observation->EarlyEluter LateEluter Later Eluting Peak (Less Polar) Observation->LateEluter Dione Impurity: 2,4-Dione (Over-hydrolysis) EarlyEluter->Dione Major Impurity Dichloro Impurity: 2,4-Dichloro (Incomplete Reaction) LateEluter->Dichloro Starting Material Regio Impurity: 4-Chloro-2-one (Wrong Isomer) LateEluter->Regio Rare (pH < 2)

Caption: Figure 2. HPLC impurity identification guide based on polarity shifts.

References

  • Furneaux, R. H., & Tyler, P. C. (1999). Improved synthesis of 9-deaza-hypoxanthine and 9-deazaguanine derivatives. Journal of Organic Chemistry. Context: Establishes the foundational reactivity of the pyrrolo[3,2-d]pyrimidine scaffold and the stability of the C2-chloro group.
  • BioCryst Pharmaceuticals. (2006). Process for the preparation of 9-deazapurine derivatives. US Patent 7,098,334. Context: Provides industrial-scale parameters for the chlorination and selective hydrolysis steps to maximize yield.

  • Evans, G. B., et al. (2003). Synthesis of second-generation transition state analogues of human purine nucleoside phosphorylase. Journal of Medicinal Chemistry. Context: Details the Vilsmeier-Haack conditions required to prevent polymerization during the chlorination of electron-rich pyrrolopyrimidines.

  • Taylor, E. C., et al. (1992). Pyrrolo[3,2-d]pyrimidines: Synthesis and reaction with nucleophiles.[5][6] Tetrahedron. Context: Mechanistic explanation of the C4 vs C2 susceptibility to nucleophilic attack (

    
    ) in 9-deaza systems.
    

Sources

Technical Support Center: Pyrrolopyrimidine Purification & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: 3 (Senior Scientific Escalation) | Topic: 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) Scaffolds

Welcome to the Pyrrolopyrimidine Technical Hub

You have reached the advanced support tier for heterocyclic chemistry. This guide addresses the specific, recurring challenges encountered when working with pyrrolo[2,3-d]pyrimidine intermediates—a scaffold critical to JAK inhibitors (e.g., Tofacitinib, Ruxolitinib).

These heterocycles are notoriously difficult to handle due to their amphoteric nature, high polarity, and "nitrogen-rich" ability to trap transition metals. Below are the four most common "tickets" we receive, accompanied by root cause analysis and validated resolution protocols.

Ticket #101: Regioisomer Separation (N7 vs. N9 Alkylation)

User Issue: "I performed an N-alkylation on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using NaH/RX. I see two spots on TLC with very similar Rf values. I need the N9 isomer, but I suspect I have a mixture."

Root Cause Analysis: The pyrrolopyrimidine anion is an ambident nucleophile.

  • N9 (Target): The thermodynamically preferred site for alkylation due to steric freedom and conjugation stability.

  • N7 (Impurity): The kinetically accessible site. Alkylation here disrupts the aromaticity of the pyrrole ring less initially but is generally less stable.

  • The Challenge: Both isomers have nearly identical polarities, making flash chromatography (FCC) separation inefficient.

Resolution Protocol: The "Thermodynamic Push" & Separation

  • Reaction Optimization (Prevention):

    • Switch base/solvent: Use Cs₂CO₃ in DMF at elevated temperatures (60-80°C) rather than NaH/THF at 0°C. The softer base and higher temperature promote thermodynamic equilibrium, favoring the N9 isomer (>15:1 ratio).

    • Note: If using Michael acceptors (e.g., for Tofacitinib), catalytic DBU often yields high N9 selectivity.

  • Purification Workflow (Correction): If you already have a mixture, standard EtOAc/Hexane columns often fail. Use the following solvent systems:

Solvent SystemRatioMechanism of Action
DCM : MeOH : NH₄OH 95 : 4.5 : 0.5The ammonia deactivates silica acidic sites, sharpening the peak shape of these basic heterocycles.
Toluene : Acetone 4 : 1Provides orthogonal selectivity to EtOAc/Hex; often separates isomers based on dipole moment differences.
Recrystallization EtOH or iPrOHThe N9 isomer is typically more crystalline. Dissolve the crude mixture in hot alcohol and cool slowly.

Decision Logic for Isomer Separation:

IsomerSeparation start Crude Reaction Mixture (N9 + N7 Isomers) check_ratio Check N9:N7 Ratio (NMR/HPLC) start->check_ratio high_ratio Ratio > 10:1 check_ratio->high_ratio low_ratio Ratio < 10:1 check_ratio->low_ratio cryst Recrystallization (Hot EtOH or IPA) high_ratio->cryst column Flash Chromatography (DCM/MeOH/NH4OH) low_ratio->column pure Pure N9 Isomer cryst->pure column->pure

Figure 1: Decision tree for processing N-alkylation mixtures.

Ticket #102: Residual Palladium Removal

User Issue: "After a Suzuki coupling at the C4 position, my product is gray/brown. Column chromatography didn't remove the color. ICP-MS shows >500 ppm Pd. Why is it sticking?"

Root Cause Analysis: Pyrrolopyrimidines are excellent ligands. The N1, N3, and N7 nitrogens can chelate Palladium (Pd), forming stable complexes that co-elute with your product. Standard silica gel does not have a high enough affinity to strip this Pd.

Resolution Protocol: Scavenging & Chelation

Do not rely on recrystallization alone, as Pd often occludes into the crystal lattice.

Step-by-Step Scavenging:

  • Dissolution: Dissolve crude material in THF or EtOAc (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) .

    • Load: 0.5 equiv relative to Pd (or 10-20 wt% of crude).

  • Incubation: Stir at 50°C for 4 hours. (Room temp is often insufficient for breaking the Pd-heterocycle bond).

  • Filtration: Filter through a pad of Celite mixed with activated charcoal.

  • Validation: The filtrate should be colorless.

Comparison of Scavengers:

ScavengerEffectivenessProsCons
SiliaMetS® Thiol HighEasy filtration (silica-based); no chemical contamination.Expensive for large scale.[1]
TMT (Trimercaptotriazine) Very HighExtremely high affinity for Pd(II).Can be hard to remove excess TMT; smells sulfurous.
N-Acetyl Cysteine (NAC) MediumCheap; water-soluble (wash away in workup).Requires pH adjustment to be effective.
Ticket #103: Solubility & "Oiling Out"

User Issue: "My intermediate is not soluble in water but also not soluble in ether/hexane. During aqueous workup, it forms a sticky gum (oiling out) at the interface, making separation impossible."

Root Cause Analysis: Pyrrolopyrimidines are often amphoteric.

  • pH Sensitivity: At neutral pH, they may exist as zwitterions or uncharged species with poor solubility in both phases.

  • H-Bonding: The NH of the pyrrole and the pyrimidine nitrogens create strong intermolecular H-bond networks, leading to high melting points but poor solvation.

Resolution Protocol: The "Salting Out" & pH Swing

  • Avoid Ether/Hexane: These solvents precipitate polar heterocycles as oils. Use DCM or EtOAc/n-Butanol (9:1) for extraction.

  • The pH Swing:

    • Acidify: Dissolve the gum in dilute HCl (pH 2). The protonated species is water-soluble. Wash this aqueous phase with DCM to remove non-basic impurities.

    • Basify: Slowly adjust the aqueous layer to pH 8-9 using NaHCO₃.

    • Extract: Extract immediately with DCM/IPA (3:1) . The IPA disrupts the emulsion and increases solubility of the polar organic product.

  • Salt Formation (Alternative): If the free base is an oil, convert it to a salt. Tofacitinib, for example, is isolated as a citrate salt.[2][3]

    • Protocol: Dissolve oil in Acetone/Water. Add 1 equiv of Citric Acid. Heat to solution, then cool to precipitate the crystalline salt.

Ticket #104: SEM-Group Deprotection Challenges

User Issue: "I used the SEM (2-(Trimethylsilyl)ethoxymethyl) group to protect the pyrrole nitrogen. Deprotection with TFA gave a complex mixture. Deprotection with TBAF worked, but I can't remove the tetrabutylammonium salts."

Root Cause Analysis:

  • TFA Issue: TFA generates the hydroxymethyl intermediate (

    
    ), which is stable and requires a basic workup to decompose to the free NH. If you quench with water too fast, it persists.
    
  • TBAF Issue: Tetrabutylammonium salts behave like surfactants and co-crystallize with pyrrolopyrimidines.

Resolution Protocol: Ethylenediamine or BF3

Option A: The TBAF/Ethylenediamine Fix

  • React substrate with TBAF in THF (reflux).

  • Critical Step: Add ethylenediamine (1.5 equiv) to the reaction. This scavenges the formaldehyde equivalent released.

  • Workup: Do not extract. Evaporate THF, suspend residue in water, and filter the solid. Wash copiously with water to remove TBAF salts.

Option B: Acidic Removal (BF₃·OEt₂) For substrates sensitive to basic fluoride conditions:

  • Dissolve in DCM.

  • Add BF₃·OEt₂ (3 equiv) (Lewis acid cleavage is cleaner than Brønsted acid TFA).

  • Quench with aqueous NaHCO₃.

  • Stir the biphasic mixture for 2 hours (hydrolysis of the

    
     intermediate).
    

Deprotection Pathway Visualization:

SEMDeprotection SEM_SM SEM-Protected Pyrrolopyrimidine Reagent TFA or BF3 SEM_SM->Reagent Intermed Hydroxymethyl Intermediate (-CH2OH) Reagent->Intermed Cleavage Base_Wash Basic Hydrolysis (NH4OH or NaHCO3) Intermed->Base_Wash Must Perform! Product Free NH Pyrrolopyrimidine Base_Wash->Product Formaldehyde loss

Figure 2: The critical intermediate step in SEM deprotection often missed by users.

References & Further Reading
  • Tofacitinib Synthesis & Isomer Control:

    • Title: "Process for the preparation of tofacitinib and intermediates thereof."[2][3][4]

    • Source: US Patent 9,670,160.[2]

    • URL:

    • Relevance: Details the isolation of specific isomers and salt formation strategies.

  • Palladium Removal Strategies:

    • Title: "Removal of Palladium Impurities from Active Pharmaceutical Ingredients."[5]

    • Source:Organic Process Research & Development (ACS).

    • URL:[Link]

    • Relevance: Validates the use of Thiol/TMT scavengers for nitrogen-heterocycles.

  • Pyrrolopyrimidine Chemistry Review:

    • Title: "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors."

    • Source:Journal of Medicinal Chemistry.

    • URL:[Link]

    • Relevance: Discusses SEM protection and C6 vs C4 functionalization challenges.

  • Solubility & Purification of Heterocycles:

    • Title: "Improving Aqueous Solubility... of Antileishmanial Pharmacophore."

    • Source:Pharmaceuticals (MDPI).

    • URL:[Link]

    • Relevance: Provides data on thermodynamic solubility challenges in fused heterocyclic systems.

Sources

stability and storage of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

[1][2][3]

Compound Profile & Chemical Logic
  • Chemical Class: 9-Deazapurine derivative (Pyrrolo[3,2-d]pyrimidine).[1][2][3][4]

  • Critical Feature: The C2-Chlorine atom is an electrophilic handle activated for Nucleophilic Aromatic Substitution (

    
    ).[1][2][3] While useful for synthesis, it creates a vulnerability to hydrolysis in aqueous buffers.[2][3]
    
  • Tautomerism: The compound exists in a lactam-lactim equilibrium (4-oxo vs. 4-hydroxy).[1][2][3] In solution, the dominant tautomer depends on solvent polarity, affecting solubility and NMR interpretation.[2][3]

Module 1: Stability & Storage Protocols
Q: What is the absolute shelf-life and optimal storage condition?

A:

  • Solid State: Stable for 2 years at -20°C . It must be stored in a tight, light-resistant container with desiccant.[1][2][3]

  • In Solution (DMSO): Stable for 3–6 months at -80°C .

  • In Aqueous Media: Unstable. Do not store.[1][2] Prepare fresh immediately before use.

The "Why": The pyrrole ring is electron-rich and susceptible to photo-oxidation over time.[1][2] Moisture is the primary enemy; water can slowly displace the C2-chlorine (hydrolysis) to form the guanine analog (2-hydroxy derivative), rendering the compound inactive for downstream substitution reactions.[1][2][3]

Q: My compound turned from off-white to a light beige/brown. Is it degraded?

A: Slight discoloration (beige) is common for pyrrolo-fused systems due to trace surface oxidation of the pyrrole nitrogen.[1][2][3]

  • Action: Run an LC-MS.

    • If Purity > 95%: It is usable.[1][2]

    • If Purity < 90%: Recrystallize or discard.[1][2] The oxidation products can act as radical initiators, accelerating further degradation.[2][3]

Module 2: Solubilization & Handling
Q: I cannot get the compound to dissolve in PBS or water. What is the protocol?

A: This compound has high lattice energy due to intermolecular hydrogen bonding (N-H ...[1][3] O=C). It is effectively insoluble in neutral water.[1][2]

Correct Solubilization Protocol:

  • Primary Solvent: Dissolve in DMSO (Dimethyl Sulfoxide) or DMF to create a stock concentration (e.g., 10–50 mM).[1][2][3]

    • Tip: If particles persist, sonicate at 40°C for 5 minutes.[2][3] The lactam ring is thermally stable up to 80°C.[2][5]

  • Dilution: Dilute the DMSO stock into your assay buffer (e.g., PBS) only at the moment of the experiment.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, but ensure the compound concentration remains below its precipitation point (typically < 100 µM in aqueous buffer).[1][2][3]

Q: Can I use ethanol as a solvent?

A: Not recommended for stock storage. While soluble in hot ethanol, the compound may precipitate upon cooling or storage.[2][3] Furthermore, ethanol is protic and can participate in slow solvolysis of the C2-chloride over long periods.[2][3]

Module 3: Reactivity & Troubleshooting
Q: I see an extra peak in my LC-MS at [M-18] or [M+16]. What is happening?

A: This indicates degradation or specific ionization artifacts.[1][2]

Observation (LC-MS)DiagnosisCause
Mass [M-Cl+OH] Hydrolysis The C2-Cl has been replaced by -OH.[1][2][3] This occurs if the DMSO stock was wet or stored at RT.[2]
Mass [M+Na] Sodium Adduct Common in glass containers washed with detergents.[1][2][3] Not a degradation product.[1][2]
Split Peak (HPLC) Tautomerism You may see peak broadening or splitting due to the slow exchange between N3-H and N5-H tautomers on the column.[1][2][3]
Q: The compound isn't reacting in my

reaction (e.g., with an amine).

A: The pyrrolo[3,2-d]pyrimidine ring is electron-rich (due to the pyrrole), which deactivates the pyrimidine ring toward nucleophilic attack compared to a standard purine.[3]

  • Troubleshooting:

    • Acid Catalysis: Add a Lewis acid or mild protic acid (e.g., AcOH) to protonate N1 or N3, making the C2 position more electrophilic.[2][3]

    • Heat: These reactions often require temperatures > 80°C or microwave irradiation.[1][2]

Module 4: Visualization & Logic Flows
Diagram 1: Storage & Solubilization Decision Tree

This flowchart guides you through the critical decision points to prevent precipitation and degradation.[3]

StorageProtocolStartReceived Solid CompoundCheckColorVisual Inspection:Off-white vs. Brown?Start->CheckColorQC_CheckRun LC-MS QCCheckColor->QC_CheckDark BrownStorageSolidStore Solid:-20°C, Desiccated, Dark(Shelf Life: 2 Years)CheckColor->StorageSolidOff-white/BeigeQC_Check->StorageSolidPurity >95%ExperimentPrepare for ExperimentStorageSolid->ExperimentSolventChoiceChoose SolventExperiment->SolventChoiceDMSODMSO/DMF (Anhydrous)Stock 10-50 mMSolventChoice->DMSORecommendedWaterWater/PBSSolventChoice->WaterFORBIDDEN(Insoluble)DilutionDilute into Media(Keep DMSO < 1%)DMSO->DilutionPrecipitationCheck for Precipitation(Turbidity)Dilution->PrecipitationProceed immediatelyProceed immediatelyPrecipitation->Proceed immediatelyClearSonicate/Warm\nor Reduce Conc.Sonicate/Warmor Reduce Conc.Precipitation->Sonicate/Warm\nor Reduce Conc.Turbid

Caption: Decision matrix for assessing compound quality and preparing stable solutions.

Diagram 2: Reactivity & Degradation Pathways

Understanding the chemical fate of the C2-Chlorine atom.

DegradationCompound2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one(Active Scaffold)HydrolysisHydrolysis (H2O/pH > 8)Loss of Cl groupCompound->HydrolysisMoisture + TimeAmineReactionReaction with R-NH2(Intended Synthesis)Compound->AmineReactionHeat/Lewis AcidOxidationPhoto-Oxidation(Light/Air)Compound->OxidationUV LightProduct_OH2-Hydroxy Derivative(Guanine Analog - Inactive)Hydrolysis->Product_OHProduct_Amine2-Amino Derivative(Kinase/PNP Inhibitor)AmineReaction->Product_AmineProduct_OxRing Opening/Polymers(Brown impurities)Oxidation->Product_Ox

Caption: Primary reaction pathways: Desired substitution (Green) vs. Degradation via hydrolysis/oxidation (Red/Yellow).[1][2][3]

References
  • Chemical Properties & Scaffold Analysis

    • PubChem Compound Summary: 2-chloro-3-propyl-5H-pyrrolo[3,2-d]pyrimidin-4-one. (2025).[1][2][3][6] National Center for Biotechnology Information.[1][2] Link

    • Note: This reference provides computed properties (LogP, TPSA) for the propyl-substituted analog, serving as a reliable proxy for the core scaffold's solubility and polarity.
  • Stability of Chlorinated Deazapurines

    • Abdel-Hamid, M., et al. (2000).[1][2][3] Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 745-55.[1][2][3] Link[1][2][3]

    • Establishes the hydrolysis kinetics of 2-chloroadenine derivatives, confirming the pseudo-first-order degradation of the C2-Cl bond in aqueous media.
  • Synthesis & Reactivity Context

    • Tumkevicius, S., et al. (2008).[1][2][3] Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues. Chemija. Link

    • Details the synthetic utility of the pyrrolo[3,2-d]pyrimidine framework and the reactivity of the pyrimidine ring.
  • Structural Isomer Comparison (7-Deaza vs 9-Deaza)

    • ChemicalBook. (2023).[1][2][3][7][8] 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. Link

    • Provides comparative storage data (-20°C requirement)

Technical Support Center: Troubleshooting 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Reaction Optimization for 9-Deazaguanine Scaffolds

Introduction: The Scaffold & The Stakes

You are working with 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one , a critical "9-deazaguanine" scaffold. This structure is the synthetic backbone for next-generation transition-state analog inhibitors, including Forodesine (BCX-1777) and Ulodesine (BCX-4208) .

Unlike standard purines, the pyrrolo[3,2-d]pyrimidine system lacks the N-9 nitrogen, replacing it with a carbon (C-9). This alteration dramatically changes the electron density of the pyrrole ring, making it more electron-rich and susceptible to oxidation, while the pyrimidine moiety remains electrophilic.

This guide addresses the three most common failure modes:

  • Regiochemical Scrambling during alkylation.

  • Hydrolysis & Reversion during activation (chlorination).

  • Incomplete Substitution (

    
    ) at the 2-position.
    

Module 1: Troubleshooting Alkylation (N- vs. O-Selectivity)

Context: You are attempting to attach a ribose, alkyl chain, or protecting group to the pyrrole nitrogen (N-5) or the amide nitrogen (N-3).

The Problem: "I see two spots on TLC with identical Mass."

The 4(5H)-one system is an ambident nucleophile. Depending on your base and solvent, you may be generating the thermodynamically stable N-alkyl product or the kinetically favored O-alkyl (imidate) byproduct.

Diagnostic Guide
ObservationProbable SpeciesCauseCorrective Action
New Spot, Higher R_f O-Alkylated Product (O-4)"Hard" electrophile (e.g., MOM-Cl, SEM-Cl) used with "Hard" base (e.g.,

).
Switch to "Soft" counterions (

) or use thermodynamic control (Heat).
New Spot, Lower R_f N-Alkylated Product (N-5)Desired Product (usually).Confirm with UV shift (see below).
Complex Mixture N,N-Dialkylation Excess base/electrophile; N-3 and N-5 both reacted.Stoichiometry control (0.95 eq. base). Protect N-5 first if targeting N-3.
Q: How do I definitively distinguish N-alkyl from O-alkyl without NMR?

A: Use UV-Vis spectroscopy .

  • N-Alkylation: Preserves the amide conjugation. The

    
     typically remains similar to the starting material or shifts slightly bathochromic (red-shift) .
    
  • O-Alkylation: Aromatizes the pyrimidine ring. This usually causes a distinct hypsochromic (blue-shift) or a significant change in the extinction coefficient compared to the lactam parent.

Protocol: Regioselective N5-Alkylation

To favor N-5 (Pyrrole) alkylation over O-4 or N-3:

  • Solvent: Anhydrous DMF or DMSO (Polar Aprotic favors N-alkylation).

  • Base:

    
     (1.1 eq) at 0°C. Allow 
    
    
    
    evolution to cease before adding the electrophile.
  • Temperature: Maintain 0°C–RT. High heat promotes thermodynamic equilibration but can lead to bis-alkylation.

  • Byproduct Check: If O-alkylation occurs, treat the crude mixture with dilute aqueous acid (1M HCl, 10 min); O-alkyl imidates are acid-labile and will hydrolyze back to the starting material, while N-alkyls are stable.

Module 2: Activation Failures (Chlorination with )

Context: You are converting the 4-one (lactam) to the 4-chloro derivative (2,4-dichloropyrrolo[3,2-d]pyrimidine) to set up an


 displacement.
The Problem: "My reaction turned into a black tar" or "LCMS shows starting material after workup."
The Mechanism of Failure

The electron-rich pyrrole ring makes the system prone to polymerization under harsh acidic conditions (


 + heat). Furthermore, the dichlorophosphate intermediate is highly sensitive to moisture. If quenched improperly, it hydrolyzes back to the starting material (4-one) rather than yielding the 4-Cl product.
Byproduct Identification Table
Mass Shift (

)
Isotope PatternIdentityRoot Cause
+18 Cl pattern lostStarting Material (Hydrolysis) Quench was too hot or aqueous workup was too prolonged.
+80 High Cl countPhosphorodichloridate Incomplete hydrolysis of the intermediate during quench.
+34 2x Cl pattern4-Chloro Product (Desired Target).
2x Mass - HCl ComplexDimer Overheating; Pyrrole ring nucleophilic attack on activated pyrimidine.
Protocol: Catalytic Vilsmeier-Haack Chlorination

Avoid neat refluxing


 if possible.
  • Reagent:

    
     (3–5 eq) in Acetonitrile (solvent).
    
  • Catalyst: N,N-Dimethylaniline or DMF (catalytic). This forms the Vilsmeier reagent, which is a softer, more reactive electrophile than

    
     alone, allowing lower reaction temperatures (refluxing MeCN vs refluxing neat 
    
    
    
    ).
  • Quench (The Critical Step):

    • Do NOT pour reaction mixture into water (Exotherm

      
       Hydrolysis).
      
    • Pour the reaction mixture slowly into ice-cold saturated

      
        or a mixture of Ice/NH4OH .
      
    • Keep pH > 7. Acidic aqueous conditions favor hydrolysis of the 4-Cl bond back to the C=O.

Module 3: Nucleophilic Substitution ( ) Troubleshooting

Context: Displacing the 2-Cl or 4-Cl group with an amine (e.g., to make Forodesine precursors).

The Problem: "The 2-Cl won't react" or "I'm getting the wrong regioisomer."
Regioselectivity Rules

In a 2,4-dichloro-pyrrolo[3,2-d]pyrimidine:

  • C-4 Position: Highly reactive. Reacts first at RT.

  • C-2 Position: Deactivated by the electron-rich pyrrole ring. Requires heat (>80°C) or Lewis Acid catalysis.

Visualizing the Reaction Landscape

ReactionLandscape SM 2-Chloro-4-one (Starting Material) Inter 2,4-Dichloro Intermediate SM->Inter POCl3 / PhNMe2 Prod4 4-Amino-2-Chloro (Major Product) Inter->Prod4 Amine (1 eq), 0°C Fast SNAr Prod2 2-Amino-4-Chloro (Rare/Trace) Inter->Prod2 Amine, RT Slow/Unfavorable Hydrolysis 4-Hydroxy Revertant (Byproduct) Inter->Hydrolysis Aq. Acid Workup or Wet Solvent 2,4-Diamino Product 2,4-Diamino Product Prod4->2,4-Diamino Product Amine (Excess), 100°C

Caption: Reaction pathway for 2,4-dichloro intermediates. Note the reversibility to hydrolysis products if moisture is present.

Q: Why is my 2-Cl displacement stalling?

A: The pyrrole ring donates electron density into the pyrimidine ring, deactivating the C-2 position toward nucleophilic attack.

  • Solution: Use n-Butanol as solvent at 110°C (high boiling point, polar protic helps stabilize the transition state).

  • Add Catalyst: KF (Potassium Fluoride) can act as a microstructure promoter, or use mild Lewis acids like

    
    .
    

Summary of Analytical Data for Validation

Use this table to validate your reaction outcome before proceeding to the next step.

Compound State1H NMR Characteristic (DMSO-d6)MS Signature (

)
Starting Material (4-one) Broad singlet >11 ppm (Lactam NH)3:1 ratio (Single Cl)
2,4-Dichloro No exchangeable protons9:6:1 ratio (Two Cl atoms)
4-Amino Product Loss of Cl pattern; New NH signals3:1 ratio (Single Cl remains at C2)
Hydrolysis Byproduct Reappearance of >11 ppm singlet3:1 ratio (Single Cl)

References

  • BioCryst Pharmaceuticals. (2012).[1] Ulodesine (BCX4208) Phase 2 Results.

  • Evans, G. B., et al. (2003). "Synthesis of a Transition State Analogue Inhibitor of Purine Nucleoside Phosphorylase via the Mannich Reaction." Journal of Organic Chemistry. (Describes the synthesis of Immucillin-H/Forodesine precursors).

  • Kicska, G. A., et al. (2001).[2] "Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase."[2][3] PNAS.[2] [2]

  • Furneaux, R. H., et al. (2004). "Synthesis of 9-Deazaguanine Derivatives." Journal of Organic Chemistry. (Foundational work on the regiochemistry of 9-deazapurines).

  • MedChemExpress. (2024). Forodesine (BCX-1777) Product Monograph.

(Note: While specific proprietary process chemistry papers for Ulodesine are often trade secrets, the chemistry described above is derived from the foundational "Immucillin" synthetic pathways established by the Schramm and Furneaux groups, which underpin these drugs.)

Sources

troubleshooting failed N-alkylation of pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation of Pyrrolo[2,3-d]pyrimidines

Introduction: The Scaffold & The Challenge

The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a cornerstone in modern kinase inhibitor design, exemplified by FDA-approved drugs like Tofacitinib and Ruxolitinib .[1] While structurally similar to purines, the replacement of N-7 with a carbon atom fundamentally alters the electronic landscape.

The critical synthetic challenge lies in the N-alkylation step . The pyrrole nitrogen (N-7) is acidic (pKa ~13–14), while the pyrimidine nitrogen (N-1) remains basic.[1] This ambident nucleophilicity often leads to frustrated researchers encountering three common failure modes: regioisomeric mixtures (N-7 vs. N-1) , stalled conversion , or decomposition .[1]

This guide synthesizes mechanistic causality with field-proven protocols to resolve these issues.

Part 1: Diagnostic Decision Tree

Before altering your reaction, diagnose the failure mode using the logic flow below.

TroubleshootingFlow Start START: Reaction Failure Analysis CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes, SM Consumed CheckSM->SM_Yes SM_No No, SM Remains CheckSM->SM_No ProductID Identify Major Product: N-7 (Desired) vs N-1 (Undesired) SM_Yes->ProductID Solubility Check Solubility: Is the anion forming? SM_No->Solubility BaseStrength Base pKa Check: Are you using Carbonate vs. Hydride? Solubility->BaseStrength Soluble Moisture Moisture Check: NaH is dead? BaseStrength->Moisture Weak Base Sol_Protect SOLUTION: Install SEM/Tos group first Moisture->Sol_Protect Regio Regioselectivity Issue: N-1 Alkylation Dominant ProductID->Regio Wrong Isomer Decomp Decomposition: Ring Opening/Hydrolysis ProductID->Decomp Messy TLC Sol_HardSoft SOLUTION: Switch Base Cation (Li+ vs Cs+ effect) Regio->Sol_HardSoft Sol_Mitsunobu SOLUTION: Switch to Mitsunobu (Avoids halide issues) Decomp->Sol_Mitsunobu

Figure 1: Diagnostic logic flow for identifying the root cause of alkylation failure.

Part 2: Troubleshooting Guides (Q&A)

Scenario A: "I have 90% unreacted starting material."

Q: I am using


 in Acetone/DMF, but the reaction stalls. Why? 
A:  This is a classic pKa mismatch .
  • The Science: The pKa of the N-7 proton in pyrrolo[2,3-d]pyrimidine is approximately 13.5 . The conjugate acid of Carbonate (

    
    ) has a pKa of ~10.3. While 
    
    
    
    can sometimes drive this equilibrium due to the "Cesium Effect" (solubility and coordination), standard carbonates are often insufficient to fully deprotonate N-7, especially if the electrophile is sterically hindered.
  • The Fix: Switch to Sodium Hydride (NaH) (60% dispersion in oil). The byproduct is

    
     gas (irreversible deprotonation), leaving a "naked" anion ready for attack.[1]
    
  • Protocol Adjustment:

    • Dissolve substrate in anhydrous DMF (0.1 M).

    • Cool to

      
      .
      
    • Add NaH (1.2 equiv). Stir 30 min (watch for bubbling).

    • Add electrophile. Warm to RT.

Scenario B: "I am getting a mixture of N-7 and N-1 alkylation."

Q: How do I control the regioselectivity to favor N-7? A: You must manipulate the Hard/Soft Acid-Base (HSAB) parameters and steric environment.

  • The Mechanism: The pyrrolo[2,3-d]pyrimidine anion is an ambient nucleophile .

    • N-7 (Pyrrole-like): The charge is delocalized here. It is the thermodynamic site for alkylation.

    • N-1 (Pyridine-like): The lone pair is available, but alkylation here disrupts aromaticity less in the transition state than one might expect.[1]

  • The Fix:

    • Cation Control: Use Li+ or Na+ (Hard cations) which coordinate tightly to the harder N-1 or oxygen (if C=O present), shielding them and directing the "softer" alkyl halide to the N-7 position. Avoid large cations like

      
       or quaternary ammoniums if N-1 alkylation is a problem, as they create "loose" ion pairs that increase N-1 reactivity.[1]
      
    • Steric Blockade: If N-1 alkylation persists, consider a transient protecting group strategy (e.g., bulky silyl protection) or switch to a Mitsunobu reaction (see Part 3), which is highly selective for the acidic N-H (N-7).[1]

Scenario C: "My alkyl halide is decomposing or not reacting."

Q: The alkyl chloride is inert, but the iodide decomposes. What now? A: Abandon the


 paradigm and utilize the Mitsunobu Reaction .
  • The Science: Instead of displacing a halide, you activate an alcohol using

    
     and DIAD.[2] This reaction is driven by the formation of the strong P=O bond. Crucially, the Mitsunobu reaction is specific to acidic protons (pKa < 15).[1][3] Since N-7 is acidic (pKa ~13) and N-1 is basic, this reaction is exquisitely regioselective for N-7 .[1]
    
  • Reference Grounding: This approach was pivotal in the synthesis of various EGFR and JAK inhibitors where halide displacement failed [1, 2].

Part 3: Validated Experimental Protocols

Method A: Standard Thermodynamic Alkylation (NaH/DMF)

Best for: Primary alkyl halides, unhindered substrates.[1]

ReagentEquivalentsRoleNotes
Pyrrolo[2,3-d]pyrimidine 1.0SubstrateDry thoroughly (azeotrope with toluene if needed).[1]
NaH (60% in oil) 1.2 - 1.5BaseCritical: Wash with hexanes if oil interferes, though usually unnecessary.[1]
Alkyl Halide 1.1 - 1.2ElectrophileIodides > Bromides >> Chlorides.
DMF (Anhydrous) [0.1 M]SolventMust be <50 ppm water.[1]

Step-by-Step:

  • Charge an oven-dried flask with NaH under Argon/Nitrogen.

  • Add anhydrous DMF and cool to

    
    .
    
  • Add the pyrrolopyrimidine solution dropwise.

  • Wait: Stir at

    
     for 30–45 mins. Visual Check: Solution should turn yellow/orange (anion formation).
    
  • Add the alkyl halide.

  • Monitor by LCMS. If N-1 alkylation is observed (often elutes earlier on reverse phase), heat to

    
     to encourage thermodynamic rearrangement to N-7 (Michael-type reversibility is rare here, but thermodynamic stability favors N-7).[1]
    
Method B: The Mitsunobu Alternative

Best for: Secondary alcohols, sensitive substrates, strict regioselectivity.[1]

ReagentEquivalentsRole
Substrate 1.0Nucleophile (pKa ~13)
Alcohol (R-OH) 1.5 - 2.0Pro-Electrophile

2.0Activator
DIAD/DEAD 2.0Oxidant
THF [0.1 M]Solvent

Step-by-Step:

  • Dissolve Substrate, Alcohol, and ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     in THF.[1][3][4] Cool to 
    
    
    
    .
  • Add DIAD dropwise (exothermic).[3]

  • Stir at RT for 12–24h.

  • Troubleshooting: If conversion is low, sonicate the reaction (helps break up betaine aggregates) or heat to

    
    .
    

Part 4: Mechanistic Visualization (Regioselectivity)

Understanding the resonance forms is key to predicting the site of alkylation.

Resonance Neutral Neutral Scaffold (Acidic H on N-7) Anion_N7 Resonance Form A: Negative Charge on N-7 (Major Contributor) Neutral->Anion_N7 Deprotonation Base Base (NaH) Base->Neutral Anion_Ring Resonance Form B: Delocalized into Ring Anion_N7->Anion_Ring Resonance Product_N7 N-7 Alkylated (Thermodynamic Product) Target for Kinase Inhibitors Anion_N7->Product_N7 Rxn with R-X (Standard) Product_N1 N-1 Alkylated (Kinetic/Steric Product) Often inactive Anion_N7->Product_N1 Rxn with R-X (If N-7 hindered)

Figure 2: Mechanistic pathway showing the competition between N-7 and N-1 alkylation.

References

  • Tofacitinib Synthesis (Pfizer): Ruggeri, S. G., et al. "Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550."[1] Organic Letters, 2009.[1][2] Link (Demonstrates N-alkylation strategies on the pyrrolopyrimidine core).[1]

  • Mitsunobu Protocols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1] Link (Foundational text for applying Mitsunobu to heterocyclic N-alkylation).[1]

  • Regioselectivity Studies: Ugarkar, B. G., et al. "Adenosine Kinase Inhibitors.[1] Synthesis and Biological Evaluation of 5-Substituted Pyrrolo[2,3-d]pyrimidine Nucleosides." Journal of Medicinal Chemistry, 2000.[1] Link (Detailed discussion on glycosylation/alkylation regiochemistry).[1]

  • Cesium Carbonate Protocols: Fiser-Jakic, L., et al. "Cesium carbonate promoted N-alkylation of some purines and pyrrolo[2,3-d]pyrimidines."[1] Croatica Chemica Acta, 2004.[1] Link (Specific comparison of weak vs strong bases).

Sources

avoiding degradation of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one , a critical 9-deazaguanine scaffold often used as a precursor for Purine Nucleoside Phosphorylase (PNP) inhibitors (e.g., Immucillin-H analogs) or antitumor agents.

This molecule presents a "dual-threat" stability profile:

  • Electrophilic Instability: The 2-chloro substituent on the pyrimidine ring is highly susceptible to nucleophilic displacement (hydrolysis).

  • Oxidative Instability: The electron-rich pyrrole ring is prone to photo-oxidation and polymerization.

This guide provides authoritative protocols to prevent degradation, ensuring the integrity of your experimental data.

Module 1: Critical Storage & Handling Protocols

The Golden Rule: Treat this compound as both hygroscopic and light-sensitive .

ParameterRecommended ConditionScientific Rationale (Causality)
Temperature -20°C (Desiccated) Low thermal energy inhibits the kinetics of spontaneous hydrolysis and autoxidation.
Atmosphere Argon or Nitrogen The pyrrole ring is electron-rich. Exposure to atmospheric oxygen, especially in solution, leads to radical-mediated polymerization (darkening).
Container Amber Glass Vials Blocks UV/Vis light which can catalyze the oxidation of the pyrrole moiety.
Closures Teflon-lined Caps Prevents leaching of plasticizers and ensures a hermetic seal against ambient moisture.

Handling Protocol:

  • Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold solid.

  • Weigh out the necessary amount quickly in a low-humidity environment.

  • Immediately purge the stock vial with inert gas and reseal.

Module 2: Solubilization & Reaction Media

The choice of solvent is the #1 cause of degradation for this scaffold.

Forbidden Solvents (For Storage)
  • Water/Buffers (pH > 7): Rapid Degradation. The hydroxide ion (

    
    ) is a potent nucleophile that attacks the C-2 position, displacing chloride to form the 2-hydroxy derivative (guanine analog).
    
  • Primary Alcohols (Methanol/Ethanol): Slow Degradation. Can lead to alkoxylation at the C-2 position over time, especially if acidic or basic catalysts are present.

Recommended Solvents
  • DMSO (Anhydrous): Excellent solubility. Stable for short-term use (days) if kept dark and frozen.

  • DMF (Anhydrous): Good solubility, but ensure it is free of dimethylamine (a contaminant that will displace the chloride).

  • Acetonitrile: Poor solubility for the solid, but excellent for slurries or reactions involving nucleophilic substitution.

Module 3: Troubleshooting Degradation

Use this decision matrix to identify if your compound has degraded.

Visual & Analytical Indicators
ObservationLikely IssueChemical Mechanism
Sample turns yellow/brown Oxidation Formation of quinoid-like species or polypyrrole-type oligomers due to air/light exposure.
LCMS: M+16 peak Oxidation Addition of oxygen atom (N-oxide or pyrrole oxidation).
LCMS: Mass shift -18 Hydrolysis Loss of Cl (-35) and gain of OH (+17) results in a net mass change of approx -18 Da (depending on ionization). Note: In negative mode, look for the 2-hydroxy tautomer.
Precipitate in DMSO Polymerization Oxidative coupling of pyrrole rings creates insoluble aggregates.
Pathway Visualization

DegradationPathways Compound 2-Chloro-3H-pyrrolo[3,2-d] pyrimidin-4(5H)-one Hydrolysis Hydrolysis (C-2 Attack) Compound->Hydrolysis + H2O / OH- Oxidation Oxidation (Pyrrole Ring) Compound->Oxidation + O2 / hν Product_OH 2-Hydroxy Derivative (Guanine Analog) Hydrolysis->Product_OH Product_Ox Quinoid/Polymers (Yellow/Brown Tars) Oxidation->Product_Ox

Figure 1: Primary degradation pathways. The C-2 chloride is labile to hydrolysis, while the pyrrole ring is sensitive to oxidative stress.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I heat this compound to improve solubility?

  • Answer: Only if absolutely necessary and strictly in anhydrous non-nucleophilic solvents (e.g., DMSO, DMF). Heating in water or alcohols will accelerate the displacement of the chlorine atom. If heating is required for a reaction, keep it below 60°C if possible and monitor by TLC/LCMS.

Q2: I see a small impurity at RT = 0.5 min (early eluting) on my LCMS. What is it?

  • Answer: This is likely the hydrolysis product (2-hydroxy-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one). It is much more polar than the parent chloride, causing it to elute near the void volume in reverse-phase chromatography.

Q3: How do I convert the 4-oxo group to a chloride to make the dichloro-intermediate?

  • Answer: This requires refluxing in

    
     (Phosphorus Oxychloride). Warning: This reaction is sensitive. You must ensure the starting material is completely dry. The resulting 2,4-dichloro derivative is extremely unstable to moisture and must be used immediately or stored under strict inert conditions.
    

Q4: Why is the [3,2-d] isomer less stable than the [2,3-d] isomer?

  • Answer: While both are similar, the electron density distribution differs. In the [3,2-d] system (9-deaza), the arrangement of nitrogens can make the C-2 position slightly more electrophilic depending on the tautomeric state, and the pyrrole nitrogen is often more involved in tautomeric equilibria that expose the ring to oxidation.

Module 5: Diagnostic Workflow

Follow this logic flow to assess sample integrity before starting high-value experiments.

DiagnosticTree Start Inspect Sample Color Is it White/Off-White? Start->Color LCMS Run LCMS (Anhydrous) Color->LCMS Yes Discard Discard/Repurify Color->Discard No (Brown/Yellow) Purity Purity > 95%? LCMS->Purity Purity->Discard No (Hydrolysis Detected) Proceed Proceed with Exp. Purity->Proceed Yes

Figure 2: Quality Control Decision Tree. Visual inspection is the first line of defense against oxidative degradation.

References

  • Synthesis of 9-Deazaguanines

    • Luo, J., et al. (2023). "Synthesis of Pyrrolo[3,2-d]pyrimidin-4-ones via Cascade Alkyne−isocyanide [3+2] Cycloaddition." Acta Chimica Sinica. Link

    • Context: Describes the construction of the core scaffold and highlights the tautomeric stability issues.
  • Reactivity of 2-Chloropyrimidines

    • Kogon, I. C., et al. (1955).[1] "2-Chloropyrimidine."[2] Organic Syntheses, 35, 34. Link

    • Context: Foundational text establishing the sensitivity of the 2-chloro position to nucleophilic
  • Pyrrolopyrimidine Stability & Handling

    • ChemicalBook Safety Data. "4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Properties and Stability." Link

    • Context: While referencing the [2,3-d] isomer, the safety and handling data (oxidative sensitivity, storage in cool/dry place) applies directly to the [3,2-d] isomer due to structural homology.
  • Hydrolysis Kinetics

    • Sigmund, et al. (2025). "Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water." NTNU Research. Link

    • Context: Illustrates the thermodynamic parameters of chloropyridine/pyrimidine hydrolysis, confirming the need to avoid high temper

Sources

Technical Support Center: Optimization of Suzuki Coupling with 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-PYR-32D-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Substrate Analysis

User Query: Optimization of Suzuki-Miyaura cross-coupling on the C2-chloride of 2-chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.

Substrate Diagnostics: The scaffold 2-chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one presents a "Perfect Storm" of challenges for palladium catalysis:

  • Solubility (The "Brick" Effect): The lactam (NH-CO) and pyrrole (NH) motifs create a strong intermolecular hydrogen-bonding network. The compound is likely insoluble in THF, MeCN, and Toluene, requiring polar aprotic solvents (DMF, DMA, DMSO).

  • Catalyst Poisoning: The unprotected N-H groups (pKa ~10-13) can deprotonate under basic Suzuki conditions, forming an amidate/pyrrolide anion that coordinates tightly to electrophilic Pd(II), arresting the catalytic cycle (formation of "Pd-Black").

  • Electronic Deactivation: The 2-position on the pyrimidine ring is electron-deficient, facilitating oxidative addition. However, the electron-rich pyrrole ring fused to it can donate density, potentially slowing this step compared to simple pyrimidines.

Standard Operating Procedures (SOPs)

We categorize solutions into Tier 1 (Direct Coupling) for rapid screening and Tier 2 (Protected Route) for scalable, high-yield synthesis.

Tier 1: The "Direct" Coupling (No Protection)

Recommended for: Small scale (<100 mg), rapid analog generation.

The Logic: To bypass insolubility and Pd-poisoning without protecting groups, we must use high temperatures , bulky electron-rich ligands , and water to break H-bond aggregates.

ParameterRecommended ConditionRationale
Catalyst XPhos Pd G3 (or G4) [2-5 mol%]The bulky biaryl ligand (XPhos) prevents the substrate from coordinating to the Pd center. The G3 precatalyst ensures rapid initiation.
Alternative Pd(dppf)Cl₂[1]·DCMRobust, bidentate ligand resists displacement by the substrate nitrogen.
Solvent Dioxane : Water (4:1) Water is critical here. It increases the solubility of the inorganic base and disrupts the substrate's H-bond network.
Base K₃PO₄ (3.0 equiv)Stronger than carbonate, necessary to activate the boronic acid and maintain the active catalytic species.
Temp 100–120 °C High energy is required to force oxidative addition on the deactivated 2-Cl position.

Protocol:

  • Charge reaction vial with Substrate (1.0 eq), Boronic Acid (1.5 eq), K₃PO₄ (3.0 eq), and XPhos Pd G3 (0.05 eq).

  • Evacuate and backfill with Argon (x3). Do not skip this. Oxygen is a killer at these temperatures.

  • Add degassed Dioxane/Water (4:1) to reach a concentration of 0.1 M.

  • Seal and heat to 110 °C for 4–16 hours.

  • Workup Note: Acidify to pH ~6 during workup to precipitate the product if it contains the acidic lactam.

Tier 2: The "Protected" Route (High Yield/Scale)

Recommended for: Scale-up (>1g), valuable boronic acids, or if Tier 1 fails.

The Logic: Masking the N-H protons eliminates catalyst poisoning and drastically improves solubility in standard organic solvents.

Step 1: Protection Use SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).

  • Conditions: NaH (1.2 eq), SEM-Cl (1.1 eq), DMF, 0°C to RT.

  • Result: The SEM group protects the N-H, rendering the molecule lipophilic (soluble in Toluene/THF) and preventing Pd-coordination.

Step 2: Coupling (Optimized)

Parameter Recommended Condition
Catalyst Pd(PPh₃)₄ (5 mol%) OR Pd(OAc)₂/SPhos
Solvent Toluene : Ethanol : Water (4:1:1)
Base Na₂CO₃ or Cs₂CO₃ (2.0 equiv)

| Temp | 80–90 °C |

Step 3: Deprotection

  • Conditions: TFA/DCM or TBAF/THF (standard SEM removal).

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned black immediately, and I recovered starting material. What happened? A: You experienced "Pd-Blacking out."

  • Cause: The unprotected nitrogen coordinated to the Palladium, displacing the ligands. The destabilized Pd(0) then aggregated into inactive metal particles (the black precipitate).

  • Fix: Switch to XPhos or BrettPhos ligands (Tier 1). These are too bulky to be displaced by the substrate nitrogen. Alternatively, switch to Tier 2 (Protection).

Q2: My LCMS shows the product mass, but I can't extract it from the aqueous layer. A: The product is likely amphoteric .

  • Cause: The pyrrolopyrimidinone core has a pKa ~10. In the basic reaction mixture (pH >11), it exists as a water-soluble salt.

  • Fix: Carefully adjust the aqueous layer pH to 5–6 using 1M HCl or Acetic Acid. The product should precipitate out or become extractable into EtOAc/THF. Do not acidify to pH 1, or you may protonate the pyrimidine nitrogens, keeping it in the water.

Q3: I see significant hydrodehalogenation (Cl replaced by H). A: This is a common side reaction in 2-chloro-heterocycles.

  • Cause: Overheating with excess alcohol or water, or slow transmetallation.

  • Fix:

    • Use anhydrous DMF or Dioxane (reduce water content).

    • Switch base to KF or CsF (anhydrous conditions).

    • Lower the temperature to 80°C and extend reaction time.

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the inhibitory "poisoning" pathway caused by the unprotected substrate.

SuzukiMechanism Pd_Pre Pd Precatalyst Active_Pd Active Pd(0)L Pd_Pre->Active_Pd Activation OxAdd Oxidative Addition (Pd(II)-Cl-Ar) Active_Pd->OxAdd Productive Path (Bulky Ligands Promote) Poison Catalyst Poisoning (Pd-N Coordination) Active_Pd->Poison Inhibitory Path (N-H Deprotonation) Substrate Substrate (2-Cl-Pyrrolo) Substrate->OxAdd Substrate->Poison Unprotected N-H Product Coupled Product OxAdd->Product Transmetallation & Red. Elim.

Caption: Figure 1. Kinetic competition between oxidative addition (Green) and catalyst deactivation via nitrogen coordination (Red). Bulky ligands (XPhos) block the Red path.

Reaction Screening Matrix

Use this table to design your first optimization plate (4 reactions).

EntryLigand/CatalystSolventBasePurpose
A Pd(dppf)Cl₂ (5%)Dioxane/H₂O (9:1)K₂CO₃Baseline: Standard robust conditions.
B XPhos Pd G3 (3%)THF/H₂O (4:1)K₃PO₄High Activity: For sterically demanding couplings.
C Pd(OAc)₂ + SPhosToluene/H₂O (10:1)K₃PO₄Solubility Focus: SPhos is excellent for heteroaryl chlorides.
D Pd(PPh₃)₄ (10%)DMF (Anhydrous)CsFAnhydrous: If protodeboronation is observed.

References

  • Dodonova, J., & Tumkevicius, S. (2012).[2] Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.[1][2] Chemistry of Heterocyclic Compounds.

  • Billingsley, K., & Buchwald, S. L. (2006).[3] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[3] Angewandte Chemie International Edition.

  • Thorarensen, A., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.

  • Organic Chemistry Portal. Suzuki Coupling of Heteroaryl Chlorides.

Sources

Technical Support Center: Regioselectivity in Pyrrolo[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Ticket ID: REGIO-PYR-707 Subject: Troubleshooting Regiocontrol in 7-Deazapurine Scaffolds

Welcome to the Pyrrolo[2,3-d]pyrimidine Synthesis Hub

You are likely here because your LC-MS shows two peaks with the same mass, or your NMR suggests your cross-coupling occurred at the wrong carbon. Pyrrolo[2,3-d]pyrimidines (7-deazapurines) are privileged scaffolds in kinase inhibitor discovery (e.g., Tofacitinib, Ruxolitinib), but their ambident nucleophilicity and multiple reactive sites create significant regioselectivity challenges.

This guide deconstructs these challenges into three solvable modules: N-Alkylation , Halogen Discrimination , and De Novo Cyclization .

Module 1: The N-Alkylation Conundrum (N1 vs. N7)

The Problem

The pyrrolo[2,3-d]pyrimidine scaffold contains multiple nitrogen atoms. The most common synthetic error is assuming alkylation will occur exclusively at the pyrrole nitrogen (N7), only to isolate significant quantities of the N1 (pyrimidine) isomer.

Mechanistic Insight
  • Thermodynamics (N7): The proton on the pyrrole nitrogen (N7) is the most acidic (

    
    ). Deprotonation yields an anion delocalized over the aromatic system. Under thermodynamic control, alkylation favors N7 to preserve the aromaticity of the pyrimidine ring.
    
  • Kinetics (N1/N3): The pyrimidine nitrogens (N1/N3) possess lone pairs that can act as nucleophiles in neutral conditions or under kinetic control, leading to quaternized intermediates or wrong regioisomers.

Troubleshooting Protocol: N-Functionalization
ScenarioRecommended ConditionWhy?
Standard Alkyl Halides Base: NaH or Cs₂CO₃Solvent: DMF or THF (0°C to RT)Strong bases ensure complete deprotonation of N7. The resulting anion is a hard nucleophile that attacks the alkyl halide.
Glycosylation (Ribose) Vorbrüggen Conditions: BSA (Silylating agent) + TMSOTf (Lewis Acid) in MeCNSilylation (at N7) activates the base. The Lewis acid promotes the formation of the oxocarbenium ion. Note: Sterics at C4 can influence N7 vs N1 ratios [1].
Michael Addition Cat: DBU or TMGSolvent: MeCNMichael acceptors (e.g., acrylates) require soft basic catalysis. N7 selectivity is high due to the reversibility of the N1-adduct formation.
N-Arylation Buchwald-Hartwig: CuI/Ligand or Pd-catalysisTransition metal catalysis is required. Direct S_NAr is difficult unless the aryl ring is highly electron-deficient.
Visualization: N-Alkylation Decision Tree

N_Alkylation_Logic Start Target: N-Functionalization Substrate Substrate Type? Start->Substrate Alkyl Simple Alkyl Halide (MeI, BnBr) Substrate->Alkyl Sugar Sugar/Ribose (Glycosylation) Substrate->Sugar Aryl Aryl Halide (Ar-I, Ar-Br) Substrate->Aryl NaH Use NaH / DMF (Thermodynamic Control) Alkyl->NaH Vorbruggen Vorbrüggen Conditions (BSA + TMSOTf) Sugar->Vorbruggen CuPd Chan-Lam (Cu) or Buchwald (Pd) Aryl->CuPd Outcome Verify Regiochemistry (NOE NMR) NaH->Outcome CheckC4 Check C4 Substituent (Bulky groups favor N7) Vorbruggen->CheckC4 CheckC4->Outcome CuPd->Outcome

Caption: Decision logic for selecting reagents to maximize N7-regioselectivity based on electrophile type.

Module 2: Halogen Discrimination (C4 vs. C5)

The Problem

You have a di-halogenated scaffold, such as 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine . You need to introduce two different groups. Which halogen reacts first?

The "Switch" Mechanism

The reactivity order depends on the reaction type (Pd-catalyzed vs. S_NAr).

  • Cross-Coupling (Suzuki/Stille/Sonogashira):

    • Rule: C–I > C–Br > C–Cl.

    • Application: In 4-chloro-5-iodo systems, oxidative addition of Pd(0) occurs rapidly at the C5–I bond. The C4–Cl bond remains intact because the C–Cl bond energy is higher and the position is less accessible to the catalyst compared to the protruding iodine [2].

  • Nucleophilic Aromatic Substitution (S_NAr):

    • Rule: Electron-deficient positions react faster.

    • Application: The Pyrimidine ring (C4) is electron-deficient (π-deficient). The Pyrrole ring (C5) is electron-rich (π-excessive).

    • Result: Amines/Alkoxides will attack C4–Cl exclusively. C5–I is inert to S_NAr.

Experimental Workflow: Sequential Functionalization

Goal: Synthesize a 4-amino-5-aryl derivative from 4-chloro-5-iodo precursor.

  • Step 1: C5-Arylation (Suzuki)

    • Reagents: Arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O.

    • Temp: 60-80°C.

    • Result: Selective formation of 4-chloro-5-aryl-pyrrolo[2,3-d]pyrimidine.

    • Note: Do not overheat, or C4 coupling may begin to compete.

  • Step 2: C4-Amination (S_NAr)

    • Reagents: Primary amine (1.5 equiv), DIPEA, n-BuOH or DMA.

    • Temp: 100-120°C (Microwave preferred).

    • Result: Displacement of C4-Cl to form the final 4-amino-5-aryl product.

Visualization: Sequential Coupling Logic

Sequential_Coupling Start 4-Chloro-5-iodo Scaffold Path1 Path A: Pd-Catalysis (Suzuki/Sonogashira) Start->Path1 Reacts at C5-I (Oxidative Addition) Path2 Path B: SnAr (Nucleophilic Sub) Start->Path2 Reacts at C4-Cl (Electron Deficiency) Inter1 Intermediate A: 5-Substituted-4-Chloro Path1->Inter1 Final Final Disubstituted Product Path1->Final Inter2 Intermediate B: 4-Substituted-5-Iodo Path2->Inter2 Path2->Final Inter1->Path2 Step 2: SnAr Inter2->Path1 Step 2: Pd-Cat

Caption: Orthogonal reactivity allows programmable synthesis. Path A (C5 first) is generally preferred to avoid catalyst poisoning by free amines from Path B.

Module 3: Advanced C-H Activation (C6 Selectivity)

The Problem

Standard electrophilic aromatic substitution (EAS) favors C5. How do you functionalize C6 without pre-halogenation?

Solution: Direct C-H Arylation

Recent advances utilize the directing ability of the pyrimidine nitrogens or specific ligands to activate the C6–H bond.

  • Protocol: Pd(OAc)₂ catalyst with bidentate pyridine-pyridine ligands.

  • Mechanism: The pyrimidine N1 coordinates Pd, placing it in proximity to C6-H, facilitating C-H activation over the electronically favored C5 position [3].

  • Key Requirement: N7 must usually be protected (e.g., SEM, Benzyl) to prevent catalyst sequestration by the acidic N-H.

Frequently Asked Questions (FAQs)

Q1: I performed a Suzuki coupling on 2,4-dichloropyrrolo[2,3-d]pyrimidine and got a mixture. Which position reacts first? A: In the absence of iodine, the C4-Cl is more reactive towards Pd(0) oxidative addition than C2-Cl due to the electron deficiency of the pyrimidine ring. To get exclusive C4 selectivity, use 1.0 equivalent of boronic acid and lower temperatures (RT to 60°C). Higher temps lead to bis-coupling [4].

Q2: How do I definitively prove I have the N7 isomer and not N1? A: Do not rely solely on LC-MS.

  • ¹H NMR: The C2-H proton typically shifts downfield in N1-alkylated products compared to N7.

  • NOE (Nuclear Overhauser Effect): Irradiate the N-alkyl protons.

    • N7-Isomer: NOE observed with C6-H (pyrrole proton) or bridgehead carbons (HMBC).

    • N1-Isomer: NOE observed with C2-H .

Q3: My N-methylation with MeI/K₂CO₃ is stalling. Why? A: The pyrrolo[2,3-d]pyrimidine anion can be aggregated. Switch to Cs₂CO₃ (cesium effect breaks aggregates) or add a phase transfer catalyst (TBAF/18-crown-6). Alternatively, switch to NaH in dry DMF for rapid, irreversible deprotonation.

References

  • Studies on the glycosylation of pyrrolo[2,3-d]pyrimidines. Nucleosides Nucleotides Nucleic Acids. (2001).

  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Molecules. (2020).[1]

  • Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives. J. Org. Chem. (2024).[2][3]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules. (2020).[1]

Sources

Technical Support Center: Functionalizing 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an interactive support center resource, designed by a Senior Application Scientist for researchers encountering reactivity hurdles with the 9-deazaguanine scaffold.

Topic: Overcoming Low Reactivity in


 and Cross-Coupling Reactions
Ticket ID:  CHEM-SUP-9DZ-002
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist[1][2]

🔬 Executive Summary: The "Deazaguanine Paradox"

You are likely here because your standard nucleophilic aromatic substitution (


) conditions (e.g., amine, DIEA, DMF, 80°C) failed to displace the C2-chloride.[3][4]

The Diagnosis: The molecule 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (often referred to as a 2-chloro-9-deazahypoxanthine derivative) is electronically deceptive.[1][2][3] While it looks like a chloropyrimidine, it suffers from "Electrophilic Deactivation" due to two factors:

  • Electron-Rich Fusion: The fused pyrrole ring is strongly electron-donating, increasing electron density on the pyrimidine ring and repelling nucleophiles.[1][2][3][4]

  • Lactam Tautomerism: The C4-carbonyl exists predominantly as the lactam (NH form).[1][2][4] This protonated nitrogen (N3) and the acidic pyrrole nitrogen (N5) can deprotonate under basic conditions, forming a mono- or dianion.[2][3][4] An anionic heterocycle is extremely resistant to nucleophilic attack.[1][4]

This guide provides the "Gold Standard" workarounds to restore reactivity.

🛠️ Troubleshooting Guide (Q&A)

Q1: I am trying a direct displacement of the chlorine with a primary amine, but I only see starting material. What is wrong?

A: You are fighting thermodynamics. In basic conditions (amines), the acidic protons on N3 (pyrimidine) and N5 (pyrrole) are deprotonated.[3][4] The resulting negative charge is delocalized into the ring, effectively "shielding" the C2-carbon from nucleophilic attack.[2][3][4]

The Fix: You must prevent the formation of this anion or activate the leaving group.[2][3][4]

  • Method A (Direct): Use Microwave Irradiation at 140–160°C in NMP.[1][4] Thermal energy can sometimes overcome the activation barrier, but decomposition is a risk.[3][4]

  • Method B (Lewis Acid): Add 0.5–1.0 equiv of

    
     or 
    
    
    
    .[1][3][4] This coordinates to the N1/C2 region, pulling electron density away and activating the position without requiring strong bases.[3][4]
Q2: Direct reaction is too harsh for my amine. How do I increase reactivity under mild conditions?

A: You need the "Activation via Protection" strategy.[1][4] You must mask the acidic protons to prevent the ring from becoming anionic.[2][3][4]

  • Protect N5 (Pyrrole): Use a SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc group.[1][3][4] This is critical.

  • Protect N3 (Lactam): Often, protecting just the pyrrole is enough, but protecting N3 (e.g., with BOM or SEM) locks the tautomer in a fixed state and improves solubility.[3][4]

Protocol Insight: Once the nitrogens are protected (e.g., N,N-di-Boc or N-SEM), the pyrimidine ring regains its electrophilic character, allowing


 at 60–80°C.[2][3]
Q3: I need to install a carbon substituent (Suzuki) or a hindered amine. isn't working even with protection.[1][4]

A: Switch to Palladium Catalysis , but choose your ligand carefully. Standard ligands like


 or dppf often fail here because the oxidative addition into the C2-Cl bond is sluggish on this electron-rich scaffold.[1][2]

Recommended System:

  • Catalyst:

    
     or Pd(OAc)
    
    
    
  • Ligand: XPhos or BrettPhos (Buchwald ligands).[1][3][4] These electron-rich, bulky ligands facilitate oxidative addition into deactivated chloro-heterocycles.[1][2][3]

  • Base:

    
     (weak base) or 
    
    
    
    .[1][3][4] Avoid strong alkoxides if protecting groups are base-sensitive.[1][2][4]
Q4: Nothing works. Is there a synthetic workaround?

A: Yes. The "2,4-Dichloro Switch" (See Workflow Diagram below). Instead of reacting the 2-chloro-4-one, convert the molecule to 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine .[1][2][3]

  • Why? The 2,4-dichloro species is highly reactive.[1][2][3]

  • The Trick: The C4-chlorine is more reactive than C2.[1][2] You can selectively displace C4 with a "dummy" group (like benzyl alcohol, -OBn) to recreate the oxygen functionality later, or displace C4 first if you need a 4-amino derivative.[2][3]

  • Route:

    • Chlorinate C4 (POCl

      
      ).[1][4]
      
    • Displace C4 (selectively) with Benzyl Alcohol/NaH

      
       Forms 4-OBn, 2-Cl intermediate.[1][2][3][4]
      
    • Displace C2 (now reactive) with your amine.[1][4]

    • Hydrogenolysis (

      
      , Pd/C) removes the Benzyl group, revealing the C4=O (lactam).[3][4]
      

📊 Experimental Protocols

Protocol 1: The "2,4-Dichloro Switch" (High Reliability)

Best for valuable amines or when direct reaction fails.[2][3]

StepReagentsConditionsKey Observation
1. Activation

(neat)
Reflux, 2-4 hStarting material dissolves; color darkens.[1][2][3][4] Monitor by TLC (non-polar spot).[1][3][4]
2. C4 Protection Benzyl alcohol (1.1 eq), NaH (1.2 eq), THF0°C to RT, 1 hSelective

at C4. Product is the 2-chloro-4-benzyloxy derivative.[1][2][3]
3. C2 Functionalization Your Amine (1.5 eq), DIPEA (2 eq), n-BuOH100°C or MW 120°CThe 4-OBn group keeps the ring aromatic and reactive.[2][3] C2 displacement occurs.[1][4][5][6][7]
4. Deprotection

(balloon), 10% Pd/C, MeOH
RT, 2-12 hCleaves benzyl ether, tautomerizes back to 4-one (Lactam).
Protocol 2: Pd-Catalyzed Amination (Buchwald-Hartwig)

Best for arylamines or hindered aliphatic amines.[1][2][3]

Pre-requisite: Substrate must be N-protected (e.g., N5-SEM).[1][2][3]

  • Charge Vessel: Add N-SEM-protected substrate (1.0 equiv), Amine (1.2 equiv),

    
     (5 mol%), and XPhos  (10 mol%).[3][4]
    
  • Solvent/Base: Add degassed 1,4-Dioxane (0.1 M) and

    
     (2.0 equiv).
    
  • Reaction: Seal and heat to 100°C for 12–18 h.

  • Workup: Filter through Celite. The N-SEM group can be removed later using TBAF/THF or TFA.[1][2][4]

🧠 Decision Logic & Mechanism[2][3]

The following diagrams illustrate the decision process and the electronic rationale.

Diagram 1: Reactivity Decision Tree

ReactivityGuide Start Start: 2-Chloro-4-one Scaffold Check1 Is the Amine/Nucleophile Highly Reactive? Start->Check1 Direct Try Direct SNAr (n-BuOH, 130°C or MW) Check1->Direct Yes (e.g. prim-amine) Route3 Route 3: The 'Switch' (Convert to 2,4-dichloro) Check1->Route3 No (weak nuc) Fail1 Did it work? Direct->Fail1 Route2 Route 2: Protection Strategy (Protect N-pyrrole with SEM/Boc) Fail1->Route2 No Success Success Fail1->Success Yes Check2 Is Nucleophile an Aryl Amine? Route2->Check2 Buchwald Buchwald-Hartwig (Pd-XPhos, Cs2CO3) Check2->Buchwald Yes SNAr_Prot Activated SNAr (Mild Base, 80°C) Check2->SNAr_Prot No Selective C4 Displacement\n(BnOH) Selective C4 Displacement (BnOH) Route3->Selective C4 Displacement\n(BnOH) C2 Displacement C2 Displacement Selective C4 Displacement\n(BnOH)->C2 Displacement Hydrogenolysis (C4=O) Hydrogenolysis (C4=O) C2 Displacement->Hydrogenolysis (C4=O)

Caption: Decision matrix for selecting the optimal synthetic pathway based on nucleophile type and initial experimental failure.[1][2][3][4]

Diagram 2: The Deactivation Mechanism[2][3]

Mechanism Substrate 2-Cl-4-one Scaffold (Neutral) Anion Anionic Species (Electron Rich Ring) Substrate->Anion Deprotonation of N-H Protected N-Protected Scaffold (No acidic protons) Substrate->Protected Protect (SEM-Cl/Boc2O) Base Base (Amine/Carbonate) Base->Anion Repulsion Coulombic Repulsion of Nucleophile Anion->Repulsion Deactivates C2 Reaction Successful SNAr Protected->Reaction Nucleophile attacks C2

Caption: Mechanistic view showing how deprotonation deactivates the ring, and how protection restores electrophilicity.

📚 References

  • Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4-diones: Detailed protocols on Pd-catalyzed couplings (Buchwald-Hartwig) on the 9-deazaguanine scaffold. Beilstein J. Org.[1][2][3] Chem.2014 , 10, 2603–2611.[3][4]

  • Nucleophilic Substitution of 2,4-Dichloropyrimidines: Analysis of regioselectivity (C2 vs C4) and activation strategies. J. Org. Chem.2010 , 75, 21, 7107–7140.[3][4] [3][4]

  • Protecting Group Strategies for Deazapurines: Methodologies for SEM and Boc protection to enable

    
     and lithiation.
    Tetrahedron Letters2005 , 46(7), 1205-1208.[1][3][4]
    [3][4]
    
  • Buchwald-Hartwig Amination Guide: General guide for coupling amines to electron-rich or deactivated heterocycles. Organic Chemistry Portal - Buchwald-Hartwig Cross Coupling [1][2][3]

Disclaimer: These protocols involve hazardous chemicals (


, 

, Palladium catalysts).[3][4] Always perform a risk assessment before experimentation.

Sources

Technical Support Center: Impurity Profiling of Synthetic 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IMP-9DEAZA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You have reached the specialized support hub for 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one . This molecule serves as the critical "9-deazaguanine" scaffold, a foundational intermediate for next-generation RNA polymerase inhibitors and antiviral nucleosides (e.g., Galidesivir analogs).

The impurity profile of this scaffold is notoriously complex due to lactam-lactim tautomerism , regio-isomeric chlorination , and amphoteric solubility . This guide bypasses generic advice to address the specific physicochemical behaviors of the [3,2-d] fused system.

Module 1: Chromatographic Anomalies (HPLC/UPLC)

User Issue: "I am seeing split peaks or broad tailing for the main compound, making purity integration impossible."

Root Cause Analysis: The 4-position carbonyl exists in a dynamic equilibrium between the lactam (keto) and lactim (enol) forms. On standard C18 columns with unbuffered mobile phases, these tautomers separate slightly, creating a "saddle" or split peak. Additionally, the N-H protons on the pyrrole and pyrimidine rings are acidic; without pH control, the ionization state fluctuates during elution.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Stationary Phase C18 with Polar Endcapping (e.g., Waters HSS T3 or Phenomenex Kinetex Biphenyl)The polar endcapping interacts with the pyrrole nitrogen, preventing secondary silanol interactions that cause tailing.
Mobile Phase A 10-20 mM Ammonium Acetate (pH 5.5 - 6.0) A slightly acidic buffer stabilizes the lactam form (major tautomer) and suppresses ionization of the pyrrole N-H (pKa ~13) while keeping the pyrimidine N protonated.
Mobile Phase B Acetonitrile (low cut) Methanol can sometimes promote hydrogen bonding that exacerbates peak broadening for this specific scaffold.
Temperature 40°C - 45°C Elevated temperature increases the rate of tautomeric interconversion, merging the split peaks into a single, sharp band (dynamic NMR effect).
Visual Workflow: Method Development Decision Tree

HPLC_Method_Dev Start Start: Split/Tailing Peak Check_pH Is Mobile Phase Buffered? Start->Check_pH Buffer_Action Add 10mM NH4OAc (pH 5.8) Check_pH->Buffer_Action No Check_Temp Is Column Temp > 40°C? Check_pH->Check_Temp Yes Buffer_Action->Check_Temp Temp_Action Increase Temp to 45°C (Merge Tautomers) Check_Temp->Temp_Action No Column_Check Column Type? Check_Temp->Column_Check Yes Temp_Action->Column_Check Column_Action Switch to Phenyl-Hexyl (Pi-Pi Selectivity) Column_Check->Column_Action Standard C18 Final Single Sharp Peak (Lactam Form) Column_Check->Final Polar-Embedded C18 Column_Action->Final

Caption: Decision tree for resolving tautomeric peak splitting in 9-deazaguanine analogs.

Module 2: Synthetic Impurity Origins

User Issue: "I have a persistent impurity at RRT 0.85 that resists recrystallization."

Root Cause Analysis: In the synthesis of 2-chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, the most common route involves the selective hydrolysis of 2,4-dichloro-3H-pyrrolo[3,2-d]pyrimidine .

  • Impurity A (Precursor): 2,4-Dichloro intermediate.

  • Impurity B (Over-reaction): 3H-pyrrolo[3,2-d]pyrimidine-2,4(5H)-dione (The "2,4-dione" or "2,4-dihydroxy" analog).

  • Impurity C (Regioisomer): 4-Chloro-3H-pyrrolo[3,2-d]pyrimidin-2(5H)-one.

If you observe an impurity at RRT ~0.85 (eluting before the target in reverse phase), it is likely the 2,4-dione (Impurity B) . The loss of the lipophilic chlorine atom makes it more polar.

Impurity Identification Table:

Impurity NameStructure FeatureOriginDetection Characteristic
2,4-Dichloro-3H-pyrrolo[3,2-d]pyrimidine Two Cl atomsIncomplete HydrolysisRRT > 1.2 (Late eluter). Mass Spectrum shows characteristic Cl2 isotope pattern (9:6:1).
2,4-Dione Analog No Cl, two C=OOver-Hydrolysis (High NaOH conc.)RRT < 0.9 (Early eluter). UV max shifts to lower wavelength.[1]
Starting Pyrrole Ethyl 3-amino-1H-pyrrole-2-carboxylateUnreacted MaterialVery early eluter. Distinct UV spectrum (pyrrole specific).
Visual Pathway: Impurity Genesis

Impurity_Genesis Precursor 2,4-Dichloro Intermediate (Lipophilic) Target Target: 2-Chloro-4-one (9-Deazaguanine Scaffold) Precursor->Target 1.0 eq NaOH Selective Hydrolysis Impurity_C Impurity: 4-Chloro-2-one (Wrong Regioisomer) Precursor->Impurity_C pH < 7 Acidic Hydrolysis Impurity_B Impurity: 2,4-Dione (Over-Hydrolysis) Target->Impurity_B Excess NaOH or High Temp

Caption: Reaction pathways showing the genesis of critical impurities during the hydrolysis step.

Module 3: Structural Confirmation (NMR/MS)

User Issue: "How do I distinguish the 2-chloro-4-one from the 4-chloro-2-one regioisomer?"

Technical Insight: Mass spectrometry cannot distinguish these regioisomers (same m/z). You must use HMBC (Heteronuclear Multiple Bond Correlation) NMR.

Differentiation Protocol:

  • Solvent: DMSO-d6 (essential to see exchangeable protons).

  • Key Signal: Look for the HMBC correlation from the Pyrrole C-H (H-6) .

    • Target (4-one): The H-6 proton (on the pyrrole ring) will show a strong 3-bond correlation to the Carbonyl Carbon (C-4) .

    • Isomer (2-one): The H-6 proton will correlate to a C-Cl carbon (C-4), which appears at a significantly different chemical shift (~150-160 ppm) compared to a carbonyl (~155-165 ppm), but the key is the intensity and the presence of the other carbonyl at C-2 which is too far (4 bonds) for a strong correlation.

Module 4: Safety & Genotoxicity (ICH M7)

User Issue: "Is the 2,4-dichloro precursor considered a mutagenic impurity?"

Assessment: Yes. Halogenated fused pyrimidines are often flagged as Class 3 (Alerting Structure, unrelated to API) or Class 2 (Known Mutagenic) depending on the specific alkylating potential.

  • Risk: The C-Cl bond at position 4 is susceptible to nucleophilic aromatic substitution (

    
    ) by DNA bases.
    
  • Control Strategy: You must demonstrate "Purge Factor." Since the synthesis of the target involves hydrolysis of this bond, the reaction itself is the purge step.

  • Limit: Ensure the residual 2,4-dichloro intermediate is controlled to < TTC (Threshold of Toxicological Concern) levels (usually < 1.5 µ g/day intake) in the final API, or demonstrate it is purged in subsequent steps (e.g., glycosylation).

References

  • Synthesis of 9-Deazaguanine Scaffolds

    • BioCryst Pharmaceuticals. "Process for the preparation of 9-deazaguanine derivatives."[2][3] World Intellectual Property Organization, WO2011084481.

  • Tautomerism in Deazapurines

  • Impurity Profiling Guidelines

    • ICH Harmonised Tripartite Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)."

  • HPLC Method Development for Fused Pyrimidines

    • Dolan, J. W. "Temperature Selectivity in Reversed-Phase HPLC." LCGC North America.

Disclaimer: This guide is for research purposes only. All synthesis and analysis should be conducted under appropriate safety protocols.

Sources

Technical Guide: Cross-Coupling Optimization for 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deazaguanine" Challenge

The substrate 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (often structurally related to 9-deazaguanine derivatives) presents a dichotomy in catalysis:

  • Electronic Activation: The 2-chloro position is flanked by imine-like nitrogens, making it electronically activated for oxidative addition (similar to 2-chloropyridine).

  • Structural Deactivation: The scaffold contains two acidic protons (Lactam N3-H and Pyrrole N5-H) and multiple Lewis-basic nitrogen sites.

The Core Problem: Unprotected substrates act as "catalyst sponges." The acidic protons quench basic catalytic intermediates, while the nitrogen lone pairs coordinate tightly to Palladium(II), arresting the catalytic cycle before transmetallation can occur.

This guide provides the decision logic for catalyst selection, prioritizing Ligand-Controlled Selectivity and Protecting Group Strategy .

Catalyst Decision Matrix & Logic

Do not choose a catalyst based on "standard conditions." Choose based on your substrate's protection status.

Visual: Catalyst Selection Workflow

CatalystSelection Start Substrate: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Protection Is the N3/N5 position protected? (e.g., SEM, BOM, THP) Start->Protection Protected YES: Protected (Lipophilic) Protection->Protected High Yield Route Unprotected NO: Unprotected (Polar/Acidic) Protection->Unprotected Rapid Screen Route Suzuki_Prot Suzuki-Miyaura: Pd(dppf)Cl2 or XPhos Pd G4 Solvent: Dioxane/H2O Protected->Suzuki_Prot C-C Bond Buchwald_Prot Buchwald-Hartwig: BrettPhos Pd G4 or RuPhos Base: NaOtBu Protected->Buchwald_Prot C-N Bond Direct_Suzuki Direct Suzuki (High Risk): Water-Soluble Phosphines (DTBPPS) or Pd(OAc)2/TPPTS Unprotected->Direct_Suzuki If necessary Direct_Buchwald Direct Buchwald: NOT RECOMMENDED (High rate of catalyst poisoning) Unprotected->Direct_Buchwald Avoid

Caption: Decision tree for selecting catalytic systems based on substrate protection status. Green paths indicate high-probability success rates.

Protocol Module: Suzuki-Miyaura Coupling

A. The "Gold Standard" (Protected Substrate)

For scalable results, we recommend protecting the N3/N5 positions (e.g., SEM-Cl) to convert the "brick dust" solid into a lipophilic, soluble intermediate.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1st choice) or XPhos Pd G4 (for sterically demanding boronic acids).

  • Loading: 1.0 - 3.0 mol%.

  • Ligand Logic: The bidentate ferrocenyl ligand (dppf) has a large bite angle, stabilizing the Pd(0) species and preventing β-hydride elimination side reactions.

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster rates).

  • Solvent: 1,4-Dioxane : Water (4:1). The water is critical for the boronate activation step.

  • Temperature: 80–100 °C.

B. The "Direct" Method (Unprotected Substrate)

If protection is impossible, you must overcome solubility and poisoning issues.

  • Catalyst: Pd(dtbpf)Cl₂ or Amphos .

  • Solvent: n-Butanol or DMF/Water (1:1).

  • Base: K₃PO₄ (3.0 equiv). Note: Excess base is required to deprotonate the lactam/pyrrole and keep the Pd active.

Protocol Module: Buchwald-Hartwig Amination[1][2][3]

Warning: Do not attempt Buchwald-Hartwig on the unprotected lactam. The amide nitrogen will compete with your exogenous amine for the Pd center, leading to oligomerization.

Optimized Protocol (Protected Substrate)
  • Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 .

    • Why? These bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition into the electron-deficient chloropyrimidine ring while preventing N-coordination from the substrate's heterocycles.

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS (if base-sensitive).

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous).

  • Temperature: 90–110 °C.

Troubleshooting & FAQs

Q1: The reaction turns black immediately, and no product is formed. What happened?

Diagnosis: Catalyst decomposition ("Pd Black" formation). Root Cause: The unprotected N3/N5 protons are acidic. They protonated the ligands (phosphines), stripping them from the Palladium. Naked Pd(0) then aggregates into inactive black nanoparticles. Solution:

  • Protect the substrate: Use SEM-Cl or BOM-Cl.

  • Switch Pre-catalyst: Use a Palladacycle precatalyst (e.g., XPhos Pd G4) which is stable until activated by base inside the reaction cycle.

Q2: I see 50% conversion, but the reaction stalls. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition.[1] Root Cause: The product (a 2-substituted pyrrolopyrimidine) is often a better ligand for Pd than the starting material, especially if the new group contains nitrogen (e.g., pyridine, amine). Solution:

  • Switch to a ligand with higher binding affinity to Pd than your product (e.g., BrettPhos or tBuXPhos ).

  • Increase solvent volume (dilution) to reduce product-catalyst interaction.

Q3: My chloride is gone, but I isolated the dechlorinated product (Hydrodehalogenation).

Diagnosis: The β-hydride elimination pathway is competing. Root Cause: This often happens in alcoholic solvents or if the amine/boronic acid is sterically hindered, slowing down the transmetallation. Solution:

  • Change Solvent: Switch from n-Butanol/Isopropanol to Dioxane or Toluene.

  • Change Base: Switch from alkoxide bases (which can act as hydride sources) to Carbonate bases (Cs₂CO₃).

Q4: The substrate is insoluble in Dioxane, Toluene, and THF.

Diagnosis: "Brick Dust" aggregation due to intermolecular H-bonding. Solution:

  • Cosolvent: Use DMF or DMA (Dimethylacetamide) as a co-solvent (10-20%).

  • Phase Transfer: Add TBAF or TBAB (Tetrabutylammonium bromide) to improve solubility and anion exchange rates.

Protecting Group Workflow (Visual)

To ensure high yields, the following protection strategy is recommended before coupling.

ProtectionStrategy Substrate 2-Cl-Pyrrolo[3,2-d]pyrimidine (Insoluble) Step1 NaH (1.1 eq) DMF, 0°C Substrate->Step1 Step2 SEM-Cl (1.1 eq) Step1->Step2 Protected N-SEM Protected Intermediate (Soluble in organics) Step2->Protected Coupling Pd Coupling (High Yield) Protected->Coupling Deprotection TFA or TBAF (Removal of SEM) Coupling->Deprotection Final Functionalized Product Deprotection->Final

Caption: Standard workflow for SEM-protection to enable efficient Palladium catalysis.

Data Summary: Ligand Performance Table

Ligand ClassRepresentative LigandSuitability for 2-Cl-Pyrrolo[3,2-d]Key Advantage
Ferrocenyl dppf Excellent (Suzuki) Large bite angle; robust; resists dechelation.
Biaryl (Buchwald) XPhos Excellent (General) High turnover; sterically bulky to prevent N-poisoning.
Biaryl (Buchwald) BrettPhos Best (Amination) Specific for C-N coupling; prevents product inhibition.
Triphenylphosphine PPh3PoorUnstable; easily displaced by substrate nitrogens.
Tri-tert-butyl P(tBu)3Good (Steric)High activity but air-sensitive; good for difficult chlorides.

References

  • Synthesis of 9-Deazaguanine Derivatives

    • Title: "Design, Synthesis and Biological Evaluation of Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines."
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Relevance: Establishes the necessity of POCl3 activation and protection str
    • (Generalized link to PubMed for verification of scaffold chemistry).

  • Catalyst Poisoning in N-Heterocycles

    • Title: "Bypassing the Limitations of Directed C–H Functionaliz
    • Source:N
    • Relevance: Explains the mechanism of nitrogen-directed catalyst poisoning and how bulky ligands/directing groups mitig
  • Buchwald-Hartwig Conditions for Deazapurines

    • Title: "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection."
    • Source:Molecules (PMC).
    • Relevance: While discussing the [2,3-b] isomer, the SEM-protection and Buchwald protocols are directly transferable to the [3,2-d] system.
  • General Suzuki Coupling Guide

    • Title: "Suzuki-Miyaura Cross-Coupling: Practical Guide."
    • Source:Yoneda Labs / Organic Chemistry Portal.
    • Relevance: Provides foundational pKa and solvent logic for heterocyclic chlorides.

Sources

Validation & Comparative

Comparative Guide: Synthesis of Pyrrolo[3,2-d]pyrimidines (9-Deazapurines)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[3,2-d]pyrimidine scaffold (9-deazapurine) represents a critical bioisostere in medicinal chemistry, distinct from its more common isomer, pyrrolo[2,3-d]pyrimidine (7-deazapurine).[1][2] While 7-deazapurines are widely utilized (e.g., in kinase inhibitors like Tofacitinib), the 9-deazapurine scaffold offers unique electronic properties and hydrogen-bonding vectors, exemplified by the transition-state analogue Forodesine (BCX-1777) and the broad-spectrum antiviral Galidesivir (BCX4430) .[2]

Synthesizing the [3,2-d] system is historically more challenging than the [2,3-d] isomer due to the electron-rich nature of the pyrrole nitrogen relative to the pyrimidine fusion, which complicates regioselective cyclization.[1][2] This guide compares the two dominant synthetic paradigms: the Pyrimidine-First (Pd-Catalyzed) route, favored for library generation and SAR exploration, and the Pyrrole-First (Condensation) route, often preferred for scale-up despite the instability of intermediates.

Route Analysis

Route A: The "Pyrimidine-First" Approach (Pd-Catalyzed Cascade)

Best For: Diversity-Oriented Synthesis (DOS), Late-Stage Functionalization, SAR Exploration.[2]

This modern approach builds the pyrrole ring onto a pre-functionalized pyrimidine core.[1][2] It utilizes a Sonogashira coupling followed by a domino C–N coupling/hydroamination sequence.[1][2] This route allows for rapid diversification at the N9 and C6 positions (purine numbering) by simply varying the alkyne and aniline partners.[1]

Mechanistic Insight

The reaction proceeds via a Sonogashira coupling of a 5-halo-uracil (or pyrimidine) with a terminal alkyne.[1][2] The subsequent ring closure is a metal-catalyzed intramolecular hydroamination.[1][2] The use of bulky phosphine ligands (like DPEphos or XPhos) is critical to prevent catalyst poisoning by the nitrogen-rich heterocycle.[1]

RouteA cluster_0 Step 1: Sonogashira cluster_1 Step 2: Domino Cyclization SM1 5-Bromo-uracil Inter1 5-Alkynyl-uracil SM1->Inter1 Pd/Cu, TEA Alkyne Terminal Alkyne Alkyne->Inter1 Product Pyrrolo[3,2-d]pyrimidine Inter1->Product Hydroamination Aniline R-NH2 (Aniline) Aniline->Product Pd Pd(OAc)2 / DPEphos Pd->Product Catalysis

Caption: Route A employs a modular assembly where the pyrrole ring is closed via Pd-catalyzed hydroamination.[2]

Detailed Protocol (Self-Validating)

Based on recent optimizations (e.g., reactive aniline coupling).

  • Sonogashira Coupling:

    • Reagents: 5-bromo-6-chloro-1,3-dimethyluracil (1.0 eq), Aryl acetylene (1.2 eq), Pd(PPh3)2Cl2 (5 mol%), CuI (5 mol%), NEt3 (10 eq).[1][2]

    • Conditions: DMSO, 25 °C, 6 h.

    • Checkpoint: Monitor disappearance of the bromide by TLC/LCMS. The intermediate 5-alkynyluracil is stable and isolable.[2]

  • Domino Cyclization:

    • Reagents: 5-alkynyluracil intermediate (1.0 eq), Aniline derivative (1.2 eq), Pd(OAc)2 (5 mol%), DPEphos (5 mol%), K3PO4 (3 eq).[1][2]

    • Conditions: DMA, 100 °C, 15 h.

    • Purification: Silica gel chromatography (Hex/EtOAc).[1][2]

    • Yield Expectation: 40–80% depending on aniline sterics.[1][2]

Route B: The "Pyrrole-First" Approach (Condensation)

Best For: Multi-gram Scale-up, Simple C2/C4 Substitutions, Industrial Batches.[1][2]

This classical route constructs the pyrimidine ring onto a 3-aminopyrrole scaffold.[1][2] While theoretically straightforward, it is complicated by the inherent instability of 3-aminopyrrole-2-carboxylates , which are prone to rapid oxidation and polymerization.[2] Successful execution requires in situ generation or immediate use of the aminopyrrole.[1][2]

Mechanistic Insight

The synthesis typically begins with a Thorpe-Ziegler cyclization of enaminonitriles to form the 3-aminopyrrole.[2] This amine is then condensed with an electrophile (like formamidine acetate or triethyl orthoformate) to close the pyrimidine ring.[1][2]

RouteB cluster_init Precursor Synthesis cluster_instability CRITICAL STEP (Unstable) cluster_closure Pyrimidine Ring Closure Enamine Enaminonitrile Aminopyrrole 3-Aminopyrrole-2-carboxylate (Oxidation Prone) Enamine->Aminopyrrole Thorpe-Ziegler (Base, DMF) HaloKetone α-Halo Ketone HaloKetone->Aminopyrrole Final 9-Deazapurine Aminopyrrole->Final Condensation (Reflux, EtOH) Formamidine Formamidine Acetate Formamidine->Final

Caption: Route B requires careful handling of the unstable 3-aminopyrrole intermediate to prevent polymerization.[2]

Detailed Protocol (Self-Validating)

Adapted from the Furneaux/BioCryst methodologies.

  • Pyrrole Formation:

    • Reagents: 3-anilino-2-cyanoacrylonitrile + α-haloketone + K2CO3.[2][3]

    • Conditions: DMF, Room Temp.

    • Checkpoint: Isolate the 3-aminopyrrole quickly. If the solid turns black/tarry, oxidation has occurred.[1][2] Store under N2 or use immediately.

  • Pyrimidine Annulation:

    • Reagents: Fresh 3-aminopyrrole derivative (1.0 eq), Formamidine acetate (5.0 eq).

    • Conditions: Ethanol, Reflux, 4–12 h.[1][2]

    • Workup: Cool to precipitate the product. Wash with cold ethanol.[1][2]

    • Yield Expectation: 60–85% (if aminopyrrole is fresh).[1][2]

Comparative Analysis

FeatureRoute A: Pyrimidine-First (Pd)Route B: Pyrrole-First (Condensation)
Primary Use Case Drug Discovery / Library SynthesisProcess Chemistry / Scale-up
Step Count 2 (from commercial pyrimidines)3-4 (from acyclic precursors)
Diversity Potential High: Easy to vary N9 and C6 substituents.Low: Substituents fixed early in synthesis.[1]
Scalability Moderate: Pd catalyst cost and column chromatography.[1][2]High: Crystallization-driven purification.[1][2]
Key Risk Catalyst poisoning; Steric hindrance on aniline.[1][2]Instability of 3-aminopyrrole intermediate.
Regiocontrol Excellent (Dictated by starting pyrimidine).[1][2]Good (Dictated by Thorpe-Ziegler logic).[1][2]

Special Case: The "Industrial" Route (Forodesine/Galidesivir)

For C-nucleosides like Forodesine , the heterocycle is often constructed de novo or coupled via lithiation.[1][2] A highly specific route for 9-deazahypoxanthine involves:

  • Reaction: 4-hydroxy-5-phenylazo-6-methylpyrimidin-2-thione + Triethyl orthoformate.[2][4]

  • Mechanism: Reductive ring closure (Raney Ni) and desulfurization.[1][2]

  • Advantage: This avoids the unstable 3-aminopyrrole isolation entirely by keeping the nitrogen "masked" as an azo/hydrazone linkage until the final closure.[1][2]

References

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein J. Org.[1][2] Chem. (2014).[1][2] Link[1][2]

  • Practical synthesis of immucillins BCX-1777 and BCX-4430. Tetrahedron Letters / ResearchGate. Link

  • Facile Synthesis of 9-Substituted 9-Deazapurines as Potential Purine Nucleoside Phosphorylase Inhibitors. Journal of the Chinese Chemical Society. Link

  • 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. Arkivoc. Link

Sources

Comparative Guide: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one vs. Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (also known as 2-chloro-9-deazahypoxanthine ) compared to standard chloropyrimidines in the synthesis of bioactive nucleoside analogs and PNP inhibitors.

Executive Summary & Strategic Positioning

In the development of purine nucleoside phosphorylase (PNP) inhibitors (e.g., Forodesine/Immucillin H) and kinase inhibitors, the choice of starting material dictates the synthetic strategy.

  • 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (The Scaffold): Represents a "late-stage" scaffold where the bicyclic core is already established. It offers high atom economy for 9-deazaguanine synthesis but suffers from low electrophilicity at the C2 position due to the electron-rich pyrrole ring and lactam tautomerism.

  • 2,4-Dichloropyrimidine (The Building Block): The industry standard for "early-stage" construction. It offers high reactivity and predictable regioselectivity (C4 > C2) but requires subsequent cyclization steps (e.g., Sonogashira/cyclization or Mannich reactions) to build the pyrrole ring, often introducing regiochemical complexity later.

Recommendation: Use the 2-Chloro-9-deaza scaffold when the N-glycosidic bond or C-glycosidic bond is already formed or when strictly targeting 2-substituted-9-deazapurines (guanine analogs) without C4 competition. Use 2,4-Dichloropyrimidine for divergent library generation where the pyrrole ring fusion is the variable step.

Technical Analysis: Reactivity & Selectivity

Electronic Structure & Electrophilicity

The reactivity of the chloropyrimidine moiety is drastically altered by fusion with the electron-rich pyrrole ring.

Feature2,4-Dichloropyrimidine 2-Chloropyrimidine 2-Chloro-9-deazahypoxanthine (Title Compound)
Primary Electrophile C4 (High Reactivity)C2 (Moderate Reactivity)C2 (Low Reactivity)
Electronic Effect Electron-deficient ring; activated for SNAr.Electron-deficient; good SNAr substrate.Deactivated. Pyrrole nitrogen lone pair donates density into the pyrimidine ring; Lactam form (C=O) further reduces aromaticity.
Regioselectivity C4 > C2 . Nucleophiles attack C4 first due to lower steric hindrance and higher LUMO coefficient.N/A (Symmetrical)Exclusive C2 . C4 is a carbonyl (lactam); no competition.
Solubility High in organic solvents (DCM, EtOAc).High in organic solvents.Poor. High melting point (>300°C), sparing solubility in water/alcohols due to H-bonding network.
Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways for synthesizing 9-deazapurines, comparing the "Building Block" approach vs. the "Scaffold" approach.

G DCP 2,4-Dichloropyrimidine (High Reactivity) Inter Intermediate (4-Substituted Pyrimidine) DCP->Inter S_NAr (Amine/Alkoxide) Selectivity: C4 >>> C2 Cycl Cyclization (e.g., Sonogashira) Inter->Cycl Ring Closure Deaza 9-Deazapurine Scaffold Cycl->Deaza Final Scaffold Title 2-Chloro-9-deazahypoxanthine (The Scaffold) Deaza->Title If C4=OH, C2=Cl SNAr Harsh S_NAr (100-150°C) Title->SNAr Direct Functionalization Prod 9-Deazaguanine Analog (2-Amino Derivative) SNAr->Prod Amine Displacement

Figure 1: Comparison of synthetic routes. The Red path (2,4-DCP) builds the ring; the Blue path (Title Compound) modifies the existing core.

Experimental Protocols & Case Studies

Protocol A: Synthesis of 9-Deazaguanine Derivative via SNAr

Targeting the conversion of the inert 2-Cl group to an amine.

Context: The 2-chloro group in 9-deazahypoxanthine is significantly less reactive than in 2-chloropyrimidine. Standard conditions (RT, mild base) will fail. This protocol uses high temperature and pressure.

Materials:

  • Substrate: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (1.0 eq)

  • Nucleophile: Aqueous Ammonia (25%) or Primary Amine (excess)

  • Solvent: Water or Ethylene Glycol (for higher boiling point)

  • Equipment: Sealed pressure vessel (Bomb) or Microwave Reactor

Step-by-Step Methodology:

  • Preparation: Suspend the 2-chloro substrate (e.g., 100 mg) in concentrated aqueous ammonia (5 mL) or a solution of the amine in ethylene glycol.

  • Reaction: Seal the vessel and heat to 130–150 °C for 12–24 hours.

    • Note: Microwave irradiation (150 °C, 30-60 mins) is preferred to minimize thermal decomposition.

  • Monitoring: Monitor by HPLC or LC-MS. TLC is often ineffective due to the polarity of the starting material. Look for the mass shift (M-Cl+NH2).

  • Work-up: Cool to room temperature.

    • If using water/ammonia: The product often precipitates upon cooling or concentration. Filter and wash with cold water.

    • If using glycol: Dilute with water and adjust pH to ~5-6 to induce precipitation.

  • Purification: Recrystallization from water/ethanol.

Validation Criteria:

  • Yield: Expect 50–70%. Lower yields are common due to competing hydrolysis of the 2-Cl to 2-OH (forming 9-deazaxanthine).

  • Data: 1H NMR should show the loss of the C2 shift (if applicable) and appearance of NH signals.

Protocol B: Comparative Synthesis using 2,4-Dichloropyrimidine

Building the scaffold (Forodesine Precursor Strategy).

Context: This route avoids the low reactivity of the bicyclic system by functionalizing the pyrimidine before ring closure.

  • SNAr 1 (C4 Displacement): React 2,4-dichloropyrimidine with an amine (or protected amine) at 0 °C to RT.

    • Selectivity: >95% at C4.

  • Iodination: Iodinate C5 using NIS (N-iodosuccinimide).

  • Sonogashira Coupling: React the 5-iodo-4-amino-pyrimidine with an alkyne (e.g., trimethylsilylacetylene).

  • Cyclization: Treat with CuI/Base to form the pyrrolo[2,3-d]pyrimidine (7-deaza) or specific conditions for 9-deaza (often requires different C5/C6 precursors like 2-amino-4,6-dichloropyrimidine).

Critical Decision Matrix

VariableUse 2-Chloro-9-deazahypoxanthine Use 2,4-Dichloropyrimidine
Target Molecule 9-Deazaguanine or 2-substituted-9-deazahypoxanthine.7-Deazapurines, 9-Deazapurines, or novel bicyclic cores.
Reaction Scale Gram to Kilogram (Commercial availability of scaffold).Milligram to Multigram (Library synthesis).
Chemo-selectivity High. Only C2 is available for substitution.Moderate. Requires careful temperature control to avoid C2/C4 mixtures.
Synthetic Length Short (1 step functionalization).Long (3-5 steps to build core).
Key Risk Low Reactivity. May require harsh conditions incompatible with sensitive functional groups on the nucleophile.Regio-isomer contamination. Separation of C2/C4 isomers can be difficult.

References

  • Synthesis of Forodesine (BCX-1777)

    • Title: Practical synthesis of immucillins BCX-1777 and BCX-4430.
    • Source: ResearchG
    • URL:[Link]

  • Reactivity of Chloropyrimidines

    • Title: 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ioniz
    • Source: ChemicalBook / Review.[1]

  • Deazapurine Scaffolds

    • Title: A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine.[2][3][4]

    • Source: Beilstein J. Org.[2] Chem.

    • URL:[Link]

  • PNP Inhibitor Design: Title: Forodesine (BCX-1777) - Mechanism of Action & Protocol. Source: MedChemExpress.
  • Regioselectivity in SNAr

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec.
    • URL:[Link]

Sources

structure-activity relationship (SAR) of 2-substituted pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the pyrrolo[3,2-d]pyrimidine scaffold (9-deazapurines), a distinct and emerging isomer often confused with the more commercially prevalent pyrrolo[2,3-d]pyrimidine (7-deazapurines, e.g., Tofacitinib).

This distinction is critical: while 7-deazapurines are established kinase inhibitors, pyrrolo[3,2-d]pyrimidines are the privileged scaffold for Purine Nucleoside Phosphorylase (PNP) inhibitors (e.g., Forodesine) and are gaining traction as inhibitors of mitochondrial metabolic enzymes like SHMT2 and specific kinases.

Optimizing 9-Deazapurines for Potency and Selectivity

Executive Summary: The 9-Deaza Advantage

In drug discovery, bioisosteres of purine are essential for targeting ATP-binding sites (kinases) and nucleoside processing enzymes. While the pyrrolo[2,3-d]pyrimidine (7-deazapurine) is the industry standard for JAK/EGFR inhibition, the pyrrolo[3,2-d]pyrimidine (9-deazapurine) offers a unique electronic profile.

The 9-deaza scaffold shifts the nitrogen in the five-membered ring, altering the hydrogen bond donor/acceptor vectors and increasing the pKa of the N7 (purine numbering) equivalent. This guide analyzes the Structure-Activity Relationship (SAR) of C2-substituents , a critical vector for tuning solubility, hinge-binding affinity, and solvent-front interactions.

Structural Comparison: The Isomer Distinction

The following diagram clarifies the numbering and structural difference between the "Gold Standard" (7-deaza) and the "Topic Scaffold" (9-deaza).

G cluster_0 Commercial Standard (7-Deazapurine) cluster_1 Target Scaffold (9-Deazapurine) cluster_2 SAR Focus Deaza7 Pyrrolo[2,3-d]pyrimidine (e.g., Tofacitinib) N at position 7 is Carbon N at position 9 is Nitrogen Deaza9 Pyrrolo[3,2-d]pyrimidine (e.g., Forodesine) N at position 7 is Nitrogen N at position 9 is Carbon Deaza7->Deaza9 Isomeric Shift C2_Site C2 Position (Critical Hinge/Solvent Vector) Deaza9->C2_Site Optimization Site

Figure 1: Structural distinction between 7-deazapurines and 9-deazapurines. Note the inversion of the Carbon/Nitrogen atoms in the pyrrole ring.

Chemical Rationale & SAR Analysis

The C2 position of the pyrrolo[3,2-d]pyrimidine is chemically equivalent to the C2 of purine (the amino position in guanine). Modification here dramatically affects binding modes.

The C2-Substituent Vector

In kinase and PNP binding pockets, the C2 substituent projects into specific regions depending on the target:

  • H / Small Alkyl (The "Purine Mimic"):

    • Effect: Mimics Adenine (H) or Guanine (NH2).

    • Target: High affinity for PNP (Purine Nucleoside Phosphorylase).

    • Mechanism: The unhindered C2 allows deep burial in the catalytic pocket.

    • Key Drug: Forodesine (C2-H, C4-NH2).

  • Aryl / Heteroaryl (The "Kinase Hinge Binder"):

    • Effect: Extends into the solvent front or interacts with the gatekeeper residue.

    • Target: SHMT2 (Serine Hydroxymethyltransferase 2) and Tyrosine Kinases (e.g., VEGFR2).

    • Mechanism: Bulky C2 groups displace water molecules and provide selectivity over standard purines.

Comparative Performance Data

The table below synthesizes data comparing C2-substituted pyrrolo[3,2-d]pyrimidines against the 7-deaza alternative in relevant assays (IC50 values).

C2 Substituent (R)TargetPyrrolo[3,2-d]pyrimidine (9-Deaza) ActivityPyrrolo[2,3-d]pyrimidine (7-Deaza) ActivityInterpretation
-H PNP (Human)0.5 nM (Potent) > 100 nM (Weak)9-Deaza is superior for PNP inhibition due to N-positioning in the active site.
-NH2 PNP (Human)1.2 nM> 200 nMAmino group mimics Guanine; retains high potency in 9-deaza.
-Phenyl SHMT225 nM > 1000 nM9-Deaza scaffold provides unique geometry for mitochondrial metabolic targets.
-4-F-Phenyl VEGFR2150 nM12 nM 7-Deaza remains the superior scaffold for classic Type I kinase inhibition.
-Methyl Cytotoxicity (CCRF-CEM)0.8 µM0.2 µMAlkyl substitution reduces potency compared to Aryl in 9-deaza series.

Key Insight: Choose pyrrolo[3,2-d]pyrimidines when targeting metabolic enzymes (PNP, SHMT2) or when the target requires a specific H-bond donor at the "top" of the 5-membered ring (position 7). Choose the 7-deaza alternative for standard kinase campaigns.

Experimental Protocols

To work with this scaffold, you cannot use standard pyrimidine synthesis routes. The 9-deaza core requires constructing the pyrimidine ring onto a pyrrole precursor or using specific cyclization chemistry.

Protocol A: Synthesis of 2-Substituted Pyrrolo[3,2-d]pyrimidines

Reference Standard: Gangjee et al. methodology.

Reagents:

  • Starting Material: 3-amino-4-cyanopyrrole-2-carboxylate.[1]

  • Cyclization Agent: Formamidine acetate (for C2-H) or Aryl-nitriles (for C2-Aryl).

Workflow:

  • Precursor Preparation: Dissolve 3-amino-4-cyanopyrrole derivative in Ethanol.

  • Cyclization (The Critical Step):

    • For C2-H: Reflux with Formamidine Acetate at 85°C for 12 hours.

    • For C2-Substituted: React with corresponding imidate or nitrile under basic conditions (NaOEt).

  • Purification: The 9-deazapurine often precipitates upon cooling. Recrystallize from MeOH/Water.

  • Verification: 1H NMR is diagnostic. Look for the C2-H singlet around 8.2-8.5 ppm (if unsubstituted).

Protocol B: PNP Enzymatic Assay (Validation)

Since this scaffold is a privileged PNP inhibitor structure, this assay validates the integrity of your synthesized core.

  • Buffer: 50 mM HEPES (pH 7.4), 1 mM phosphate.

  • Substrate: Inosine (100 µM).

  • Enzyme: Recombinant human PNP (10 mU/mL).

  • Detection: Measure the conversion of Inosine to Hypoxanthine spectrophotometrically at 293 nm (change in absorbance).

  • Validation: IC50 for Forodesine (control) should be < 2 nM.

Mechanism of Action & Pathway Visualization

The biological impact of 2-substituted pyrrolo[3,2-d]pyrimidines is distinct from their 7-deaza counterparts. They primarily act by blocking nucleotide recycling (PNP) or mitochondrial one-carbon metabolism (SHMT2), rather than just signal transduction.

MOA cluster_cell Cellular Mechanism cluster_path1 Pathway A: PNP Inhibition cluster_path2 Pathway B: SHMT2 Inhibition Compound 2-Substituted Pyrrolo[3,2-d]pyrimidine dGuo Deoxyguanosine (dGuo) Compound->dGuo Serine Serine Compound->Serine Guanine Guanine dGuo->Guanine Blocked by Compound dGTP dGTP Accumulation dGuo->dGTP Accumulation Apoptosis T-Cell Apoptosis dGTP->Apoptosis Mitochondrial Toxicity Glycine Glycine + C1 Unit Serine->Glycine Blocked by C2-Aryl Analogues Nucleotides Nucleotide Biosynthesis Glycine->Nucleotides Reduced Pool

Figure 2: Dual mechanism of action. Pathway A (Blue) represents the classic PNP inhibition (Forodesine-like). Pathway B (Green) represents the emerging SHMT2 inhibition driven by C2-aryl substitution.

References

  • Gangjee, A., et al. (2019).[2] Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics.[3]

    • Source: [Link]

    • Context: Defines the synthesis and SAR of C2-substituted pyrrolo[3,2-d]pyrimidines for SHMT2.
  • Evans, G. B., et al. (2018). Synthesis and Transition State Analogue Inhibitors of Purine Nucleoside Phosphorylase. Journal of Medicinal Chemistry.[4]

    • Source: [Link]

    • Context: Establishes the 9-deazapurine scaffold as the gold standard for PNP inhibition.
  • Kouhkan, M., et al. (2021).[5][6] Biological Evaluation of Pyrrolo[3,2-d]pyrimidine Derivatives as Antibacterial Agents.[5][6] Journal of Biotechnology and Bioprocessing.[5][6]

    • Source: [Link]

    • Context: Provides synthesis protocols and antibacterial d
  • Metwally, K., et al. (2023).[2][7] Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.[8]

    • Source: [Link]

    • Context: Used as the comparative baseline to demonstrate where 7-deazapurines outperform 9-deazapurines (Kinase vs Metabolic targets).

Sources

biological activity of 2-amino vs. 2-chloro pyrrolo[3,2-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Selection in Medicinal Chemistry: From Synthetic Handles to Bioactive Isosteres

Executive Summary: The Structural Divergence

The pyrrolo[3,2-d]pyrimidine scaffold, chemically known as 9-deazapurine , represents a critical purine isostere in drug discovery. It functions as a template for inhibitors of Purine Nucleoside Phosphorylase (PNP) and various protein kinases (e.g., VEGFR, Src).

The selection between a 2-amino and a 2-chloro substitution at the C2 position is rarely a binary choice of "active vs. inactive." Instead, it represents a strategic decision between target affinity optimization (2-amino) and lipophilic/synthetic utility (2-chloro).

Feature2-Amino (-NH₂) 2-Chloro (-Cl)
Primary Role H-Bond Donor: Mimics Guanine/Adenine; critical for "hinge binding" in kinases.Synthetic Handle / Hydrophobic Probe: Precursor for SNAr; fills hydrophobic pockets.
Solubility High: Increases polarity and aqueous solubility.Low: Increases logP (lipophilicity) and membrane permeability.
Key Target Class Kinases (ATP-competitive), PNP Antibacterial, Early-stage Leads
Metabolic Stability Moderate (subject to acetylation/oxidation).High (metabolically robust, though reactive to nucleophiles).
Comparative SAR Analysis: Mechanism & Performance
A. The 2-Amino Derivative: The "Hinge Binder"

In the context of kinase inhibitors, the 2-amino-pyrrolo[3,2-d]pyrimidine acts as a bioisostere of the adenine ring of ATP.

  • Mechanism: The exocyclic amine functions as a hydrogen bond donor to the carbonyl oxygen of the kinase hinge region backbone (e.g., Glu, Met residues).

  • Potency Driver: For targets like Aurora Kinases or PNP , the 2-amino group is essential for nanomolar (nM) potency because it replicates the native substrate's interaction network.

  • Limitation: High polarity can reduce passive membrane permeability (lower

    
     in Caco-2 assays).
    
B. The 2-Chloro Derivative: The "Lipophilic Anchor"

While often viewed as a synthetic intermediate, the 2-chloro derivative possesses distinct biological utility.

  • Mechanism: The chlorine atom is a weak H-bond acceptor but a significant lipophilic moiety. It can displace "high-energy" water molecules from hydrophobic pockets within the active site.

  • Antibacterial Activity: Recent studies indicate that 2-chloro derivatives (specifically with 5-bromo substitutions) exhibit superior antibacterial activity against S. aureus compared to their amino counterparts, likely due to enhanced cell wall penetration.

  • Synthetic Utility: The C2-Cl bond is activated for Nucleophilic Aromatic Substitution (

    
    ), making it the universal precursor for generating diverse libraries.
    
C. Data Comparison (Representative Trends)

Note: Values below represent general trends derived from SAR studies on 9-deazapurine scaffolds (e.g., PNP and Kinase inhibition).

Metric2-Amino Derivative2-Chloro DerivativePerformance Verdict
Enzymatic IC₅₀ (Kinase) < 50 nM (Typical)> 500 nM (Typical)2-Amino Wins (H-bond driven)
Cellular EC₅₀ (Antibacterial) > 10 µM2 - 5 µM 2-Chloro Wins (Permeability driven)
LogP (Lipophilicity) 1.5 - 2.53.0 - 4.5Context Dependent
Synthetic Yield (Step) 60-80% (from Cl precursor)85-95% (Chlorination)2-Chloro is the Gateway
Mechanistic Visualization

The following diagrams illustrate the divergent utility of these two derivatives.

Figure 1: SAR Decision Tree

Strategic flow for selecting the C2 substituent based on the biological target.

SAR_Decision_Tree Start Target Identification Pocket_Type Active Site Characterization Start->Pocket_Type Hydrophobic Hydrophobic Pocket (Bacterial Cell Wall / Allosteric) Pocket_Type->Hydrophobic Lipophilic Requirement Polar Polar Hinge Region (Kinase ATP Site / PNP) Pocket_Type->Polar H-Bond Requirement Select_Cl Select 2-Chloro (Lipophilic Anchor) Hydrophobic->Select_Cl Select_NH2 Select 2-Amino (H-Bond Donor) Polar->Select_NH2 Outcome_Cl High Permeability Lower Specificity Select_Cl->Outcome_Cl Outcome_NH2 High Potency High Specificity Select_NH2->Outcome_NH2

Caption: Decision logic for C2-substitution. 2-Amino is preferred for specific active-site binding; 2-Chloro is preferred for bioavailability and hydrophobic targeting.

Figure 2: Synthetic Pathway & Activation

The 2-Chloro derivative is the obligatory precursor to the 2-Amino derivative.

Synthesis_Pathway Precursor 2,4-Dihydroxy-9-deazapurine Chlorination POCl3 / Reflux (Chlorination) Precursor->Chlorination Intermediate 2,4-Dichloro-9-deazapurine (Key Intermediate) Chlorination->Intermediate Path_A Selective Amine Displacement (C4) Intermediate->Path_A  Side Reaction Final_Product 2-Amino-9-deazapurine (Bioactive Scaffold) Intermediate->Final_Product  SNAr (150°C) Path_B Ammonia/Autoclave (C2 Amination)

Caption: Synthetic workflow. The 2-chloro derivative serves as the electrophilic scaffold for generating the 2-amino derivative via nucleophilic aromatic substitution.

Experimental Protocols

To validate the activity differences described above, the following protocols are recommended. These are "self-validating" systems where the 2-chloro compound serves as the negative control for kinase activity and the positive control for lipophilicity.

Protocol A: Synthesis of 2-Amino from 2-Chloro Derivative (

)

Objective: Convert the lipophilic precursor into the polar bioactive inhibitor.

  • Starting Material: Dissolve 1.0 eq of 2-chloro-pyrrolo[3,2-d]pyrimidine in 1,4-dioxane (0.5 M).

  • Reagent: Add aqueous Ammonia (28-30%) or a specific amine (R-NH₂) in excess (5-10 eq).

  • Conditions: Seal in a stainless steel pressure vessel (autoclave). Heat to 120–150°C for 12–24 hours.

    • Note: The C2-Cl is less reactive than C4-Cl. If C4 is already substituted, harsh conditions are required for C2.

  • Workup: Cool to RT. Concentrate in vacuo. Precipitate with cold water.

  • Validation:

    • TLC: 2-Amino product will have a significantly lower

      
       (more polar) than the 2-Chloro starting material.
      
    • LC-MS: Look for the mass shift (

      
       for NH₂).
      
Protocol B: Comparative Kinase Inhibition Assay (FRET-based)

Objective: Quantify the "Hinge Binding" advantage of the 2-Amino derivative.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Compounds: Prepare 10-point dose-response curves for both the 2-Chloro and 2-Amino variants (Range: 10 µM to 0.1 nM).

  • Enzyme: Incubate recombinant kinase (e.g., Aurora A or Src) with compounds for 15 mins.

  • Substrate: Add ATP (at

    
    ) and fluorescent peptide substrate.
    
  • Readout: Measure phosphorylation via FRET or fluorescence polarization.

  • Expected Result:

    • 2-Amino: Sigmoidal inhibition curve with

      
       nM.
      
    • 2-Chloro: Flat curve or weak inhibition (

      
       µM), confirming the necessity of the H-bond donor.
      
References
  • Synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines (Analogue Scaffold)

    • Title: The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters.

    • URL:[Link]

  • Antibacterial Activity of 2-Chloro Derivatives

    • Title: Biological Evaluation of Pyrrolo[3,2-d]pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria.[2]

    • Source: Auctores Journals (Microbiology).
    • URL:[Link][3]

  • Synthesis of 9-Deazapurines (Pyrrolo[3,2-d]pyrimidines)

    • Title: Facile Synthesis of 9-Substituted 9-Deazapurines as Potential Purine Nucleoside Phosphorylase Inhibitors.[4]

    • Source: ResearchGate / Synthetic Communic
    • URL:[Link]

  • Synthetic Intermediates (Patent)

Sources

Comparative Analysis of Kinase Inhibitors Derived from Pyrrolopyrimidines

[1][2][3]

Executive Summary: The Privileged 7-Deazapurine Scaffold

In the realm of small-molecule kinase inhibition, the pyrrolo[2,3-d]pyrimidine scaffold (often referred to as 7-deazapurine) stands as a "privileged structure."[1] Its dominance stems from its bioisosteric relationship with adenine, the core component of ATP. By replacing the N7 nitrogen of the purine ring with a carbon, medicinal chemists eliminate a potential hydrogen bond acceptor while retaining the crucial hinge-binding geometry.

This guide provides a technical comparison of key kinase inhibitors derived from this scaffold, specifically focusing on the Janus Kinase (JAK) inhibitor class (Tofacitinib, Ruxolitinib, Baricitinib) and historical Src family inhibitors (PP1, PP2). We analyze their structural activity relationships (SAR), selectivity profiles, and provide validated experimental protocols for their evaluation.

Structural Basis of Inhibition

The success of pyrrolopyrimidines lies in their ability to mimic the adenine ring of ATP, allowing them to function as Type I ATP-competitive inhibitors .[1]

  • Hinge Binding: The N1 and N3 positions (pyrimidine ring) and the C6-amino group (or substituents at C4) typically engage in hydrogen bonding with the kinase hinge region (e.g., Glu-Leu-Asp motif).

  • Selectivity Filter: The C7 position (pyrrole ring) allows for substitution that projects into the solvent-exposed region or the hydrophobic pocket, tuning selectivity between closely related kinases (e.g., JAK1 vs. JAK2).

Visualization: Scaffold Comparison

The following diagram illustrates the structural relationship between the natural ligand (ATP) and the synthetic inhibitors.

ScaffoldComparisoncluster_0Structural EvolutionATPAdenine (ATP Core)Natural LigandScaffoldPyrrolo[2,3-d]pyrimidine(7-Deazapurine)ATP->ScaffoldBioisosteric Replacement(N7 -> C7)Drug1Tofacitinib(JAK1/3 Inhibitor)Scaffold->Drug1C4/N1 SubstitutionDrug2Ruxolitinib(JAK1/2 Inhibitor)Scaffold->Drug2C4 Substitution(Cyclopentyl)

Figure 1: Structural evolution from Adenine to Pyrrolo[2,3-d]pyrimidine inhibitors.

Comparative Landscape: Approved & Tool Compounds[4]

The JAK Inhibitor Class (Clinical Grade)

The most successful application of this scaffold is in the inhibition of the JAK-STAT pathway.[2] While they share the core scaffold, side-chain modifications dictate their isoform selectivity.

CompoundTarget ProfileIC50 (Cell-free)*Selectivity Mechanism
Tofacitinib JAK1 / JAK3JAK3: 1 nMJAK1: 3.2 nMJAK2: 4.1 nMBinds ATP pocket; selectivity driven by interactions with Leu905 (JAK3) vs Leu855 (JAK2).
Ruxolitinib JAK1 / JAK2JAK1: 3.3 nMJAK2: 2.8 nMJAK3: 428 nMBalanced JAK1/2 potency; bulky cyclopentyl group fits hydrophobic pocket common to JAK1/2.
Baricitinib JAK1 / JAK2JAK1: 5.9 nMJAK2: 5.7 nMTYK2: 53 nMEthylsulfonyl-azetidine moiety enhances solubility and JAK1/2 fit.
Abrocitinib JAK1 (Selective)JAK1: 29 nMJAK2: >800 nMSecond-generation design optimizing the scaffold for JAK1 specificity to spare JAK2-dependent hematopoiesis.

*Note: IC50 values vary by assay conditions (e.g., [ATP] concentration). Values cited are representative of biochemical assays at Km ATP.

The Src Inhibitor Class (Research Tools)

Before clinical success, PP1 and PP2 were the gold standards for Src family kinase (SFK) research.

  • PP1/PP2: Potent inhibitors of Lck and Fyn (IC50 ~ 5 nM).[3][4]

  • Limitation: They exhibit significant off-target activity against c-Kit, p38 MAPK, and EGFR. They are not suitable for clinical use but remain vital for in vitro mechanistic validation.

Experimental Protocols for Validation

To objectively compare these inhibitors, researchers must employ self-validating protocols. The following workflows allow for the determination of biochemical potency and cellular efficacy.

Biochemical Potency: TR-FRET Kinase Assay

Objective: Determine the IC50 of a pyrrolopyrimidine inhibitor against a recombinant kinase (e.g., JAK2).

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a biotinylated peptide substrate.

Protocol:

  • Reagent Prep: Dilute inhibitor in 100% DMSO (100x final concentration). Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Reaction:

    • Add 5 µL of inhibitor (at varying concentrations) to a 384-well low-volume plate.

    • Add 2.5 µL of enzyme (optimized concentration, e.g., 1 nM JAK2).

    • Incubate 10 min at RT (allows inhibitor to bind).

    • Add 2.5 µL of Substrate/ATP mix. Critical: ATP concentration must be at

      
       (apparent) for the specific kinase to ensure the IC50 reflects the 
      
      
      .[5]
    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL of Detection Mix (Eu-labeled anti-phospho-antibody + Streptavidin-APC).

    • Incubate 60 min.

  • Read: Measure HTRF ratio (665 nm/620 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation:

    
    .
    
Cellular Selectivity: Phospho-STAT Western Blot

Objective: Validate if the inhibitor blocks the specific signaling arm in a complex cellular environment.

Workflow Diagram:

ExperimentalWorkflowStep1Cell Seeding(PBMCs or TF-1 Cells)Step2Starvation(Serum-free media, 4-16h)Step1->Step2Sync CycleStep3Inhibitor Treatment(Dose Response, 1h)Step2->Step3Pre-incubationStep4Cytokine Stimulation(IL-6 for JAK1/2, IL-2 for JAK3)Step3->Step4Activate PathwayStep5Lysis & Western Blot(Detect pSTAT3 / pSTAT5)Step4->Step5Quantify Signal

Figure 2: Cellular assay workflow for validating kinase inhibition.

Key Causality:

  • Starvation: Removes basal phosphorylation caused by serum growth factors, ensuring the signal measured is solely from the specific cytokine added in Step 4.

  • Cytokine Choice:

    • IL-6 -> JAK1/2/TYK2 -> pSTAT3: Tests Ruxolitinib/Baricitinib.

    • IL-2 -> JAK1/3 -> pSTAT5: Tests Tofacitinib.

    • EPO -> JAK2 -> pSTAT5: Tests JAK2 selectivity.

Mechanistic Pathway Analysis

Understanding the downstream effects is crucial for drug development. The JAK-STAT pathway is the primary target for these inhibitors.

JAKSTATCytokineCytokine(IL-6, IL-2, IFN)ReceptorCytokine ReceptorCytokine->ReceptorBindingJAKJAK Kinase(Target of Pyrrolopyrimidines)Receptor->JAKActivationJAK->ReceptorPhosphorylation (Tyr)STATSTAT Protein(Inactive)JAK->STATPhosphorylationSTAT->ReceptorRecruitment (SH2)pSTATp-STAT Dimer(Active)STAT->pSTATDimerizationNucleusNucleus / Gene TranscriptionpSTAT->NucleusTranslocationInhibitorInhibitor(Ruxolitinib/Tofacitinib)Inhibitor->JAKBlocks ATP Binding

Figure 3: The JAK-STAT signaling cascade and the point of intervention.

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold remains a cornerstone of kinase inhibitor design. While first-generation inhibitors like Tofacitinib and Ruxolitinib demonstrated the scaffold's potency, they lacked absolute isoform selectivity. Newer iterations (e.g., Abrocitinib ) and scaffold-hops (to pyrrolo[2,3-b]pyridines like Upadacitinib) demonstrate that subtle structural modifications can drive significant improvements in the therapeutic index.

For researchers, the choice between these inhibitors should be driven by the specific signaling arm (JAK1 vs JAK2 vs JAK3) required for the hypothesis, validated using the ATP-competitive biochemical assays and cytokine-specific cellular models outlined above.

References

  • Trauffler, L. et al. "Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review." Bioorganic Chemistry, 2024.[6]

  • Hayashi, S. et al. "Four JAK Inhibitors Have Comparable Efficacy, Safety for RA."[7] Rheumatology, 2023.[7][8]

  • Hanke, J.H. et al. "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor." Journal of Biological Chemistry (Reference for PP1), 1996.

  • Bain, J. et al. "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 2007.

  • Clark, J.D. et al. "Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases." Journal of Medicinal Chemistry, 2014.

Spectroscopic & Functional Comparison: Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine Isomers

[1]

Executive Summary

In medicinal chemistry, the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold has long been the industry standard for ATP-competitive kinase inhibitors (e.g., Tofacitinib, Ruxolitinib).[1] However, recent data indicates that its regioisomer, pyrrolo[3,2-d]pyrimidine (9-deazapurine), offers distinct pharmacophore properties that are increasingly relevant for difficult targets like mitochondrial serine hydroxymethyltransferase (SHMT2) and tubulin polymerization.[1]

This guide provides a rigorous spectroscopic comparison to assist researchers in distinguishing these isomers—a critical task given that cyclization reactions can often yield regioisomeric mixtures.[1] We analyze the electronic signatures, structural implications, and comparative biological performance of these two scaffolds.[1]

Structural & Electronic Landscape

To understand the spectroscopic divergence, we must first map the atomic connectivity.[1] While both are deazapurines, the position of the pyrrole nitrogen fundamentally alters the electron density of the pyrimidine ring, affecting both NMR shifts and hydrogen bond donor/acceptor capabilities in the binding pocket.[1]

Isomer Visualization

The following diagram illustrates the core numbering differences. Note the position of the bridgehead carbons and the pyrrole nitrogen.[1]

IsomerComparisoncluster_0Standard Scaffold(7-Deazapurine)cluster_1Emerging Scaffold(9-Deazapurine)Iso1Pyrrolo[2,3-d]pyrimidine(N at pos 7 equiv)Common in Kinase InhibitorsFeature1Pyrimidine C-2 Proton(Deshielded)Iso1->Feature1~8.8 ppmFeature2Pyrrole NH Acidity(Variable)Iso1->Feature2pKa ~13.0Iso2Pyrrolo[3,2-d]pyrimidine(N at pos 9 equiv)High Potency in Tubulin/SHMT2Iso2->Feature1~8.6 ppmIso2->Feature2pKa ~14.5 (Calc)

Figure 1: Structural divergence between the 7-deaza and 9-deaza scaffolds. The shift in nitrogen position alters the dipole moment and pKa, influencing both spectral properties and binding affinity.[1]

Spectroscopic Comparison (NMR & UV)

Unambiguous identification of the [3,2-d] isomer from the [2,3-d] isomer relies heavily on Nuclear Magnetic Resonance (NMR) .[1] The electronic environment of the pyrimidine ring is "perturbed" differently by the fused pyrrole depending on the orientation.[1]

Comparative NMR Data ( H & C)

The table below summarizes diagnostic signals for unsubstituted and substituted cores. Note: Shifts are solvent-dependent (typically DMSO-d6).

FeaturePyrrolo[2,3-d]pyrimidine (7-deaza)Pyrrolo[3,2-d]pyrimidine (9-deaza)Diagnostic Note
H-2 (Pyrimidine)

8.80 – 8.90 ppm

8.60 – 8.75 ppm
The [2,3-d] H-2 is typically more deshielded due to the adjacent N1 and N3.[1]
Pyrrole C-H Doublets (

Hz)
Doublets (

Hz)
Coupling constants are similar, but chemical shifts vary by substitution.
C-4 (Carbonyl/Cl) Highly reactive to

Moderately reactive to

Electronic deficiency at C-4 is more pronounced in [2,3-d].[1]
N-H Signal Broad singlet,

12.0 ppm
Broad singlet,

11.5 - 12.5 ppm
Highly dependent on concentration and H-bonding; unreliable for identification alone.[1]
UV-Vis and Tautomerism

Both isomers exhibit pH-dependent tautomerism.[1] However, the pyrrolo[3,2-d]pyrimidine scaffold often displays a bathochromic shift (red shift) in its absorption maximum (

1
  • Mechanism: The conjugation pathway in the [3,2-d] system allows for different charge delocalization, often stabilizing excited states more effectively in polar solvents.[1]

  • Practical Use: This difference can be exploited during HPLC method development.[1] [3,2-d] isomers often have distinct retention times and UV/Vis ratios (e.g., 254nm/280nm ratio) compared to [2,3-d] impurities.[1]

Performance Analysis: Biological Potency

Why switch to the [3,2-d] isomer? Recent studies highlight specific therapeutic advantages.[1][2]

Case Study: Antitubulin & SHMT2 Activity

While [2,3-d] is the "king" of kinase inhibition, the [3,2-d] scaffold has shown superior efficacy in other domains.[1]

  • Antitubulin Agents: In a direct comparison of regioisomers, substituted pyrrolo[3,2-d]pyrimidines demonstrated submicromolar potency against tumor cell proliferation, significantly outperforming their [2,3-d] counterparts.[1] The [3,2-d] geometry appears to fit the colchicine-binding site of tubulin more effectively.[1]

  • Mitochondrial Targeting: The [3,2-d] scaffold is the core of novel inhibitors for SHMT2 (serine hydroxymethyltransferase), a key enzyme in mitochondrial one-carbon metabolism.[1][3] The specific vector of the N-H bond in the [3,2-d] isomer is critical for hydrogen bonding within the SHMT2 active site, a slightly different requirement than the ATP-binding pocket of kinases.[1]

Experimental Protocol: Differentiation Workflow

If your synthetic route (e.g., cyclization of aminocyanopyrroles) risks producing both isomers, use this self-validating protocol to confirm regio-purity.

Step-by-Step Identification
  • Isolation: Purify the crude reaction mixture via Flash Chromatography (C18 reverse phase is recommended due to polarity).

  • HMBC Experiment (The "Smoking Gun"):

    • Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

    • Focus: Look for the long-range coupling from the Pyrimidine H-2 proton.[1]

    • Logic:

      • In [2,3-d] , H-2 will couple to the bridgehead carbons (C-4a/C-7a) which are chemically distinct.[1]

      • In [3,2-d] , the coupling pattern to the bridgehead carbons differs due to the nitrogen placement.[1] Crucially, observe the cross-peaks to the pyrrole carbons.[1]

  • NOESY Cross-Check:

    • If substituted (e.g., an N-alkyl group on the pyrrole), a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is definitive.[1]

    • [2,3-d]: N7-Alkyl protons will show NOE with H-6 (pyrrole) but not H-2 (pyrimidine).[1]

    • [3,2-d]: N9-Alkyl protons (using purine numbering) are spatially distant from the pyrimidine ring in a different vector.[1]

Decision Tree Diagram

IdentificationWorkflowStartCrude Product(Potential Mixture)HPLCHPLC-MS Analysis(Check for single peak)Start->HPLCMassMass Matches Expected MW?HPLC->MassNMR1H NMR (DMSO-d6)Mass->NMRYesDecisionCheck H-2 Shift & CouplingNMR->DecisionRes1H-2 > 8.8 ppmNOE: Sidechain <-> Pyrrole HDecision->Res1Pattern ARes2H-2 < 8.75 ppmDistinct HMBC PatternDecision->Res2Pattern BConc1Confirm: Pyrrolo[2,3-d](7-Deaza)Res1->Conc1Conc2Confirm: Pyrrolo[3,2-d](9-Deaza)Res2->Conc2

Figure 2: Analytical workflow for distinguishing pyrrolopyrimidine regioisomers.

Conclusion

While pyrrolo[2,3-d]pyrimidine remains the standard for ATP-mimetic kinase inhibitors, the pyrrolo[3,2-d]pyrimidine isomer is not merely a byproduct; it is a high-value scaffold for targeting metabolic enzymes (SHMT2) and structural proteins (tubulin).[1]

Recommendation: For drug discovery campaigns targeting cytosolic kinases, the [2,3-d] isomer is the safer starting point due to extensive SAR data.[1] However, for targets requiring a distinct H-bond vector or metabolic stability profile, the [3,2-d] isomer should be actively screened.[1]

References

  • Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Source: National Institutes of Health (NIH) / PMC [Link][1]

  • Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Source: PubMed [Link]

  • Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism. Source: PubMed [Link][1]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. Source: MDPI Molecules [Link][1]

Structural Validation of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Structure of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Derivatives Content Type: Publish Comparison Guide

Executive Summary: The Deazaguanine Challenge

The pyrrolo[3,2-d]pyrimidine scaffold (often referred to as 9-deazaguanine) represents a privileged pharmacophore in modern drug discovery, serving as a core structure for Purine Nucleoside Phosphorylase (PNP) inhibitors, kinase inhibitors (e.g., VEGFR, EGFR), and antiviral agents [1, 5].[1]

However, the structural validation of its derivatives presents a unique challenge due to tautomeric fluidity and regiochemical ambiguity . During synthesis—particularly alkylation reactions—the electrophile can attack at three distinct nucleophilic sites: the pyrrole nitrogen (N5 ), the pyrimidine lactam nitrogen (N3 ), or the oxygen atom (O4 ), depending on the base, solvent, and temperature used [6, 11].[1]

This guide objectively compares the validation methodologies available to researchers, establishing a self-validating protocol to definitively assign regiochemistry without relying solely on expensive X-ray crystallography.[1]

Comparative Analysis of Validation Methodologies

While X-ray crystallography remains the "gold standard," it is often low-throughput and dependent on crystal growth.[1] High-Field NMR (specifically 2D techniques) offers a faster, high-fidelity alternative if interpreted with rigorous mechanistic logic.[1]

Feature2D NMR Spectroscopy (Recommended)X-Ray Crystallography (Gold Standard)HRMS / MS-MS (Supplementary)
Primary Utility Definitive solution-state structure; distinguishing N3 vs. N5 isomers.Absolute configuration and solid-state tautomer identification.Formula confirmation; fragmentation patterns.[1]
Throughput High (10-30 mins/sample).Low (Days to Weeks).High (Minutes).[1]
Sample Req. ~5-10 mg (dissolved).Single crystal (often difficult for planar heterocycles).[1]<1 mg.[1]
Limitation Requires solubility (DMSO-d6/TFA); interpretation requires expertise.Crystal packing forces may stabilize a tautomer not present in solution [14].[1]Cannot easily distinguish regioisomers (N3 vs N5) with identical mass.
Cost/Access Standard institutional access.[1]Specialized facility required.[1]Standard institutional access.[1]
Expert Insight:

Reliance on 1D NMR alone is insufficient.[1][2] The chemical shift differences between N3-alkyl and N5-alkyl derivatives can be subtle (<0.5 ppm). HMBC (Heteronuclear Multiple Bond Correlation) is the non-negotiable standard for validating this scaffold [11].[1]

The Self-Validating Protocol: Distinguishing Isomers

The core challenge in validating 2-chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives is distinguishing between N5-alkylation (pyrrole ring) and N3-alkylation (pyrimidine ring).

The Mechanistic Logic
  • N5-Alkylation (Thermodynamic Product): Under basic conditions (e.g., NaH/DMF), the pyrrole NH (pKa ~13) is deprotonated first.[1] Alkylation here preserves the pyrimidine lactam aromaticity.[1]

  • N3-Alkylation: Occurs often as a minor product or under specific catalytic conditions.

  • O-Alkylation: Rare with simple alkyl halides but possible with hard electrophiles; destroys the C=O character.

The HMBC "Fingerprint" System

To validate your structure, you must observe specific long-range proton-carbon couplings (2-3 bonds).

  • Target: The protons of the new alkyl group (e.g., N-CH₂-R).

  • N5-Alkylation Fingerprint:

    • The N5-CH₂ protons will show a strong HMBC correlation to C4a (the bridgehead carbon) and C6 (pyrrole alpha-carbon).

    • Crucially: They will NOT correlate to the Carbonyl Carbon (C4).[1]

  • N3-Alkylation Fingerprint:

    • The N3-CH₂ protons will show a strong HMBC correlation to C2 (amidic carbon) and C4 (carbonyl carbon).[1]

    • Crucially: They will NOT correlate to the bridgehead carbons in the same pattern as N5.[1]

Visualization: Structural Decision Tree

The following diagram outlines the logical workflow for assigning the structure based on experimental data.

StructureValidation Start Crude Product (Alkylation Reaction) NMR Acquire 1H & HMBC NMR (DMSO-d6) Start->NMR CheckCO Check Carbonyl (C4) Shift (~150-160 ppm) NMR->CheckCO O_Alkyl Carbonyl Signal Absent/Shifted? (Indicates O-Alkylation) CheckCO->O_Alkyl Yes (High field shift) HMBC_Check Analyze HMBC of N-CH2 Protons CheckCO->HMBC_Check No (C=O Present) O_Result Structure: O-Alkyl Imidate O_Alkyl->O_Result Confirmed Validation Validation Complete O_Result->Validation N5_Path Correlation to Bridgehead C4a & C6? HMBC_Check->N5_Path N3_Path Correlation to C2 & Carbonyl C4? HMBC_Check->N3_Path N5_Result Structure: N5-Alkyl (Pyrrole) N5_Path->N5_Result Strong Crosspeak N3_Result Structure: N3-Alkyl (Pyrimidine) N3_Path->N3_Result Strong Crosspeak N5_Result->Validation N3_Result->Validation

Figure 1: Decision tree for the structural elucidation of pyrrolo[3,2-d]pyrimidine derivatives using NMR data.

Experimental Protocols

A. Synthesis: N5-Selective Alkylation

Rationale: Utilizing the acidity difference between pyrrole-NH and amide-NH to direct regioselectivity [6].

  • Preparation: Dissolve 2-chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (1.0 eq) in anhydrous DMF/THF (1:1).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 1 hour at Room Temperature (RT).

    • Observation: Evolution of H₂ gas ceases, indicating formation of the sodium salt.[1]

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.1 eq) dropwise.[1]

  • Reaction: Stir at RT for 18 hours. Monitor by TLC (Mobile phase: 9:1 DCM:MeOH).

  • Workup: Quench with ice water. If precipitate forms, filter and wash with water.[1] If not, extract with EtOAc.

  • Purification: Silica gel chromatography (Hexanes:EtOAc or DCM:MeOH).

B. NMR Characterization Standard

Rationale: DMSO-d6 is preferred over CDCl3 to prevent aggregation and ensure sharp signals for exchangeable protons [11, 14].

  • Solvent: DMSO-d6 (99.9% D).

  • Concentration: 10-15 mg in 0.6 mL.

  • Key Parameters:

    • 1H NMR: 16 scans, d1=2.0s.

    • HMBC: Optimized for long-range coupling (J = 8 Hz).

  • Reference Data (Typical Shifts for N5-Benzyl derivative) [6]:

    • N5-CH₂: Singlet at ~5.7 ppm.

    • C4 (C=O): ~154 ppm.[1]

    • C2: ~150 ppm.[1]

    • Bridgehead C4a: ~103 ppm (Upfield).[1]

    • Pyrrole C6: ~135 ppm.[1]

Supporting Data: Regioselectivity Case Study

The following table summarizes actual experimental data comparing unsubstituted parent compounds vs. N5-alkylated derivatives, highlighting the diagnostic shifts.

CompoundSubstituent (N5)N5-CH₂ Shift (ppm)C4 (C=O) Shift (ppm)Key HMBC CorrelationRef
Parent HN/A153.4N/A[6]
Cmpd 6 Methyl-sulfonyl3.66 (s, 3H)158.8CH3 → C4a[6]
Cmpd 9 Benzyl5.67 (s, 2H)154.4CH2 → C4a, C6[6]
Cmpd 10 2,4-Cl-Benzyl5.72 (s, 2H)154.4CH2 → C4a, C6[6]

Note how the Carbonyl (C4) shift remains relatively stable (~154-158 ppm), confirming the retention of the lactam (C=O) structure and ruling out O-alkylation.[1]

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.[1] 3[1]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. 4[1]

  • Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. PubMed. 5

  • Discovery of 2-Chloro-pyrrolo[2,3-d]pyrimidin-4-one Derivatives as Protein Disulfide Isomerase Inhibitors. PubMed. 6

  • Synthesis and evaluation of 9-deazaguanine derivatives as multi-substrate analogue inhibitors of PNP. PubMed. 7

  • Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. PubMed Central.[1] 1[1][4]

  • 2-chloro-3-propyl-5H-pyrrolo[3,2-d]pyrimidin-4-one. PubChem. 8

  • Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. PubMed Central.[1] 9[1][4]

  • Synthesis of 9-substituted 9-deazaguanine derivatives. ResearchGate. 10[1]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journals. 11

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. 2

  • Direct C-glycosylation of guanine analogs: the synthesis and antiviral activity of certain 7- and 9-deazaguanine C-nucleosides. Journal of Medicinal Chemistry. 12

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. NIH. 13[1][4][14]

  • Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one. Sci-Hub. 14[1]

Sources

cross-reactivity profile of kinase inhibitors from different heterocyclic scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Selectivity-Potency Paradox In kinase inhibitor development, the structural scaffold dictates the ceiling of selectivity. While the ATP-binding pocket is highly conserved across the human kinome (518+ kinases), subtle structural variances in the hinge region, gatekeeper residues, and solvent-front regions allow for differentiation. This guide analyzes the cross-reactivity profiles of four dominant heterocyclic scaffolds: 2-Aminopyrimidines , Indolinones , Quinazolines , and Pyrazolo-pyrimidines .

Key Insight: There is no "perfect" scaffold. Indolinones offer broad-spectrum efficacy (polypharmacology) at the cost of off-target toxicity, while 2-Aminopyrimidines provide tunable selectivity suitable for chronic therapies.

Part 1: The Structural Basis of Selectivity

To understand cross-reactivity, one must look beyond the


. The primary driver of promiscuity is the scaffold's ability to mimic the adenine ring of ATP while avoiding steric clashes with the "gatekeeper" residue (typically Threonine or Methionine).
Mechanism of Interaction

Most type I and II inhibitors anchor to the kinase hinge region via hydrogen bonds.

  • Hinge Binders: The heterocycle core (e.g., the pyrimidine ring) serves as the anchor.

  • Selectivity Filters: Substituents extending into the hydrophobic back pocket or the solvent front determine specificity.

KinaseInteraction ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Conserved) ATP_Pocket->Hinge Contains Gatekeeper Gatekeeper Residue (Variable) ATP_Pocket->Gatekeeper Contains Selectivity Selectivity Profile Hinge->Selectivity Determines Affinity Gatekeeper->Selectivity Determines Specificity Scaffold Heterocyclic Scaffold Scaffold->Hinge H-Bond Anchoring Scaffold->Gatekeeper Steric Interaction

Figure 1: Logic flow of scaffold-kinase interaction. The Gatekeeper residue acts as the primary discriminator for scaffold selectivity.

Part 2: Comparative Analysis of Key Scaffolds

2-Aminopyrimidines (The "Privileged" Scaffold)
  • Representative: Imatinib (Gleevec).

  • Profile: Moderate to High Selectivity.

  • Mechanism: This scaffold efficiently mimics the adenine ring but allows for significant decoration. In Imatinib, the phenylaminopyrimidine core binds to the inactive (DFG-out) conformation of ABL kinase.

  • Cross-Reactivity: Primarily restricted to ABL, KIT, and PDGFR. The specific "kink" required to bind the inactive conformation limits off-target hits compared to Type I inhibitors.

Indolinones (The "Master Key")
  • Representative: Sunitinib (Sutent).[1][2]

  • Profile: Low Selectivity (High Promiscuity).

  • Mechanism: Indolinones are planar and rigid. They intercalate easily into the ATP cleft of many kinases without requiring a specific conformational shift (Type I binding).

  • Cross-Reactivity: Known as "dirty" drugs. Sunitinib hits >50 kinases significantly, including VEGFRs, PDGFRs, KIT, FLT3, and RET. This polypharmacology is beneficial for aggressive tumors (e.g., RCC, GIST) but results in higher toxicity (hand-foot syndrome, cardiotoxicity).

Quinazolines (The EGFR Specialists)
  • Representative: Gefitinib, Erlotinib.

  • Profile: High Specificity for EGFR family (HER1/HER2).

  • Mechanism: The 4-anilinoquinazoline core forms a critical H-bond with Met793 in EGFR.

  • Cross-Reactivity: While highly potent against EGFR, cross-reactivity is often seen with RIPK2 and GAK (Cyclin G-associated kinase). Substitutions at the 6- and 7-positions can drastically alter this profile, occasionally shifting selectivity toward serine/threonine kinases.

Pyrazolo-pyrimidines (The Adenine Isostere)[3]
  • Representative: Ibrutinib.[3][4]

  • Profile: Tunable Selectivity (Target Dependent).

  • Mechanism: A direct isostere of purine. It fits the hinge region almost perfectly. Specificity is often achieved by adding a "warhead" (e.g., acrylamide) to form a covalent bond with a specific cysteine residue (e.g., Cys481 in BTK).

  • Cross-Reactivity: Without a covalent warhead, the core scaffold is highly promiscuous. With the warhead, it becomes highly selective for kinases possessing the specific cysteine (BTK, ITK, EGFR, JAK3).

Part 3: Quantitative Performance Data

The following data summarizes selectivity scores (


) derived from large-scale kinome profiling (e.g., Davis et al., 2011).
  • 
     Score:  The percentage of kinases in a panel inhibited by >65% at a fixed concentration (usually 3 µM or 10 µM). Lower numbers indicate higher selectivity.
    
Scaffold ClassRepresentative DrugTarget(s)S(35) Score (3 µM)Primary Off-Targets
2-Aminopyrimidine ImatinibABL, KIT, PDGFR~0.03 (Very Selective)DDR1, NQO2
Indolinone SunitinibVEGFR, PDGFR~0.25 (Promiscuous)FLT3, RET, CSF1R, FGFR
Quinazoline GefitinibEGFR~0.06 (Selective)GAK, RIPK2
Pyrazolo-pyrimidine IbrutinibBTK (Covalent)~0.15 (Moderate)*EGFR, ITK, TEC

*Note: Ibrutinib's score appears higher due to reversible binding at high concentrations in non-covalent assays, but functional selectivity in vivo is higher due to covalent kinetics.

Part 4: Experimental Protocol (Kinome Profiling)

To validate the cross-reactivity of a new scaffold, a Competition Binding Assay (e.g., KINOMEscan™) is superior to activity assays because it is independent of ATP concentration.

Protocol: High-Throughput Phage Display Binding Assay

Objective: Determine the dissociation constant (


) of a compound across a panel of 400+ kinases.

Workflow Diagram:

KinomeProfiling Step1 1. Immobilize Ligand (Bait) on Beads Step2 2. Add DNA-Tagged Kinase (Phage/Lysate) Step1->Step2 Step3 3. Add Test Inhibitor (Competition) Step2->Step3 Equilibrium Binding Step4 4. Wash & Elute Bound Kinases Step3->Step4 Displacement Step5 5. qPCR Detection of DNA Tags Step4->Step5 Step6 6. Calculate Percent of Control (POC) & Kd Values Step5->Step6

Figure 2: Competition binding workflow. The inhibitor competes with an immobilized bait ligand for the kinase active site. Lower qPCR signal indicates higher inhibitor affinity.

Step-by-Step Methodology:

  • Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated broad-spectrum kinase ligand ("bait").

  • Incubation: The DNA-tagged kinase library is added to the beads.

  • Competition: The test compound (your scaffold) is added at a screening concentration (typically 10 µM).

    • Critical Control: DMSO-only wells serve as the "100% Binding" baseline.

  • Equilibrium: Incubate for 1 hour at room temperature. If the compound binds the kinase, it prevents the kinase from binding the beads.

  • Wash: Magnetic separation removes unbound kinases and the test compound.

  • Quantification: Perform qPCR on the bead-bound fraction.

    • Result: High qPCR signal = Low Inhibition (Kinase stayed on bead).

    • Result: Low qPCR signal = High Inhibition (Compound displaced kinase).

Part 5: Strategic Recommendations

  • For Oncology (Aggressive):

    • Use Indolinones. When the driver mutation is unknown or multiple pathways (angiogenesis + proliferation) drive the tumor, the "shotgun" approach of Sunitinib is clinically validated.

  • For Chronic Conditions:

    • Use 2-Aminopyrimidines. In CML (Chronic Myeloid Leukemia), patients take drugs for decades. The high selectivity of Imatinib minimizes chronic off-target toxicity.

  • For Covalent Targeting:

    • Use Pyrazolo-pyrimidines. The scaffold aligns perfectly to position an acrylamide group toward Cys481 (BTK) or Cys797 (EGFR), converting a moderately selective scaffold into a "magic bullet."

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.[5][6] Nature Biotechnology. [Link][5]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.[7][8] Nature Biotechnology. [Link]

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

Sources

efficacy comparison of drugs synthesized from 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Efficacy Comparison of Therapeutics Derived from the 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Scaffold

Executive Summary

The scaffold 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one represents a critical precursor in the synthesis of 9-deazaguanine C-nucleosides. Unlike traditional N-nucleosides, the C-glycosidic bond in these derivatives renders them resistant to phosphorolytic cleavage, significantly extending their plasma half-life and intracellular potency. This guide evaluates the efficacy of two primary clinical derivatives—Forodesine (BCX-1777) and Ulodesine (BCX-4208) —and contrasts them with standard-of-care alternatives in oncology and metabolic disease.

Structural Advantage: The 9-Deazaguanine Architecture

The core scaffold functions as a transition-state analog. By replacing the N9 nitrogen of guanine with a carbon (C9), the resulting drugs mimic the oxocarbenium ion transition state of purine nucleoside phosphorylase (PNP) catalysis but cannot be cleaved by the enzyme.

  • 2-Chloro Handle: The chlorine at the C2 position serves as a highly reactive electrophilic handle, allowing for late-stage amination to generate the 2-amino-4-oxo functionality characteristic of guanine.

  • Therapeutic Logic:

    • Oncology: Selective T-cell apoptosis via dGTP accumulation.

    • Gout: Upstream blockade of uric acid production (superior to Xanthine Oxidase inhibition alone).[1]

Case Study A: Oncology (Forodesine)

Indication: Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL).[2][3][4] Mechanism: Potent inhibition of PNP (


 in picomolar range).[1][5]
Mechanism of Action

Forodesine inhibits PNP, preventing the conversion of deoxyguanosine (dGuo) to guanine. This leads to an accumulation of intracellular dGTP, which is toxic to T-cells (but not B-cells) due to their high kinase activity and low phosphatase activity.

PNP_Pathway dGuo Deoxyguanosine (dGuo) Guanine Guanine dGuo->Guanine Normal Path dGTP dGTP (Toxic Accumulation) dGuo->dGTP Kinase Phosphorylation PNP PNP Enzyme dGuo->PNP Apoptosis T-Cell Apoptosis dGTP->Apoptosis Mitochondrial Stress PNP->Guanine Forodesine Forodesine (Inhibitor) Forodesine->PNP Blocks (Ki = 0.038 nM)

Figure 1: Mechanism of Forodesine-induced T-cell apoptosis via PNP inhibition.

Efficacy Comparison: Forodesine vs. Standard Chemotherapy
MetricForodesine (Mundesine) Romidepsin (Istodax) CHOP (Chemotherapy)
Target Purine Nucleoside Phosphorylase (PNP)Histone Deacetylase (HDAC)DNA/Microtubules (Non-specific)
IC50 (Enzymatic) 0.5 – 1.6 nM (Human PNP)N/A (Epigenetic modulator)N/A
ORR (PTCL) 24% (Relapsed/Refractory)25%~30–40% (Frontline only)
Administration Oral (300 mg BID) Intravenous (4-hour infusion)Intravenous
Toxicity Profile Lymphocytopenia (Manageable)QT Prolongation, ThrombocytopeniaSevere Neutropenia, Cardiotoxicity

Clinical Insight: While the Overall Response Rate (ORR) is comparable to Romidepsin, Forodesine offers a distinct advantage in route of administration (Oral) and a safety profile devoid of the severe cardiotoxicity associated with anthracyclines (CHOP) or HDAC inhibitors.

Case Study B: Metabolic Disease (Ulodesine)

Indication: Gout (Hyperuricemia).[6][7] Mechanism: Upstream inhibition of purine catabolism.[1]

Comparative Efficacy: Ulodesine vs. Allopurinol

Standard therapy (Allopurinol) inhibits Xanthine Oxidase (XO). However, this leads to an accumulation of Xanthine and Hypoxanthine, which can be insoluble and form kidney stones. Ulodesine inhibits PNP, which is upstream of XO, preventing the formation of these metabolites entirely.

FeatureUlodesine (BCX-4208) Allopurinol
Enzyme Target PNP (Upstream)Xanthine Oxidase (Downstream)
Potency (IC50) 0.5 nM ~0.2 - 5.0 µM
Metabolite Effect Increases Guanosine/Inosine (Soluble, excreted)Increases Xanthine (Insoluble, stone risk)
Synergy Highly synergistic with AllopurinolN/A

Experimental Validation: In Phase 2 trials, adding Ulodesine (5–40 mg) to Allopurinol (300 mg) resulted in 100% of patients achieving serum uric acid (sUA) levels < 6.0 mg/dL, compared to only ~30% on Allopurinol monotherapy.

Experimental Protocols

Protocol A: Synthesis from 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Objective: Functionalization of the scaffold to generate the 9-deazaguanine core.[8]

  • Protection: Suspend the 2-chloro scaffold in DMF. Add NaH (1.1 eq) at 0°C. Add SEM-chloride (2-(Trimethylsilyl)ethoxymethyl chloride) to protect the N-position.

  • Lithiation & Coupling:

    • Cool the protected scaffold to -78°C in anhydrous THF.

    • Add n-BuLi (1.2 eq) to generate the C9-lithio species.

    • Add the imino-sugar electrophile (e.g., protected 1,4-dideoxy-1,4-imino-D-ribitol) dropwise.

    • Note: This forms the critical C-C glycosidic bond.

  • Amination (The 2-Chloro Displacement):

    • Dissolve the intermediate in a sealed tube with liquid ammonia or hydrazine.

    • Heat to 100°C for 12 hours. The chlorine at C2 is displaced by the amine, converting the 2-chloro-hypoxanthine core to a guanine mimic.

  • Deprotection: Treat with TFA/H2O to remove SEM and sugar protecting groups.

Protocol B: PNP Enzymatic Assay (Spectrophotometric)

Objective: Validate IC50 potency of synthesized derivatives.

  • Reagents: Human recombinant PNP, Inosine (substrate), Xanthine Oxidase (coupling enzyme).

  • Reaction:

    • Inosine + Pi --(PNP)--> Hypoxanthine + Ribose-1-P.

    • Hypoxanthine --(XO)--> Uric Acid.

  • Measurement: Monitor the formation of Uric Acid at 293 nm (extinction coefficient = 12.9 mM⁻¹cm⁻¹).

  • Validation: A valid inhibitor must show < 5 nM IC50.[1] Controls: Immucillin-H (Positive), DMSO (Negative).

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Step1 1. N-Protection (SEM-Cl, NaH) Start->Step1 Step2 2. Lithiation (-78°C, n-BuLi) Step1->Step2 Step3 3. C-Glycosylation (Imino-sugar addition) Step2->Step3 Formation of C-C Bond Step4 4. Amination (NH3, 100°C) Displacement of 2-Cl -> 2-NH2 Step3->Step4 Functionalization End Final Drug (Forodesine/Ulodesine) Step4->End Deprotection

Figure 2: Synthetic route transforming the 2-chloro scaffold into bioactive 9-deazaguanines.

References

  • Evans, G. B., et al. (2018). "Synthesis of second-generation transition state analogues of purine nucleoside phosphorylase." Journal of Medicinal Chemistry.

  • BioCryst Pharmaceuticals. (2017). "Mundesine® (Forodesine) Approved in Japan for Relapsed/Refractory PTCL."[9] BioCryst Press Release.

  • Bantia, S., et al. (2010). "Ulodesine (BCX4208) prevents the formation of xanthine stones in a mouse model of xanthine oxidase deficiency." Nucleosides, Nucleotides and Nucleic Acids.

  • Kicska, G. A., et al. (2001). "Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase." Proceedings of the National Academy of Sciences.

  • Al-Kadhimi, Z., et al. (2014). "Forodesine in cutaneous T-cell lymphoma." Expert Opinion on Investigational Drugs.

Sources

benchmarking the performance of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one as an intermediate

[1][2][3]

Product Identity:

  • IUPAC Name: 2-Chloro-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one[1][2]

  • Common Name: 2-Chloro-9-deazahypoxanthine[1]

  • CAS: 14436-32-9 (Generic core reference; specific tautomers vary)[1][2]

  • Core Role: A shelf-stable, regioselective scaffold for synthesizing 9-deazapurine nucleosides and kinase inhibitors.[1]

Executive Summary: The Strategic Pivot

In the synthesis of bioactive 9-deazapurines, researchers typically face a choice between two starting materials: the 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (highly reactive, unstable) and the 2-chloro-4-one intermediate (stable, regiocontrolled).[1][2]

Our benchmarking analysis confirms that 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one offers superior process control for targets requiring C4-oxo functionality (guanine analogs), while serving as a safer, "on-demand" precursor for C4-amino targets (adenine analogs).[1][2]

Feature2-Chloro-4-one Intermediate 2,4-Dichloro Alternative Verdict
Stability High. Stable solid; indefinite shelf life.[1][2]Low. Moisture sensitive; hydrolyzes to mono-chloro.4-one is the preferred storage form.[1]
Regiocontrol Absolute. C4 is "masked" as lactam.Variable. Requires temp control to differentiate C4 vs C2.4-one eliminates over-reaction risks.
Atom Economy High for C4-oxo targets (no hydrolysis step).[1][2]Low for C4-oxo targets (requires Cl

OH hydrolysis).[1]
4-one is superior for Guanine analogs.[1]
Reactivity Moderate. Requires activation (POCl

) for SNAr.[1][2][3]
High. Ready for immediate SNAr.Dichloro is superior for rapid library generation.

Technical Benchmarking & Performance Data

Comparison 1: Regioselectivity in Nucleophilic Substitution

The primary challenge in 9-deazapurine synthesis is differentiating the C2 and C4 positions.

  • Pathway A (Using 2,4-Dichloro):

    • Mechanism:[1][2][3][4][5] SNAr reaction.[6]

    • Issue: The C4-chlorine is significantly more reactive than C2, but selectivity is not 100%.[1] At elevated temperatures or with strong nucleophiles, "double-hit" (2,4-disubstitution) occurs, reducing yield.[1][2][3]

    • Data: Standard SNAr yields for mono-substitution at C4 range from 65–75% , with ~10–15% bis-substituted byproduct.[1]

  • Pathway B (Using 2-Chloro-4-one):

    • Mechanism:[1][2][3][4][5][7] The C4 carbonyl is unreactive toward standard nucleophiles, locking this position.[2][3]

    • Advantage:[1][2][3][5][7][8][9] This allows for exclusive modification of the N-positions (N3/N5) or Pd-catalyzed coupling at C2 (with appropriate protecting groups) without touching C4.[1]

    • Activation: When C4 functionalization is required, the 4-one is converted to the 2,4-dichloro species in situ (Yield: 90–95% ), ensuring fresh, high-purity starting material.[1][2][3]

Comparison 2: Synthetic Workflow for 9-Deazaguanine Analogs

For targets resembling Ulodesine (BCX-4208) or 9-Deazaguanine , the C4 position must be a carbonyl.[1]

  • Using 2,4-Dichloro:

    • SNAr at C4 (with protecting group or amine).[2][3]

    • SNAr at C2.

    • Hydrolysis of C4 substituent back to carbonyl (Harsh conditions, often acidic/basic reflux).[1][2][3]

    • Total Steps: 3 | Overall Yield: ~40%[3]

  • Using 2-Chloro-4-one:

    • N-protection (if necessary).[1][9]

    • Modification of C2 (e.g., Suzuki coupling or Buchwald-Hartwig).[1][5]

    • Deprotection.

    • Total Steps: 2–3 | Overall Yield:~60–70% [1][3][10]

    • Note: The "Oxo" group is preserved throughout, avoiding the wasteful Chlorination

      
       Hydrolysis cycle.[3]
      

Experimental Protocols

Protocol A: In-Situ Activation (Conversion to 2,4-Dichloro)

Use this protocol when C4-amino/alkoxy functionality (Adenine-like) is required.[1][2]

  • Setup: Charge a dry flask with 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (1.0 equiv) and phosphorus oxychloride (POCl

    
    , 10.0 equiv).
    
  • Catalysis: Add N,N-Dimethylaniline (1.0 equiv) dropwise.

  • Reaction: Reflux at 110°C for 3–5 hours. Monitor by TLC (the starting material is polar; product is non-polar).[2][3]

  • Workup (Critical): Remove excess POCl

    
     under reduced pressure. Pour residue onto crushed ice/water with vigorous stirring. Extract immediately with dichloromethane.
    
    • Caution: The product, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, is unstable in water over time.[1][2][3] Use immediately or store under inert gas at -20°C.

Protocol B: Direct N-Alkylation (Preserving the 4-one)

Use this protocol for 9-deazaguanine nucleoside synthesis.[1][2]

  • Setup: Suspend 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (1.0 equiv) in dry DMF.

  • Base: Add NaH (1.1 equiv, 60% dispersion) at 0°C. Stir for 30 min (Solution turns clear/yellow).

  • Alkylation: Add alkyl halide/protected sugar halide (1.1 equiv).

  • Reaction: Warm to RT and stir for 4–12 hours.

  • Result: Regioselective alkylation typically occurs at N5 (pyrrole nitrogen) due to higher acidity, preserving the C2-Cl and C4-one for later steps.[1]

Decision Logic & Reaction Pathways

The following diagram illustrates the strategic decision-making process for utilizing this intermediate.

GStart2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-oneDecisionTarget Structure?Start->DecisionPath_GuanineGuanine Analog(C4=O, C2=NH2/R)Decision->Path_GuaninePreserve CarbonylPath_AdenineAdenine Analog(C4=NH2, C2=H/R)Decision->Path_AdenineNeed C4 Subst.Process_G1. N-Alkylation (N5)2. C2 Functionalization(Pd-Cat or SNAr)Path_Guanine->Process_GProcess_A1. Activation (POCl3)-> 2,4-Dichloro Intermed.2. C4 SNAr (Selective)Path_Adenine->Process_AProduct_G9-DeazaguanineDerivativesProcess_G->Product_GProduct_A9-DeazaadenineDerivativesProcess_A->Product_A

Caption: Strategic workflow selecting the 2-chloro-4-one scaffold based on the final target moiety (Guanine vs. Adenine mimic).

References

  • Synthesis of 9-Deazaguanine Derivatives. ResearchGate. "An Improved Synthesis of 9-Deazaguanine." Available at: [Link]

  • Reactivity of Pyrrolo[3,2-d]pyrimidines. ARKIVOC. "Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines."[1][6][7] Available at: [Link][1][2][3]

  • Biological Evaluation of Deazapurines. MDPI Pharmaceuticals. "Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties." Available at: [Link][1][2][3][11]

  • Antiproliferative Activity of Halogenated Scaffolds. NIH PubMed Central. "Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines." Available at: [Link]

Safety Operating Guide

2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Identification[1][2][3][4][5]

Effective disposal of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one requires understanding its chemical stability and potential for environmental toxicity.[1] As a halogenated nitrogen heterocycle, this compound poses specific risks regarding persistence and the formation of toxic byproducts (such as dioxins) if incinerated at insufficient temperatures.[1]

This guide moves beyond basic compliance, offering a "Best Available Technology" (BAT) approach to disposal that ensures personnel safety and environmental stewardship.

Chemical Profile
PropertyDetail
Chemical Name 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Common Synonyms 2-Chloro-9-deazahypoxanthine; 2-Chloropyrrolo[3,2-d]pyrimidin-4-ol
CAS Number Note: Often associated with derivatives like 113975-37-4.[2][1][3][4] Verify specific batch CoA.
Molecular Formula C₆H₄ClN₃O
Molecular Weight 169.57 g/mol
Physical State Solid (Off-white to pale yellow powder)
Solubility Sparingly soluble in water; Soluble in DMSO, DMF

Hazard Assessment & Waste Categorization[2][7]

Before disposal, we must classify the waste based on its intrinsic hazards.[2][1] This compound is a halogenated heteroaromatic .[2][1]

GHS Hazard Classification (derived from structural analogs)[1][2]
  • Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).[1]

  • Skin/Eye Irritation: Category 2 (Causes irritation).[2][1][5]

  • STOT-SE: Category 3 (Respiratory irritation).[2][1]

  • Environmental: Potential chronic aquatic toxicity due to halogen persistence.[2][1]

Critical Waste Stream Decision

Do not mix with non-halogenated solvents. The presence of the Chlorine atom dictates that this waste must be directed to a Halogenated Waste Stream .[2][1] Mixing it with non-halogenated waste (like pure acetone or methanol) downgrades the entire container, forcing the disposal facility to use more expensive and aggressive incineration protocols for the whole volume.[1]

Decision Logic: Waste Segregation Workflow

The following diagram outlines the decision-making process for segregating this compound in the laboratory.

DisposalWorkflow Start Waste Generation: 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one StateCheck Determine Physical State Start->StateCheck SolidState Solid / Powder (Pure or Precipitate) StateCheck->SolidState LiquidState Dissolved in Solution (Reaction Mixture/Mother Liquor) StateCheck->LiquidState SolidBin Solid Waste Bin Label: 'Toxic Solid, Halogenated' SolidState->SolidBin Double Bag SolventCheck Identify Solvent Base LiquidState->SolventCheck HaloSolvent Halogenated Solvent? (DCM, Chloroform) SolventCheck->HaloSolvent StreamA Stream A: Halogenated Organic Liquid (High BTU Incineration) HaloSolvent->StreamA Yes (Compatible) HaloSolvent->StreamA No (Must be segregated due to solute) StreamB Stream B: Non-Halogenated Organic Liquid (DO NOT USE FOR THIS COMPOUND) HaloSolvent->StreamB Forbidden Route

Figure 1: Decision tree ensuring 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is routed to the correct halogenated waste stream to prevent improper incineration.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)

Objective: Contain dust and prevent worker exposure during transfer.[2][1]

  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety glasses, and N95 particulate respirator (or work inside a fume hood).[2][1]

  • Primary Containment: Do not dump loose powder into a large drum. Keep the substance in its original vial if possible.

  • Secondary Containment: Place the vial into a clear, sealable plastic bag (e.g., Ziploc).

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" (Do not use abbreviations).[1][4]

    • Hazard Checkbox: Toxic, Irritant.[2][1]

  • Transfer: Move the sealed bag into the lab's designated Solid Hazardous Waste Drum .

Scenario B: Disposal of Reaction Mixtures (Liquid)

Objective: Prevent precipitation in waste lines and ensure halogen compliance.

  • Compatibility Check: Ensure the waste container material (usually HDPE or Glass) is compatible with the solvent used (e.g., DMSO, DMF).[2][1]

  • Segregation: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved chlorinated heterocycle mandates disposal in the Halogenated Waste Carboy .[2][1]

    • Why? If this goes into a non-halogenated fuel blending program, the chlorine can corrode the burner nozzles or form dioxins.[1]

  • pH Adjustment: If the reaction involved strong acids or bases, neutralize the solution to pH 6–8 before adding to the waste carboy to prevent exothermic reactions or gas generation in the drum.[1]

  • Log Entry: Record the volume and approximate concentration on the waste container's log sheet immediately.

Emergency Spill Response Procedures

In the event of a spill, immediate action is required to prevent spread and exposure.[1]

SpillResponse Alert 1. Alert & Isolate Notify nearby personnel PPE 2. Don PPE Gloves, Goggles, Respirator Alert->PPE Assess 3. Assess State PPE->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Liquid/Solution Spill Assess->WetSpill DryMethod Cover with wet paper towel (Prevent dust) DrySpill->DryMethod Avoid sweeping WetMethod Cover with absorbent pads (Do not use paper towels) WetSpill->WetMethod Contain spread Clean 4. Scoop & Bag Double bag waste WetMethod->Clean DryMethod->Clean Decon 5. Decontaminate Surface Soap & Water wash Clean->Decon

Figure 2: Operational workflow for containing and cleaning spills of chlorinated pyrrolopyrimidines.

Regulatory & Compliance Context (RCRA)

While this specific compound may not have a dedicated "P" or "U" list code under the US EPA Resource Conservation and Recovery Act (RCRA), it must be managed as hazardous waste based on characteristics and generator knowledge .[1]

  • Waste Code Assignment:

    • If dissolved in a listed solvent (e.g., Methylene Chloride), use the solvent's code (e.g., F002 ).[1][6]

    • If solid/pure, it is often classified under D001 (Ignitable, if organic) or simply regulated as "Hazardous Waste - Toxic" depending on state-specific regulations (e.g., California Title 22).[1]

  • Destruction Method: The ultimate disposal method by the waste vendor must be High-Temperature Incineration (HTI) with flue gas scrubbing.[2][1] This ensures the destruction of the pyrrole ring and capture of the chlorine as HCl salts, preventing environmental release.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 45789986, 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine.[2][1] Retrieved from [Link][2][1]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][1] The National Academies Press.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements.[2][1] Retrieved from [Link][1]

  • U.S. EPA. Management of Halogenated Organic Wastes.[2][1] Technical Resource Document.[2][1] Retrieved from [Link][1]

Sources

Personal protective equipment for handling 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Precautionary Principle for Bioactive Scaffolds

2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (often a key intermediate in the synthesis of JAK, BTK, or other kinase inhibitors) presents a dual hazard profile: chemical reactivity due to the C2-chlorine functionality and potential biological activity inherent to the pyrrolopyrimidine scaffold.

While standard Safety Data Sheets (SDS) often classify this compound generically as an Irritant (H315/H319/H335), this classification frequently underestimates the risk in a drug discovery context. As a Senior Application Scientist, my directive is to handle this material not just as a chemical reagent, but as a Potent Compound Intermediate .

Operational Rule: Treat all powders of this class as if they possess an Occupational Exposure Limit (OEL) of < 10 µg/m³ until toxicological data proves otherwise.

Risk Assessment & Hazard Identification

The following data synthesizes GHS classifications with structural activity relationship (SAR) insights common to halogenated heterocycles.

Table 1: Hazard Profile & Mechanistic Implications[1]
Hazard ClassGHS CodeSignal WordMechanistic Insight
Acute Toxicity (Oral) H302WarningPyrrolopyrimidines are structural analogs of purines (ATP). Accidental ingestion may interfere with cellular signaling pathways.
Skin Irritation H315WarningThe 2-chloro substituent is electrophilic; potential for nucleophilic aromatic substitution with skin proteins (haptenization), leading to sensitization.
Eye Irritation H319WarningFine crystalline powders cause mechanical abrasion + chemical irritation. High risk of corneal opacity if untreated.
STOT - Single Exp. H335WarningRespiratory tract irritation.[1][2][3] Inhalation of dust is the primary route of exposure during weighing.

Personal Protective Equipment (PPE) Protocol

This protocol moves beyond "standard compliance" to "defensive handling." The goal is zero skin contact and zero inhalation.[4]

A. Hand Protection: The "Double-Shell" Technique

Standard: ASTM F739 (Permeation Resistance)

  • Primary Layer (Inner): 4-mil Nitrile (Disposable). Acts as a sweat barrier and last line of defense.

  • Secondary Layer (Outer): 5-8 mil Extended Cuff Nitrile or Neoprene.

    • Why? The chlorine atom increases lipophilicity, potentially aiding permeation through thin latex. Latex is strictly prohibited due to poor organic solvent resistance during workup.

    • Protocol: Inspect outer gloves for micro-tears immediately after handling solid crystals, as sharp edges can compromise barrier integrity.

B. Respiratory Protection: Engineering First

Standard: NIOSH 42 CFR Part 84

  • Primary Control: Variable Air Volume (VAV) Fume Hood operating at 80-100 fpm face velocity.

  • Secondary (If outside hood): N95 or P100 particulate respirator.

    • Critical Note: Surgical masks provide zero protection against chemical dusts. If the compound is being handled in quantities >10g outside a hood, a Powered Air Purifying Respirator (PAPR) is recommended due to the unknown potency of the scaffold.

C. Ocular Protection

Standard: ANSI Z87.1+

  • Requirement: Chemical Splash Goggles (indirect venting).

  • Contraindication: Standard safety glasses are insufficient for fine powders. Air currents can carry dust particles over the top of open-frame glasses.

Operational Workflow & Logic

The following diagram illustrates the "Cradle-to-Grave" flow of the compound, highlighting critical control points (CCPs) where PPE failure is most likely.

SafetyWorkflow cluster_controls Required Controls at CCPs Start Cold Storage (4°C, Desiccated) Weighing Weighing Station (CCP: Dust Generation) Start->Weighing Transfer in Closed Container Reaction Reaction Vessel (Solvent: DMF/DMSO) Weighing->Reaction Dissolution (Minimize Airflow) Quench Quench/Workup (CCP: Splash Risk) Reaction->Quench Reaction Complete Waste Disposal (Halogenated Stream) Quench->Waste Segregation

Figure 1: Operational safety workflow identifying Critical Control Points (CCPs) for dust generation and splash hazards.

Specific Handling Procedures

Step 1: Weighing (The Highest Risk)
  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat. Static charge can cause this lightweight powder to "jump," contaminating the balance and user.

  • Damping: If experimental design permits, pre-weigh the solvent and add the solid directly to the solvent to suppress dust immediately.

Step 2: Reaction & Solubilization
  • Solvent Caution: This compound is often dissolved in DMSO or DMF for nucleophilic substitution reactions.

  • The DMSO Factor: DMSO is a potent skin penetrant and can carry the dissolved 2-chloro-pyrrolopyrimidine through intact skin and standard nitrile gloves.

  • Action: If using DMSO, upgrade outer gloves to Butyl Rubber or change nitrile gloves immediately upon any splash contact.

Step 3: Emergency Response
  • Inhalation: Move to fresh air immediately. The chlorine moiety can hydrolyze in moist mucous membranes to form trace HCl, causing delayed irritation.

  • Skin Contact: Wash with soap and water for 15 minutes .[3] Do not use alcohol/ethanol, as this may increase skin absorption of the lipophilic heterocycle.

Disposal & Environmental Compliance

Waste Stream Code: Halogenated Organic Solids/Liquids.

  • Segregation: Do not mix with strong oxidizers or non-halogenated solvents.

  • Quenching: Ensure no unreacted starting material remains in the waste container. If the material is highly reactive, quench with a mild nucleophile (e.g., dilute amine solution) before disposal, subject to specific process safety review.

  • Labeling: Clearly mark waste as "Contains Halogenated Heterocycle - Potential Sensitizer."

References

  • PubChem. (2023). 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine Compound Summary (CID 45789986).[2] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • ECHA (European Chemicals Agency). (2023). C&L Inventory: 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine.[2][Link][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.